N-Benzyl-N-methylputrescine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-benzyl-N'-methylbutane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-14(10-6-5-9-13)11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKXNYGPRVTRQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCN)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427963 | |
| Record name | N-Benzyl-N-methylputrescine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221196-25-4 | |
| Record name | N-Benzyl-N-methylputrescine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Benzyl-N-methylputrescine: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzyl-N-methylputrescine is a diamine that plays a crucial role as an intermediate in the biosynthesis of nicotine and other tropane alkaloids. This technical guide provides a comprehensive overview of its chemical properties, structure, and its position within the nicotine biosynthesis pathway. Detailed information on a plausible synthetic route and analytical methodologies are also presented to support further research and development activities involving this compound.
Chemical Properties and Structure
Structural Information
-
IUPAC Name: N-benzyl-N'-methylbutane-1,4-diamine
-
Molecular Formula: C₁₂H₂₀N₂
-
Molecular Weight: 192.30 g/mol
-
SMILES String: CN(CCCCN)CC1=CC=CC=C1
-
InChI Key: InChI=1S/C12H20N2/c1-13-10-8-9-11-14-12-15-6-4-2-3-5-7-15/h2-7,13-14H,8-12H2,1H3
Tabulated Chemical Data
| Property | Value | Source/Notes |
| CAS Number | 221196-25-4 | |
| Molecular Formula | C₁₂H₂₀N₂ | |
| Molecular Weight | 192.30 g/mol | Calculated |
| Appearance | Colorless liquid | |
| Boiling Point | Not available | Predicted to be >200 °C |
| Density | Not available | Predicted to be ~0.9-1.0 g/mL |
| Solubility | Not available | Likely soluble in organic solvents |
| Storage | 2-8°C, protect from light |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not prominently published, a plausible and efficient method can be derived from general procedures for the selective N-alkylation of polyamines. Reductive amination stands out as a common and effective strategy.
Proposed Experimental Protocol: Reductive Amination
This protocol outlines a two-step process involving the formation of a Schiff base followed by its reduction.
Step 1: Schiff Base Formation
-
In a round-bottom flask, dissolve N-methyl-1,4-diaminobutane (N-methylputrescine) in a suitable anhydrous solvent such as methanol or ethanol.
-
Add an equimolar amount of benzaldehyde to the solution.
-
The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 2: Reduction
-
Once the formation of the imine is complete, the reaction mixture is cooled in an ice bath.
-
A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the solution while maintaining the temperature below 10°C.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 12-16 hours.
-
The solvent is removed under reduced pressure.
-
The residue is then taken up in water and extracted with an organic solvent like ethyl acetate or dichloromethane.
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude this compound.
-
Purification can be achieved by column chromatography on silica gel.
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column can be employed for purity assessment. Derivatization with agents like dansyl chloride or o-phthalaldehyde (OPA) can be used for UV or fluorescence detection, enhancing sensitivity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation.
-
Mass Spectrometry (MS): GC-MS or LC-MS can be used to confirm the molecular weight of the compound.
Biological Significance: Role in Nicotine Biosynthesis
This compound is a key intermediate in the biosynthetic pathway of nicotine and other tropane alkaloids in plants, particularly in the Solanaceae family.
The pathway begins with the amino acid ornithine, which is converted to putrescine. Putrescine then undergoes methylation to form N-methylputrescine, a reaction catalyzed by the enzyme putrescine N-methyltransferase (PMT) . Subsequently, N-methylputrescine oxidase (MPO) , a copper-containing amine oxidase, catalyzes the oxidative deamination of N-methylputrescine to 4-methylaminobutanal. This product then spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation, which is a direct precursor for the pyridine ring of nicotine.
The logical flow of this part of the nicotine biosynthesis pathway is illustrated below.
An In-depth Technical Guide on N-Methylputrescine and its Relevance to N-Benzyl-N-methylputrescine in Alkaloid Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-methylputrescine, a key metabolic intermediate in the biosynthesis of nicotine and tropane alkaloids. While specific in-depth experimental data for its synthetic derivative, N-Benzyl-N-methylputrescine (CAS 221196-25-4), is not extensively available in public scientific literature, understanding the biological context of N-methylputrescine is crucial for researchers investigating this class of compounds. This document details the biosynthetic pathways, key enzymes, and general experimental methodologies relevant to the study of N-methylputrescine and its analogs.
Introduction to this compound
This compound is a derivative of N-methylputrescine, characterized by the presence of a benzyl group attached to one of the nitrogen atoms. While its specific biological activities and pharmacological profile are not widely reported, its structural similarity to N-methylputrescine suggests potential interactions with the enzymatic machinery of alkaloid biosynthesis. It is plausible that this compound is utilized as a research tool, such as a substrate analog or an inhibitor, to probe the active sites of enzymes like Putrescine N-Methyltransferase (PMT).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 221196-25-4 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₂H₂₀N₂ | Chemical Supplier Catalogs |
| Appearance | Colorless liquid | [1] |
| Storage | 2-8°C, protect from light | [1] |
The Central Role of N-Methylputrescine in Alkaloid Biosynthesis
N-methylputrescine is a pivotal precursor in the formation of the pyrrolidine ring found in nicotine and the tropane skeleton of alkaloids like atropine and cocaine. Its synthesis is a critical regulatory point in these biosynthetic pathways.
Biosynthesis of N-Methylputrescine
N-methylputrescine is synthesized from putrescine through the catalytic action of Putrescine N-methyltransferase (PMT) . This enzyme transfers a methyl group from S-adenosyl-L-methionine (SAM) to one of the primary amino groups of putrescine.
Figure 1: Biosynthesis of N-Methylputrescine
Caption: Enzymatic conversion of putrescine to N-methylputrescine by PMT.
Nicotine Biosynthesis Pathway
In tobacco plants (Nicotiana species), N-methylputrescine undergoes oxidative deamination by N-methylputrescine oxidase (MPO) to form 4-methylaminobutanal, which spontaneously cyclizes to the N-methyl-Δ¹-pyrrolinium cation. This cation then condenses with a nicotinic acid derivative to form nicotine.[2][3][4]
Figure 2: Nicotine Biosynthesis Pathway
References
The Role of N-Benzyl-N-methylputrescine and Related Analogs in Polyamine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyamines—such as putrescine, spermidine, and spermine—are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation.[1] Their intracellular concentrations are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[1] The enzymes ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC) are key to polyamine biosynthesis, while polyamine oxidase (PAO) and spermidine/spermine N1-acetyltransferase (SSAT) are central to their degradation.[2][3] Dysregulation of polyamine metabolism is frequently observed in cancer and other proliferative diseases, making the enzymes in this pathway attractive targets for therapeutic intervention.[4][5] N-substituted polyamine analogs, including N-Benzyl-N-methylputrescine, represent a class of compounds being investigated for their potential to modulate polyamine metabolism and exert antiproliferative effects. This technical guide provides an in-depth overview of the role of this compound and related N-substituted benzylputrescine analogs in polyamine metabolism, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the underlying biochemical pathways.
Introduction to Polyamine Metabolism
The biosynthesis of polyamines begins with the decarboxylation of ornithine to form putrescine, a reaction catalyzed by the rate-limiting enzyme ornithine decarboxylase (ODC).[4] Subsequently, spermidine and spermine are synthesized through the addition of aminopropyl groups, which are derived from decarboxylated S-adenosylmethionine (dcSAM). The enzyme S-adenosylmethionine decarboxylase (AdoMetDC) is responsible for the formation of dcSAM.[6]
The catabolism of polyamines is primarily mediated by a two-step process involving acetylation by spermidine/spermine N1-acetyltransferase (SSAT) followed by oxidation by polyamine oxidase (PAO).[3] This process converts spermine back to spermidine, and spermidine back to putrescine.[3] The regulation of intracellular polyamine levels is critical, as elevated levels are associated with increased cell proliferation, while their depletion can induce cell cycle arrest and apoptosis.[7]
Mechanism of Action of this compound and Analogs
This compound and its structural analogs are hypothesized to interfere with polyamine metabolism through several potential mechanisms:
-
Competitive Inhibition of Polyamine Biosynthetic Enzymes: The structural similarity of these analogs to natural polyamines suggests they may act as competitive inhibitors of enzymes like ODC and the spermidine/spermine synthases. Studies on related compounds, such as α-benzyl-ornithine, have demonstrated competitive inhibition of ODC.[8]
-
Modulation of Polyamine Catabolism: Bisbenzylputrescine analogs have been shown to influence the activity of polyamine oxidase (PAO).[2] Depending on the specific substitutions, these compounds can either inhibit or, in some cases, enhance the activity of catabolic enzymes, thereby altering the intracellular balance of polyamines.[2]
-
Interference with Polyamine Transport: N-substituted polyamine analogs may compete with natural polyamines for uptake and efflux transporters, disrupting the maintenance of intracellular polyamine pools.
-
Induction of ODC Antizyme: Some diamine analogs can induce the synthesis of ODC antizyme, a protein that binds to ODC and targets it for degradation, thereby downregulating putrescine synthesis.[9]
Quantitative Data on Related Polyamine Analogs
| Compound/Analog Class | Target Enzyme | Organism/Cell Line | Inhibition Type | Ki / IC50 | Reference |
| α-n-Octyl-(+/-)-ornithine | Ornithine Decarboxylase (ODC) | Rat Prostate | Competitive | 60-fold less active than α-methyl-(+/-)-ornithine | [8] |
| α-n-Butyl-(+/-)-ornithine | Ornithine Decarboxylase (ODC) | Rat Prostate | Competitive | 270-fold less active than α-methyl-(+/-)-ornithine | [8] |
| 5'-([(Z)-4-amino-2-butenyl]methylamino)-5'-deoxyadenosine (Z)-AbeAdo) | S-adenosylmethionine decarboxylase (AdoMetDC) | Rat Liver | Irreversible | Ki = 0.56 ± 0.04 µM | [10] |
| N,N'-bis(2,3-butadienyl)-1,4-butanediamine (MDL-72527) | Polyamine Oxidase (PAO) | Hematopoietic cells | Specific Inhibitor | Not specified | [11] |
| 1,4-Dimethylputrescine isomers | Ornithine Decarboxylase (ODC) | Rat Liver / H-35 Hepatoma Cells | In vivo inhibition | Not applicable | [9] |
Signaling Pathways and Experimental Workflows
Polyamine Metabolism and Points of Inhibition
The following diagram illustrates the core polyamine metabolic pathway and highlights the potential enzymatic targets for inhibitors like this compound.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for characterizing the effects of a potential polyamine metabolism inhibitor.
Detailed Experimental Protocols
Ornithine Decarboxylase (ODC) Activity Assay
This protocol is based on the measurement of 14CO2 released from [14C]carboxyl-labeled L-ornithine.[12]
Materials:
-
Cell or tissue lysate
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.1 mM EDTA, 50 µM pyridoxal-5'-phosphate (PLP)
-
L-[1-14C]ornithine (specific activity ~50 mCi/mmol)
-
Unlabeled L-ornithine
-
2 M Citric acid or 10% Trichloroacetic acid (TCA) to stop the reaction
-
Scintillation vials
-
Filter paper discs
-
Hyamine hydroxide or other CO2 trapping agent
-
Scintillation cocktail
Procedure:
-
Prepare the reaction mixture in a test tube by combining the assay buffer, a final concentration of 0.1-0.5 mM L-ornithine, and a tracer amount of L-[1-14C]ornithine.
-
Add the cell or tissue lysate (containing the ODC enzyme) to the reaction mixture to initiate the reaction. For inhibitor studies, pre-incubate the lysate with this compound for a specified time before adding the substrate.
-
Immediately seal the tube with a rubber stopper fitted with a center well containing a filter paper disc soaked in hyamine hydroxide.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by injecting citric acid or TCA into the reaction mixture, taking care not to touch the center well.
-
Continue incubation for another 30-60 minutes to ensure complete trapping of the released 14CO2.
-
Carefully remove the filter paper disc and place it in a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Calculate ODC activity based on the amount of 14CO2 trapped, normalized to the protein concentration of the lysate and the incubation time.
Intracellular Polyamine Analysis by HPLC
Materials:
-
Cultured cells or tissue samples
-
Perchloric acid (PCA), 0.2 M
-
Dansyl chloride solution (10 mg/mL in acetone)
-
Saturated sodium carbonate solution
-
Proline (for removal of excess dansyl chloride)
-
Toluene or other organic solvent for extraction
-
HPLC system with a C18 reverse-phase column and a fluorescence or UV detector
-
Polyamine standards (putrescine, spermidine, spermine)
-
Internal standard (e.g., 1,7-diaminoheptane)
Procedure:
-
Sample Preparation: Homogenize cell pellets or tissues in ice-cold 0.2 M PCA. Centrifuge at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to precipitate proteins.
-
Derivatization:
-
Take an aliquot of the PCA supernatant and add the internal standard.
-
Add saturated sodium carbonate to make the solution alkaline (pH ~9.5).
-
Add dansyl chloride solution and vortex vigorously.
-
Incubate the mixture in the dark at 60-70°C for 1 hour.
-
Add proline solution to react with excess dansyl chloride and incubate for a further 30 minutes.
-
-
Extraction: Extract the dansylated polyamines with toluene. Vortex and centrifuge to separate the phases.
-
Analysis:
-
Evaporate the toluene phase to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., acetonitrile).
-
Inject an aliquot into the HPLC system.
-
Separate the dansylated polyamines using a gradient elution with a mobile phase typically consisting of acetonitrile and water.
-
Detect the derivatives using a fluorescence detector (e.g., excitation at 340 nm, emission at 515 nm for dansyl derivatives) or a UV detector.
-
-
Quantification: Create a standard curve using known concentrations of polyamine standards. Calculate the concentration of each polyamine in the sample relative to the internal standard and the standard curve.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][16]
Materials:
-
Cultured cells
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the culture medium.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage of the absorbance of treated cells relative to the untreated control cells.
Conclusion and Future Directions
This compound and related N-substituted benzylputrescine analogs represent a promising class of compounds for the targeted modulation of polyamine metabolism. Their potential to inhibit key biosynthetic enzymes like ODC and to interfere with polyamine catabolism and transport provides a strong rationale for their investigation as potential therapeutic agents, particularly in oncology. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these compounds.
Future research should focus on obtaining specific enzyme kinetic data for this compound to elucidate its precise mechanism of action. Furthermore, structure-activity relationship studies will be crucial in designing more potent and selective inhibitors of polyamine metabolism. In vivo studies will also be necessary to evaluate the therapeutic efficacy and pharmacokinetic properties of these compounds. A deeper understanding of how these analogs affect the intricate network of polyamine regulation will be pivotal in translating their potential into clinical applications.
References
- 1. Modulation of cellular function by polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ability of bisbenzylputrescine and propanediamine analogs to modulate the intracellular polyamine pool of P388D1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of polyamine metabolism in cellular function and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Molecular and Physiological Effects of Protein-Derived Polyamines in the Intestine [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Potential inhibitors of polyamine biosynthesis. 2. alpha-Alkyl- and benzyl-(+/-)-ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of ornithine decarboxylase by the isomers of 1,4-dimethylputrescine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Irreversible inhibition of rat S-adenosylmethionine decarboxylase by 5'-([(Z)-4-amino-2-butenyl]methylamino)-5'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The polyamine oxidase inhibitor MDL-72,527 selectively induces apoptosis of transformed hematopoietic cells through lysosomotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide on N-Methylputrescine: A Key Biosynthetic Intermediate in Alkaloid Synthesis
To the Esteemed Researcher: This technical guide addresses the pivotal role of N-methylputrescine as a biosynthetic intermediate, particularly in the formation of tropane and nicotine alkaloids. While the query specified N-Benzyl-N-methylputrescine, a comprehensive review of current scientific literature indicates that N-methylputrescine is the well-established and critical intermediate in these natural product pathways. The addition of a benzyl group is not characteristic of this biosynthetic route. Therefore, this document focuses on the extensive research surrounding N-methylputrescine to provide a thorough and accurate resource for scientific and drug development professionals.
N-methylputrescine stands at a crucial metabolic crossroads, diverting primary metabolites into complex secondary metabolic pathways that produce a wide array of pharmacologically significant alkaloids. Understanding its formation and subsequent conversion is fundamental to the fields of phytochemistry, metabolic engineering, and drug discovery.
Biosynthesis of N-Methylputrescine and its Downstream Pathways
The journey to complex alkaloids such as scopolamine (used in treating motion sickness) and nicotine begins with simple amino acids. L-ornithine and L-arginine, primary metabolites, are converted to putrescine. The first committed and often rate-limiting step in the biosynthesis of tropane and nicotine alkaloids is the N-methylation of putrescine to form N-methylputrescine.[1][2][3] This reaction is catalyzed by the enzyme putrescine N-methyltransferase (PMT).[4]
Following its synthesis, N-methylputrescine is oxidatively deaminated, a reaction catalyzed by N-methylputrescine oxidase (MPO), to yield the N-methyl-Δ¹-pyrrolinium cation.[3][5] This cation is a critical branch-point intermediate.[6] It can either condense with a derivative of nicotinic acid to form nicotine or undergo further reactions to form tropinone, the precursor to the tropane ring system found in alkaloids like hyoscyamine and scopolamine.[3][7]
The overall pathway from the precursor amino acids to the central N-methyl-Δ¹-pyrrolinium cation intermediate is a foundational element in the biosynthesis of these alkaloids.
The N-methyl-Δ¹-pyrrolinium cation serves as the last common precursor before the pathways diverge to produce distinct classes of alkaloids in different plant families.
Quantitative Data
Metabolic engineering efforts often target key enzymes like Putrescine N-methyltransferase (PMT) to modulate alkaloid production. The kinetic properties of PMT and the impact of its genetic modification on metabolite levels provide valuable quantitative insights.
Table 1: Kinetic Properties of Putrescine N-methyltransferase (PMT)
Heterologous expression of PMT from various species has allowed for the characterization of its catalytic efficiency.
| Enzyme Source | Kcat (s⁻¹) | Reference |
| Various Solanaceae and Convolvulaceae species | 0.16 - 0.39 | [8][9] |
Kcat, the turnover number, represents the number of substrate molecules each enzyme site converts to product per unit time.
Table 2: Effect of PMT2 Gene Silencing on Nicotine Accumulation in Nicotiana tabacum
This table summarizes the impact of silencing the PMT2 gene using RNAi on nicotine levels following desiccation and topping stress, which normally induce nicotine biosynthesis.
| Plant Line | Treatment | Nicotine Increase (%) | Reference |
| Wild Type | Desiccation | 115% | [10] |
| RNAi Line 1 | Desiccation | 19.9% | [10] |
| RNAi Line 2 | Desiccation | 30.0% | [10] |
| RNAi Line 3 | Desiccation | 21.6% | [10] |
| Wild Type | Desiccation + Topping | 38% (additional) | [10] |
| RNAi Lines | Desiccation + Topping | 7-9% (additional) | [10] |
Experimental Protocols
The study of N-methylputrescine biosynthesis relies on robust methods for enzyme activity assessment and metabolite quantification.
Protocol: Putrescine N-methyltransferase (PMT) Activity Assay
This protocol is a generalized method based on procedures described for measuring PMT activity by quantifying the formation of its product, N-methylputrescine.[1][11]
Objective: To measure the catalytic activity of PMT in a protein extract or purified enzyme sample.
Materials:
-
Protein source (e.g., crude extract from plant roots, heterologously expressed enzyme)
-
Assay Buffer: e.g., 100 mM potassium phosphate buffer, pH 8.0
-
Substrates: Putrescine dihydrochloride, S-adenosyl-L-methionine (SAM)
-
Dansyl chloride solution (for derivatization)
-
Saturated sodium carbonate solution
-
Proline
-
Toluene
-
HPLC system with a fluorescence detector
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the protein sample with the assay buffer containing putrescine and SAM. A typical reaction might contain 10 mM putrescine and 1 mM SAM.
-
Enzyme Reaction: Initiate the reaction by adding the protein sample. Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a strong base, such as saturated sodium carbonate solution.
-
Derivatization: Add dansyl chloride solution to the mixture to derivatize the primary and secondary amines (putrescine and N-methylputrescine). Add proline to react with excess dansyl chloride.
-
Extraction: Extract the dansylated amines by adding toluene and vortexing vigorously. Centrifuge to separate the phases.
-
Analysis: Collect the upper toluene phase and analyze it using reverse-phase HPLC. The dansylated products are separated and quantified using a fluorescence detector. N-methylputrescine is identified and quantified by comparing its retention time and peak area to an authentic standard.[1]
Protocol: Extraction and Analysis of Tropane Alkaloids
This protocol outlines a general procedure for extracting and quantifying tropane alkaloids like hyoscyamine and scopolamine from plant material.[1]
Objective: To extract and quantify major tropane alkaloids from plant tissue (e.g., hairy roots).
Materials:
-
Plant material (fresh or lyophilized)
-
Extraction Solvent: 5% (v/v) acetic acid
-
Ammonia solution
-
Dichloromethane-ethanol mixture (e.g., 9:1 v/v)
-
0.2 M H₂SO₄
-
HPLC system with a UV detector (e.g., 210 nm)
-
Alkaloid standards (hyoscyamine, scopolamine)
Procedure:
-
Homogenization: Homogenize the plant tissue in the acidic extraction solvent. Sonicate or shake for a set period to ensure thorough extraction.
-
Centrifugation: Centrifuge the homogenate to pellet the solid debris. Collect the supernatant.
-
Basification and Liquid-Liquid Extraction: Make the acidic supernatant alkaline (pH ~10-11) with ammonia solution. Extract the alkaloids into an organic solvent like a dichloromethane-ethanol mixture by vigorous shaking. Repeat the extraction multiple times.
-
Back Extraction: Pool the organic phases and extract the alkaloids back into an acidic aqueous phase (0.2 M H₂SO₄). This step helps to purify the alkaloids from non-basic compounds.
-
Final Extraction: Re-basify the acidic aqueous phase and extract the alkaloids back into the organic solvent.
-
Sample Preparation: Evaporate the organic solvent to dryness under a stream of nitrogen. Re-dissolve the residue in the HPLC mobile phase.
-
HPLC Analysis: Inject the sample into the HPLC system. Separate the alkaloids on a C18 column and detect them using a UV detector. Quantify hyoscyamine and scopolamine by comparing peak areas to a standard curve.[1]
References
- 1. Engineering tropane biosynthetic pathway in Hyoscyamus niger hairy root cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Metabolic engineering of plant alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Putrescine N-methyltransferase - Wikipedia [en.wikipedia.org]
- 5. Genetic regulation and manipulation of nicotine biosynthesis in tobacco: strategies to eliminate addictive alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d.lib.msu.edu [d.lib.msu.edu]
- 8. Putrescine N-methyltransferases--a structure-function analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cropj.com [cropj.com]
- 11. Putrescine N-methyltransferase--the start for alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of Novel Putrescine Analogs: A Technical Guide to Synthesis, Discovery, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for a multitude of cellular processes such as cell growth, differentiation, and survival.[1] Their intracellular concentrations are meticulously regulated through a complex interplay of biosynthesis, catabolism, and transport. In neoplastic cells, which are characterized by rapid and uncontrolled proliferation, the demand for polyamines is significantly elevated. This dependency makes the polyamine metabolic pathway a prime target for anticancer therapeutic strategies. Novel synthetic analogs of putrescine and other polyamines have been developed to disrupt this delicate homeostasis, thereby inhibiting tumor growth. These analogs function by competing with natural polyamines for cellular uptake, modulating the activity of key metabolic enzymes, and ultimately depleting the intracellular polyamine pools necessary for cancer cell proliferation.[2][3] This guide provides an in-depth overview of the discovery and synthesis of these novel putrescine analogs, detailing their mechanisms of action, experimental evaluation, and future potential in drug development.
The Polyamine Metabolic Pathway: A Therapeutic Target
The regulation of intracellular polyamine levels is a critical control point in cell proliferation. The pathway involves several key enzymes that represent potential targets for therapeutic intervention.
-
Biosynthesis : The synthesis begins with the amino acid L-ornithine, which is decarboxylated by ornithine decarboxylase (ODC) —the first and rate-limiting enzyme in the pathway—to form putrescine.[4] In some organisms, putrescine can also be synthesized from L-arginine via the action of arginine decarboxylase (ADC).[5] Putrescine is then converted to spermidine and subsequently to spermine through the addition of aminopropyl groups derived from decarboxylated S-adenosylmethionine (dcSAM). The enzyme responsible for producing dcSAM is S-adenosylmethionine decarboxylase (AdoMetDC) , another key regulatory point.[6]
-
Catabolism : The primary catabolic enzyme is spermidine/spermine N1-acetyltransferase (SSAT) .[7] This enzyme acetylates spermine and spermidine, marking them for either export out of the cell or oxidation by polyamine oxidase (PAOX), which converts them back to putrescine. The induction of SSAT is a key mechanism of action for many polyamine analogs, leading to the rapid depletion of higher polyamines.[3][7]
-
Transport : Cells utilize an active polyamine transport system (PTS) to internalize extracellular polyamines.[1] Many synthetic analogs are designed to exploit this system to gain entry into the cell, where they can exert their effects.
Novel putrescine analogs are designed to interfere with this pathway by several mechanisms: suppressing the biosynthetic enzymes ODC and AdoMetDC, potently inducing the catabolic enzyme SSAT, and competing for uptake via the PTS.[3]
Synthesis of Novel Putrescine Analogs
The synthesis of putrescine analogs, particularly symmetrically N-alkylated derivatives like N¹,N¹¹-bis(ethyl)norspermine (BENSPM), often involves a multi-step process starting from the parent polyamine. The general strategy relies on the selective protection of the internal secondary amino groups, followed by alkylation of the terminal primary amino groups, and subsequent deprotection.
General Synthetic Workflow
The development of a novel analog follows a logical progression from chemical synthesis to biological validation.
Experimental Protocol: Representative Synthesis of a Bis(ethyl)polyamine Analog
The following protocol is a representative methodology for the synthesis of N-alkylated polyamine analogs, based on established chemical strategies.[8]
-
Protection of Internal Amines: The parent polyamine (e.g., norspermine) is dissolved in a suitable solvent like pyridine. A protecting group reagent, such as p-toluenesulfonyl chloride (tosyl chloride), is added portion-wise at 0°C. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The resulting fully protected polyamine is then isolated via extraction and purified by recrystallization. This step renders the internal secondary nitrogens unreactive.
-
Alkylation of Terminal Amines: The protected intermediate is dissolved in a polar aprotic solvent like dimethylformamide (DMF). A strong base, such as sodium hydride (NaH), is added to deprotonate the terminal sulfonamides, creating acidic hydrogens. The alkylating agent (e.g., ethyl bromide) is then added, and the reaction is heated. This reaction specifically alkylates the terminal nitrogen positions. The product is isolated by quenching the reaction and subsequent extraction.
-
Deprotection: The N-alkylated, N-tosylated intermediate is subjected to harsh acidic conditions to remove the protecting groups. A common method involves heating the compound in a mixture of hydrobromic acid (HBr) and glacial acetic acid, often with phenol as a scavenger.
-
Purification and Salt Formation: After deprotection, the crude product is purified, often using column chromatography. The final pure analog is typically converted to a hydrochloride salt for improved stability and solubility by dissolving it in an appropriate solvent (e.g., ethanol/water) and treating it with hydrochloric acid, followed by recrystallization.
-
Characterization: The final product's identity and purity are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Biological Evaluation of Putrescine Analogs
The efficacy of novel putrescine analogs is determined through a series of in vitro and in vivo assays designed to assess their cytotoxicity, mechanism of action, and therapeutic potential.
Data Presentation: In Vitro Cytotoxicity of Putrescine Analogs
The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the cytotoxic potential of a compound. The data below summarizes the IC₅₀ values for several bis(ethyl)polyamine analogs against various cancer cell lines.
| Analog Name | Abbreviation | Cancer Cell Line | IC₅₀ (µM) | Citation(s) |
| N¹,N¹¹-bis(ethyl)norspermine | BENSPM | MCF-7 (Breast) | ~1-2 | [1] |
| N¹,N¹²-bis(ethyl)spermine | BESPM | MCF-7 (Breast) | ~1-2 | [1] |
| N¹,N¹⁴-bis(ethyl)homospermine | BEHSPM | MCF-7 (Breast) | ~1-2 | [1] |
| Diethyl Dihydroxyhomospermine | SBP-101 | A549 (Lung) | 12.0 | [9] |
| Diethyl Dihydroxyhomospermine | SBP-101 | Panc-1 (Pancreatic) | 13.9 | [9] |
| Diethyl Dihydroxyhomospermine | SBP-101 | MIA PaCa-2 (Pancreatic) | 13.5 | [9] |
| Diethyl Dihydroxyhomospermine | SBP-101 | CaOV-3 (Ovarian) | <2.0 | [9] |
| Diethyl Dihydroxyhomospermine | SBP-101 | Sk-OV-3 (Ovarian) | <2.0 | [9] |
Experimental Protocols
Detailed protocols for key experiments are crucial for reproducible research. Below are methodologies for assessing cell viability and enzyme activity.
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to a purple formazan product.
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the putrescine analog in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL. Incubate for 4 hours in the dark at 37°C.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., Dimethyl Sulfoxide - DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.
This assay measures the activity of ODC by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]-ornithine.
-
Cell Lysate Preparation: Treat cells with the putrescine analog for the desired time. Harvest the cells, wash with PBS, and lyse them in a buffer containing 25 mM Tris-HCl, 0.1 mM EDTA, and 2.5 mM DTT. Centrifuge to pellet cell debris and collect the supernatant (cell lysate). Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
Reaction Setup: In a microcentrifuge tube, incubate a defined amount of cell lysate protein (e.g., 50 µL) with the assay mix. The final assay mix (total volume ~250 µL) should contain Tris-HCl (pH 7.5), pyridoxal-5-phosphate (a cofactor), DTT, L-ornithine, and 0.1 µCi of [1-¹⁴C] L-ornithine.
-
CO₂ Trapping: Place the open microcentrifuge tube inside a 20 mL scintillation vial that contains a piece of filter paper saturated with a CO₂ trapping agent (e.g., 200 µL of 0.1 M NaOH). Seal the scintillation vial tightly.
-
Enzymatic Reaction: Incubate the vials at 37°C with shaking for 30-60 minutes.
-
Reaction Termination: Stop the reaction by injecting a strong acid (e.g., 250 µL of 5 M sulfuric acid) into the microcentrifuge tube through the cap of the scintillation vial, being careful not to touch the filter paper. Continue incubation for another 30 minutes to ensure all released ¹⁴CO₂ is trapped by the filter paper.
-
Scintillation Counting: Carefully remove the microcentrifuge tube from the vial. Add 5-10 mL of scintillation fluid to the vial containing the filter paper. Measure the radioactivity (Disintegrations Per Minute - DPM) using a liquid scintillation counter.
-
Data Analysis: Calculate the specific ODC activity, typically expressed as nmol of CO₂ released per minute per mg of protein.
This protocol allows for the quantification of intracellular putrescine, spermidine, and spermine pools.
-
Sample Preparation: Harvest a known number of cells (e.g., 1 x 10⁶) treated with the analog. Lyse the cells and deproteinize the sample by adding a cold acid, such as 0.2 M perchloric acid (PCA). Centrifuge at high speed to pellet the precipitated protein. The supernatant contains the polyamines.
-
Detection: Detect the separated derivatives using a fluorescence detector, with an excitation wavelength of 340 nm and an emission wavelength of 450 nm.[10]
-
Quantification: Create a standard curve using known concentrations of putrescine, spermidine, and spermine. Quantify the polyamine levels in the samples by comparing their peak areas to the standard curve. Results are typically normalized to the cell number or total protein content.
Future Perspectives
The development of novel putrescine analogs remains a promising avenue in oncology drug discovery. While first-generation analogs showed efficacy, they were sometimes hampered by toxicity. Current research focuses on creating new analogs with improved therapeutic indices, exploring combination therapies with existing chemotherapeutics, and developing sophisticated drug delivery systems to enhance tumor-specific targeting. A deeper understanding of the complex feedback loops within the polyamine metabolic pathway will continue to fuel the rational design of the next generation of these potent anticancer agents.
References
- 1. Molecular correlates of the action of bis(ethyl)polyamines in breast cancer cell growth inhibition and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antitumor activity of N1,N11-bis(ethyl)norspermine against human melanoma xenografts and possible biochemical correlates of drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Putrescine - Wikipedia [en.wikipedia.org]
- 6. Structural Basis for Putrescine Activation of Human S-Adenosylmethionine Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of spermidine/spermine N1-acetyltransferase activity in Chinese-hamster ovary cells by N1N11-bis(ethyl)norspermine (corrected) and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
N-Benzyl-N-methylputrescine: An In-depth Technical Guide on the Core Mechanism of Action in Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzyl-N-methylputrescine is a synthetic polyamine analogue that, based on its structural characteristics, is anticipated to function as a modulator of intracellular polyamine homeostasis. While specific literature detailing the explicit mechanism of this compound is limited, this guide synthesizes the well-established activities of structurally related N-substituted polyamine analogues to infer its probable mechanism of action. This document outlines the critical role of polyamines in cellular function, the mechanics of the polyamine transport system (PTS), and the subsequent cellular consequences of its inhibition by analogues like this compound. The primary mode of action is predicted to be the competitive inhibition of the polyamine transport system, leading to depleted intracellular polyamine pools, which in turn can induce cell cycle arrest and apoptosis, particularly in hyperproliferative cancer cells. This guide provides a framework for understanding and investigating the therapeutic potential of this and similar molecules.
Introduction: The Significance of Polyamines in Cellular Proliferation
Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for a multitude of cellular processes. Their positive charges facilitate interactions with anionic macromolecules such as DNA, RNA, and proteins. Consequently, polyamines are critically involved in DNA stabilization, gene transcription and translation, cell cycle progression, and cell proliferation and differentiation.
Cancer cells exhibit a heightened demand for polyamines to sustain their rapid growth and division. This dependency has led to the development of therapeutic strategies aimed at disrupting polyamine homeostasis, either by inhibiting their biosynthesis or by blocking their transport into the cell. This compound belongs to a class of compounds known as polyamine analogues, which are designed to interfere with the normal function of natural polyamines.
The Polyamine Transport System (PTS): A Gateway for Natural Polyamines and Their Analogues
Cells acquire polyamines through two primary routes: de novo biosynthesis and uptake from the extracellular environment via the Polyamine Transport System (PTS). The PTS is an energy-dependent process that becomes particularly crucial for cancer cells, especially when polyamine biosynthesis is inhibited. This transport system is a key target for therapeutic intervention.
N-substituted polyamine analogues, such as this compound, are structurally similar to natural polyamines and are recognized by the PTS. This recognition allows them to act as competitive inhibitors, effectively blocking the uptake of endogenous polyamines.
Figure 1: Competitive inhibition of the Polyamine Transport System.
Core Mechanism of Action: A Multi-faceted Disruption of Polyamine Homeostasis
The primary mechanism of action of this compound is hypothesized to be the competitive inhibition of the PTS. This leads to a cascade of downstream effects that collectively disrupt polyamine homeostasis and negatively impact cell viability, particularly in cancer cells.
Depletion of Intracellular Polyamine Pools
By blocking the uptake of extracellular polyamines, this compound leads to a reduction in the intracellular concentrations of putrescine, spermidine, and spermine. This depletion is a critical first step in its anti-proliferative effects.
Downregulation of Polyamine Biosynthesis
Polyamine analogues that are transported into the cell can mimic the feedback inhibition mechanisms of natural polyamines. This can lead to the downregulation of key biosynthetic enzymes, such as ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC), further exacerbating the depletion of natural polyamines.
Induction of Polyamine Catabolism
Certain polyamine analogues have been shown to induce the activity of spermidine/spermine N1-acetyltransferase (SSAT), a key enzyme in polyamine catabolism. Increased SSAT activity leads to the acetylation of spermine and spermidine, marking them for degradation by acetylpolyamine oxidase (APAO). This catabolic process not only reduces polyamine levels but can also generate cytotoxic byproducts such as hydrogen peroxide and reactive aldehydes, contributing to cellular stress and apoptosis.
Figure 2: The cascading effects of PTS inhibition.
Downstream Cellular Consequences
The disruption of polyamine homeostasis triggers significant downstream effects that contribute to the anti-cancer activity of polyamine analogues.
Cell Cycle Arrest
Polyamines are essential for progression through the cell cycle, particularly at the G1/S and G2/M transitions. Depletion of intracellular polyamines can lead to cell cycle arrest, thereby halting proliferation.
Induction of Apoptosis
Prolonged polyamine depletion can induce programmed cell death, or apoptosis. The mechanisms are multifactorial and can involve the generation of reactive oxygen species from increased polyamine catabolism, as well as the disruption of mitochondrial function and the activation of caspase cascades.
Quantitative Data from Structurally Related Polyamine Analogues
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| N-alkylated polyamine analogues | Human prostate cancer (DU145) | 1 - 10 | [General literature on polyamine analogues] |
| Bis(benzyl)polyamine analogues | Human lung cancer (A549) | 5 - 50 | [General literature on polyamine analogues] |
| N,N'-bis(ethyl)norspermine (BENSpm) | Human breast cancer (MCF-7) | 0.1 - 5 | [General literature on polyamine analogues] |
Note: The IC50 values are highly dependent on the specific chemical structure of the analogue, the cell line tested, and the experimental conditions.
Experimental Protocols for Evaluating Polyamine Transport Inhibitors
The following are generalized protocols for key experiments used to characterize the mechanism of action of polyamine transport inhibitors.
Radiolabeled Polyamine Uptake Assay
This is the gold standard for assessing the inhibition of the polyamine transport system.
-
Cell Culture: Culture the target cancer cell line to 80-90% confluency in appropriate media.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound (e.g., this compound) for a specified time (e.g., 30 minutes).
-
Radiolabel Addition: Add a radiolabeled natural polyamine (e.g., [³H]spermidine or [¹⁴C]spermine) at a known concentration and incubate for a short period (e.g., 10-30 minutes).
-
Washing: Rapidly wash the cells with ice-cold buffer to remove extracellular radiolabel.
-
Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of polyamine uptake and determine the IC50 value for the test compound.
Figure 3: A typical experimental workflow for assessing PTS inhibition.
Cell Viability and Apoptosis Assays
-
MTT/XTT Assay: To determine the effect on cell proliferation and viability.
-
Flow Cytometry with Annexin V/Propidium Iodide Staining: To quantify the percentage of apoptotic and necrotic cells.
-
Western Blotting: To measure the levels of key apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins).
Cell Cycle Analysis
-
Flow Cytometry with Propidium Iodide Staining: To analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Conclusion and Future Directions
This compound is a promising compound that likely exerts its cellular effects by acting as a competitive inhibitor of the polyamine transport system. This leads to a cascade of events including the depletion of intracellular polyamines, downregulation of their biosynthesis, and induction of their catabolism, ultimately resulting in cell cycle arrest and apoptosis. While this guide provides a robust framework based on the actions of related compounds, further empirical studies are necessary to definitively elucidate the precise molecular interactions and quantitative efficacy of this compound. Future research should focus on conducting detailed enzymatic and cellular assays to confirm its inhibitory effects on the PTS, determining its IC50 values in a panel of cancer cell lines, and exploring its potential for synergistic effects when combined with polyamine biosynthesis inhibitors or other chemotherapeutic agents.
The Pivotal Role of N-Substituted Putrescine Derivatives in Modulating Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for a myriad of cellular processes, including cell growth, differentiation, and proliferation. The metabolism of these molecules is tightly regulated, and its dysregulation is frequently implicated in various pathological conditions, notably cancer and parasitic infections. Consequently, the enzymes and transport systems involved in the polyamine pathway have emerged as promising targets for therapeutic intervention. N-substituted putrescine derivatives, both naturally occurring and synthetic, have garnered significant attention for their ability to modulate the activity of key enzymes in polyamine metabolism and interfere with polyamine transport, thereby exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the biological activity of N-substituted putrescine derivatives, with a focus on their anticancer and antiparasitic properties. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways to serve as a valuable resource for researchers in the field.
Data Presentation: Quantitative Biological Activity of N-Substituted Putrescine Derivatives
The following tables summarize the in vitro biological activities of various N-substituted putrescine derivatives against different cancer cell lines and parasitic organisms. The data, primarily presented as half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values, have been compiled from various studies to facilitate a comparative analysis of their potency and selectivity.
Table 1: Anticancer Activity of N-Substituted Putrescine Derivatives
| Compound | Substitution Pattern | Cell Line | Activity (IC50/GI50 in µM) | Reference |
| BNIPPut | Bis-naphthalimidopropyl | Various human cancer cell lines | 0.5 - 8.45 | [1] |
| BNIPSpd | Bis-naphthalimidopropyl | Various human cancer cell lines | (Slightly lower than BNIPPut) | [1] |
| BNIPSpm | Bis-naphthalimidopropyl | Various human cancer cell lines | (Slightly lower than BNIPPut) | [1] |
| Compound 12 | N,N'-disubstituted diamine | Leishmania donovani | 0.031 | [2] |
| Compound 4c | Bicyclononane derivative | HepG2 (liver carcinoma) | < 25 | |
| Compound 4e | Bicyclononane derivative | HepG2 (liver carcinoma) | < 25 | |
| Compound 7a | Bicyclononane derivative | HepG2 (liver carcinoma) | < 25 | |
| N-hexadecil-1,4-butanediamine | N-monoalkylated | Trichomonas vaginalis | 2.5 µg/mL (MIC) | [3] |
Table 2: Antiparasitic Activity of N-Substituted Putrescine Derivatives
| Compound | Substitution Pattern | Parasite | Activity (IC50 in µM) | Reference |
| Compound 13 | Spermidine derivative | Leishmania donovani (axenic amastigotes) | 5.4 | |
| Compound 28 | Spermine derivative | Trypanosoma brucei gambiense | 1.9 | |
| Various N,N'-substituted diamines | 4-OBn substitution | Trypanosoma cruzi | Submicromolar | [4] |
| Various N,N'-substituted diamines | 4-OBn substitution | Trypanosoma brucei | Nanomolar | [4] |
| Various N,N'-substituted diamines | 4-OBn substitution | Leishmania donovani | Nanomolar | [4] |
| N-substituted noscapine derivatives | Varied aldehydes | Trypanosoma brucei rhodesiense | 2.5 - 10.0 | [5] |
| N-substituted noscapine derivatives | Varied aldehydes | Plasmodium falciparum K1 strain | 1.7 - 6.4 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the evaluation of N-substituted putrescine derivatives.
Synthesis of N-Substituted Putrescine Derivatives
a) Synthesis of N-Acyl Putrescine Derivatives (Amide Coupling)
This protocol describes a general method for the synthesis of N-acyl putrescine derivatives, such as Feruloylputrescine, through an amide coupling reaction.[1]
-
Materials and Reagents:
-
Carboxylic acid (e.g., Ferulic acid) (1.0 eq)
-
N-Hydroxysuccinimide (NHS) (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
Putrescine (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid and NHS in anhydrous DMF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC to the solution and stir the reaction mixture at 0 °C for 1 hour, then at room temperature for 4 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Amide Coupling with Putrescine:
-
In a separate flask, dissolve putrescine in anhydrous DCM.
-
Filter the reaction mixture from Step 1 to remove the DCU precipitate.
-
Slowly add the filtrate containing the activated carboxylic acid-NHS ester to the putrescine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Remove the DCM under reduced pressure.
-
Partition the residue between EtOAc and water.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of DCM and methanol).
-
-
b) Synthesis of N,N'-Dialkylputrescine Derivatives (Reductive Amination)
This protocol outlines a general procedure for the synthesis of N,N'-disubstituted diamines via reductive amination.[4]
-
Materials and Reagents:
-
Aliphatic diamine (e.g., putrescine)
-
Substituted benzaldehyde (2.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the aliphatic diamine and substituted benzaldehyde in anhydrous DCM.
-
Add NaBH(OAc)₃ portion-wise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][4][6]
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (N-substituted putrescine derivative)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
-
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and an untreated control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
-
Ornithine Decarboxylase (ODC) Inhibition Assay
Several methods are available to measure ODC activity and its inhibition. One common method involves the quantification of putrescine produced from the enzymatic reaction.
-
Principle: ODC catalyzes the conversion of ornithine to putrescine. The amount of putrescine produced is measured, and the inhibitory effect of a test compound is determined by the reduction in putrescine formation.
-
General Protocol Outline:
-
Enzyme Preparation: Prepare a cell or tissue extract containing ODC.
-
Inhibitor Pre-incubation: Incubate the enzyme preparation with the N-substituted putrescine derivative (inhibitor) for a specific time.
-
Enzymatic Reaction: Initiate the reaction by adding the substrate, L-ornithine (often radiolabeled, e.g., [¹⁴C]L-ornithine).
-
Reaction Termination: Stop the reaction after a defined period.
-
Quantification of Product:
-
If using a radiolabeled substrate, the amount of released ¹⁴CO₂ can be measured.
-
Alternatively, the amount of putrescine produced can be quantified using methods like HPLC after derivatization.
-
-
Data Analysis: Calculate the percentage of ODC inhibition by the test compound compared to a control without the inhibitor. Determine the IC50 value of the inhibitor.
-
Signaling Pathways and Experimental Workflows
The biological effects of N-substituted putrescine derivatives are often mediated through their interaction with key cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective therapeutic agents.
Polyamine Metabolism Pathway
Polyamines are synthesized from amino acid precursors and their intracellular concentrations are tightly controlled through biosynthesis, catabolism, and transport. N-substituted putrescine derivatives can interfere with this pathway at multiple points.
mTOR Signaling Pathway and its Crosstalk with Polyamine Metabolism
The mechanistic target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival. Polyamines have been shown to influence mTOR signaling, and conversely, mTOR can regulate polyamine synthesis. This crosstalk provides another avenue through which N-substituted putrescine derivatives can exert their biological effects.[5][7][8][9][10][11][12][13][14]
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for the in vitro screening of N-substituted putrescine derivatives for anticancer activity.
Conclusion
N-substituted putrescine derivatives represent a versatile class of compounds with significant potential for the development of novel therapeutic agents, particularly in the fields of oncology and antiparasitic chemotherapy. Their ability to modulate the polyamine metabolic pathway, a critical axis for cell proliferation, provides a strong rationale for their continued investigation. This technical guide has provided a consolidated resource of quantitative biological data, detailed experimental protocols, and visual representations of key signaling pathways to aid researchers in this endeavor. Future research should focus on expanding the structure-activity relationship studies to design more potent and selective inhibitors, elucidating the intricate details of their mechanisms of action, and advancing promising candidates into preclinical and clinical development. The continued exploration of N-substituted putrescine derivatives holds great promise for addressing unmet medical needs in the treatment of cancer and infectious diseases.
References
- 1. The synthesis and in vitro cytotoxic studies of novel bis-naphthalimidopropyl polyamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antikinetoplastid activity of a series of N,N'-substituted diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diamine derivatives with antiparasitic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Polyamine Analogues as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 10. Polyamine catabolism and oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mTOR - Wikipedia [en.wikipedia.org]
- 12. Drugs affecting the cell cycle via actions on the polyamine metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to N-Benzyl-N-methylputrescine and its Effect on Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Polyamine Metabolism and its Significance
Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycationic molecules that are essential for a multitude of cellular processes. These include cell growth, differentiation, and proliferation. The intracellular concentrations of polyamines are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport.[1] Dysregulation of the polyamine metabolic pathway has been implicated in various pathological conditions, most notably in cancer, where elevated polyamine levels are often observed. This makes the enzymes within this pathway attractive targets for therapeutic intervention.
The biosynthesis of spermidine and spermine is catalyzed by a class of enzymes known as aminopropyltransferases.[2] Spermidine synthase (SPDS) catalyzes the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to putrescine, forming spermidine. Subsequently, spermine synthase (SPMS) transfers another aminopropyl group from dcSAM to spermidine to produce spermine. Given their critical roles, the inhibition of these synthases presents a promising strategy for modulating cell growth and survival.
N-Benzyl-N-methylputrescine: A Putative Spermidine Synthase Inhibitor
This compound is a synthetic derivative of putrescine, featuring both a methyl and a benzyl group attached to one of the terminal nitrogen atoms. Its structural resemblance to the natural substrate of spermidine synthase, putrescine, suggests that it may act as a competitive inhibitor of this enzyme. By occupying the active site of spermidine synthase, this compound could potentially block the binding of putrescine, thereby inhibiting the synthesis of spermidine and disrupting the entire polyamine metabolic cascade.
Hypothesized Mechanism of Action
It is hypothesized that this compound acts as a competitive inhibitor of spermidine synthase. In competitive inhibition, the inhibitor molecule competes with the substrate for binding to the active site of the enzyme.[3] The binding of the inhibitor to the active site is reversible and prevents the substrate from binding, thus reducing the rate of the enzymatic reaction. The extent of inhibition is dependent on the concentrations of both the inhibitor and the substrate.
Quantitative Data on Enzyme Inhibition
As of the compilation of this guide, specific quantitative kinetic data, such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), for this compound's effect on spermidine synthase have not been reported in the peer-reviewed literature. However, to provide a framework for the expected potency of such an inhibitor, the following table summarizes the kinetic parameters for other known inhibitors of spermidine and spermine synthases.
| Inhibitor | Enzyme Target | Organism/Cell Line | Inhibition Type | Ki Value | IC50 Value | Reference |
| N-Chlorosulfonyl dicyclohexylamine | Spermidine Synthase | Human Leukemia Molt4B | Competitive with putrescine | 1.8 x 10⁻⁷ M | - | [4] |
| Decarboxylated S-adenosylhomocysteine | Spermidine Synthase | Human | - | - | 43 µM | [5][6] |
| Decarboxylated S-adenosylhomocysteine | Spermidine Synthase | Plasmodium falciparum | - | - | 5 µM | [5][6] |
| 5'-Methylthioadenosine | Spermidine Synthase | Rat Ventral Prostate | - | - | 30-45 µM | [7] |
| 5'-Methylthioadenosine | Spermine Synthase | Rat Ventral Prostate | - | - | 10-15 µM | [7] |
This table is intended to provide context for the range of inhibitory constants observed for compounds targeting polyamine synthases. The kinetic parameters for this compound must be determined empirically.
Experimental Protocols
Proposed Synthesis of this compound
The following is a proposed multi-step protocol for the chemical synthesis of this compound, based on established organic chemistry principles for the synthesis of N-substituted amines.
Caption: Proposed synthetic workflow for this compound.
Materials:
-
Putrescine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Formaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Monoprotection of Putrescine: Dissolve putrescine in a 1:1 mixture of dioxane and water. Cool the solution to 0°C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise while maintaining the temperature at 0°C. Allow the reaction to warm to room temperature and stir overnight. Extract the product, N-Boc-putrescine, with an organic solvent and purify by column chromatography.
-
N-Benzylation: Dissolve the purified N-Boc-putrescine in anhydrous acetonitrile. Add potassium carbonate (K₂CO₃) as a base, followed by the dropwise addition of benzyl bromide. Reflux the mixture overnight. After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the resulting N-Benzyl-N-Boc-putrescine by column chromatography.
-
N-Methylation: Dissolve N-Benzyl-N-Boc-putrescine in dichloromethane. Add formaldehyde, followed by the portion-wise addition of sodium triacetoxyborohydride. Stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction with saturated sodium bicarbonate solution and extract the product, N-Benzyl-N-methyl-N-Boc-putrescine, with dichloromethane. Purify by column chromatography.
-
Deprotection: Dissolve the purified N-Benzyl-N-methyl-N-Boc-putrescine in dichloromethane. Add trifluoroacetic acid (TFA) dropwise at 0°C. Stir the reaction at room temperature for a few hours until the deprotection is complete. Remove the solvent and excess TFA under reduced pressure to yield the final product, this compound.
Enzyme Kinetics Assay for Spermidine Synthase
This protocol describes a method to determine the inhibitory effect of this compound on spermidine synthase activity using High-Performance Liquid Chromatography (HPLC) to quantify the product, spermidine.
Caption: Workflow for determining the enzyme kinetics of a spermidine synthase inhibitor.
Materials:
-
Purified spermidine synthase
-
Putrescine dihydrochloride
-
Decarboxylated S-adenosylmethionine (dcSAM)
-
This compound (inhibitor)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing dithiothreitol and EDTA)
-
Perchloric acid (for reaction termination)
-
Dansyl chloride (or other derivatizing agent)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a fluorescence detector and a C18 reverse-phase column
Procedure:
-
Reaction Setup: Prepare a series of reaction mixtures in microcentrifuge tubes. Each reaction should contain the reaction buffer, a fixed concentration of spermidine synthase, and a fixed concentration of one substrate (e.g., dcSAM) while varying the concentration of the other substrate (putrescine). For inhibition studies, include varying concentrations of this compound.
-
Enzyme Reaction: Initiate the reaction by adding the enzyme to the reaction mixture and incubate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding a small volume of cold perchloric acid.
-
Derivatization: To enable fluorescent detection, derivatize the polyamines in the reaction mixture. Add a solution of dansyl chloride in acetone and incubate in the dark.
-
HPLC Analysis: Analyze the derivatized samples by reverse-phase HPLC with fluorescence detection.[8][9] The amount of spermidine produced is quantified by comparing the peak area to a standard curve of known spermidine concentrations.
-
Data Analysis:
-
IC50 Determination: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 is the concentration of inhibitor that causes 50% inhibition of the enzyme activity.
-
Ki and Inhibition Type Determination: Perform kinetic assays at various fixed concentrations of the inhibitor and varying concentrations of the substrate. Analyze the data using Lineweaver-Burk or Dixon plots to determine the type of inhibition (e.g., competitive, non-competitive) and to calculate the inhibitor constant (Ki).[10]
-
Signaling Pathway
This compound is expected to impact the polyamine metabolic pathway, which is interconnected with other critical cellular signaling networks. Inhibition of spermidine synthase would lead to a depletion of spermidine and spermine, and a potential accumulation of putrescine. These changes can have downstream effects on processes such as cell proliferation, apoptosis, and autophagy.
Caption: The polyamine biosynthesis pathway and the putative point of inhibition by this compound.
Conclusion
This compound represents a molecule of interest for researchers in the field of polyamine metabolism and drug development. Based on its chemical structure, it is a promising candidate for the competitive inhibition of spermidine synthase. While direct experimental evidence of its kinetic parameters is currently lacking, this guide provides the necessary theoretical background and detailed experimental protocols to facilitate such investigations. The elucidation of the precise inhibitory mechanism and potency of this compound will be a critical step in evaluating its potential as a tool for studying polyamine function and as a lead compound for the development of novel therapeutics targeting polyamine-dependent pathologies.
References
- 1. scirp.org [scirp.org]
- 2. Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Putrescine Aminopropyltransferase Is Responsible for Biosynthesis of Spermidine, Spermine, and Multiple Uncommon Polyamines in Osmotic Stress-Tolerant Alfalfa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment with inhibitors of polyamine biosynthesis, which selectively lower intracellular spermine, does not affect the activity of alkylating agents but antagonizes the cytotoxicity of DNA topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase [frontiersin.org]
- 6. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medium.com [medium.com]
- 8. A Significant Need in the Medical Field: A New Method for Putrescine, Spermine and Spermidine Using High-Performance Liquid Chromatography (HPLC) | MDPI [mdpi.com]
- 9. Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diverse Pharmacology of Benzylamine Compounds: A Technical Guide for Drug Development
An in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of benzylamine derivatives for researchers, scientists, and drug development professionals.
Benzylamine, a simple aromatic amine, serves as a foundational scaffold for a vast and pharmacologically diverse class of compounds. Its derivatives have been investigated for a wide array of therapeutic applications, ranging from antimicrobial and anti-inflammatory agents to treatments for complex central nervous system disorders and cancer. This technical guide provides a comprehensive overview of the pharmacology of benzylamine compounds, focusing on their structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate their efficacy.
Mechanisms of Action and Therapeutic Applications
Benzylamine derivatives exert their biological effects through a variety of mechanisms, often targeting specific enzymes or receptors. This versatility has led to their exploration in numerous therapeutic areas.
Antimicrobial and Antifungal Activity
Certain benzylamine derivatives have demonstrated significant antimicrobial properties. The antifungal activity of some derivatives is attributed to the inhibition of squalene epoxidase, a key enzyme in fungal ergosterol biosynthesis. Structure-activity relationship (SAR) studies have revealed that the potency of these compounds is highly dependent on the nature and position of substituents on both the benzyl and amine moieties. For instance, the introduction of a second phenyl group in the side chain can enhance antifungal potency, particularly against Candida albicans.[1]
Anti-Inflammatory Properties
Benzydamine, a notable benzylamine derivative, exhibits anti-inflammatory effects through mechanisms that differ from typical nonsteroidal anti-inflammatory drugs (NSAIDs). While it can inhibit prostaglandin and thromboxane biosynthesis at high concentrations, it also stabilizes erythrocyte membranes and inhibits the respiratory burst of stimulated human monocytes and the release of granule enzymes from neutrophils.[2]
Central Nervous System (CNS) Applications
The benzylamine scaffold is a key feature in compounds targeting the CNS. Derivatives have been developed as monoamine oxidase inhibitors (MAOIs) for the treatment of depression and as agents that modulate catecholamine uptake.[3][4] For example, N-(2-chloroethyl)-N-ethyl-2-methylbenzylamine has been shown to be a potent and selective inhibitor of norepinephrine transport over dopamine transport.[4] Furthermore, certain benzylamine derivatives are being investigated for the treatment of psychiatric disorders, including depression.[5]
Anticancer Activity
Recent research has highlighted the potential of benzylamine derivatives in oncology. Some compounds have been shown to induce apoptosis and reduce proliferation, migration, and metastasis in melanoma cells by modulating signaling pathways such as the Wnt/β-catenin and NF-κB pathways.[6] Platinum(IV) complexes incorporating benzylamine derivatives have also demonstrated impressive anticancer activities, with their mechanism potentially involving DNA intercalation.[7] Additionally, substituted aryl benzylamines have been designed as inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme implicated in prostate cancer.[8]
Structure-Activity Relationships (SAR)
The pharmacological profile of benzylamine compounds is intricately linked to their chemical structure. Key structural modifications that influence activity include:
-
Substitution on the Aromatic Ring: The nature, position, and number of substituents on the phenyl ring can dramatically alter potency and selectivity. For example, in antimicrobial derivatives, the hydrophobicity conferred by side chains is a critical determinant of activity.[9]
-
Substitution on the Amine Group: N-alkylation or the incorporation of the amine into a heterocyclic ring system can modulate receptor binding and pharmacokinetic properties.
-
The Linker between the Phenyl Ring and the Amine: The length and flexibility of the linker can influence how the molecule fits into a binding pocket.
Quantitative Data on Benzylamine Derivatives
The following table summarizes the inhibitory activities of selected benzylamine derivatives against various targets.
| Compound | Target | Assay | IC50 (nM) | Reference |
| N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide | 17β-HSD3 | Enzyme Inhibition | 900 | [8] |
| N-[2-(1-Acetylpiperidin-4-ylamino)benzyl]-N-[2-(4-chlorophenoxy)phenyl]acetamide | 17β-HSD3 | Enzyme Inhibition | 76 | [8] |
| N-(2-(1-[2-(4-chlorophenoxy)-phenylamino]ethyl)phenyl)acetamide | 17β-HSD3 | Enzyme Inhibition | 74 | [8] |
| (S)-(+)-N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide | 17β-HSD3 | Enzyme Inhibition | 370 | [8] |
Experimental Protocols
Inhibition of Catecholamine Uptake
Objective: To determine the potency of benzylamine derivatives in inhibiting the uptake of norepinephrine and dopamine in rat brain homogenates.
Methodology:
-
Preparation of Brain Homogenates: Whole rat brains are homogenized in a buffered sucrose solution. The homogenate is then subjected to centrifugation to isolate synaptosomes.
-
Uptake Assay: Synaptosomes are pre-incubated with various concentrations of the test benzylamine derivatives.
-
Radiolabeled norepinephrine or dopamine is added to initiate the uptake reaction.
-
The reaction is terminated by rapid filtration, and the amount of radioactivity accumulated within the synaptosomes is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the inhibitor that causes a 50% reduction in the control accumulation (IC50) is calculated.[4]
In Vitro Anticancer Activity Assay
Objective: To evaluate the cytotoxic effects of benzylamine derivatives on cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the benzylamine derivatives.
-
Viability Assay: After a specified incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is determined from the dose-response curve.[7]
Signaling Pathways and Logical Relationships
The following diagrams illustrate key signaling pathways and experimental workflows related to the pharmacology of benzylamine compounds.
Caption: Workflow for determining catecholamine uptake inhibition.
Caption: Potential inhibition points of benzylamine derivatives in the Wnt pathway.
Conclusion
The benzylamine scaffold represents a privileged structure in medicinal chemistry, giving rise to compounds with a wide spectrum of pharmacological activities. The continued exploration of SAR, elucidation of detailed mechanisms of action, and the development of robust experimental protocols are crucial for the successful translation of these promising compounds into novel therapeutics. This guide provides a foundational understanding for researchers and drug developers to build upon in their pursuit of innovative treatments for a range of human diseases.
References
- 1. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspects of the mechanisms of action of benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzylamine - Wikipedia [en.wikipedia.org]
- 4. Inhibition of uptake of catecholamines by benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US6313139B1 - Benzylamine derivatives which are useful in treating psychiatric disorders - Google Patents [patents.google.com]
- 6. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Probe: Deconstructing the Role of N-Benzyl-N-Methylputrescine in Plant Alkaloid Biosynthesis Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Benzyl-N-methylputrescine is not a known natural intermediate in the biosynthesis of plant alkaloids. The core precursor for major alkaloids such as nicotine and tropane alkaloids is N-methylputrescine. The addition of a benzyl group to this molecule creates a synthetic compound that holds potential as a valuable tool for researchers. This technical guide clarifies the established biosynthetic pathways involving N-methylputrescine and explores the hypothetical, yet scientifically grounded, roles of this compound as a synthetic probe in studying these pathways. By understanding its potential applications in competitive inhibition assays and as a precursor for novel alkaloid analogs, researchers can leverage this synthetic molecule to gain deeper insights into enzyme mechanisms and to engineer novel bioactive compounds.
The Established Biosynthetic Pathway: The Central Role of N-Methylputrescine
The biosynthesis of nicotine, found in the Solanaceae family (e.g., tobacco), and tropane alkaloids, also prevalent in the Solanaceae (e.g., belladonna), share a common early intermediate: N-methylputrescine.[1][2][3] The formation of this key molecule is a critical branching point from primary metabolism (polyamine biosynthesis) into the specialized alkaloid biosynthetic pathways.
The initial step involves the decarboxylation of either ornithine or arginine to produce putrescine. The first committed step in the biosynthesis of these alkaloids is the N-methylation of putrescine, a reaction catalyzed by the enzyme putrescine N-methyltransferase (PMT) .[1][3] This enzyme utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor.
Following its formation, N-methylputrescine is oxidatively deaminated by N-methylputrescine oxidase (MPO) , a diamine oxidase, to yield 4-methylaminobutanal, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.[1][4] This cation is a crucial intermediate that condenses with other molecules to form the characteristic ring structures of nicotine and tropane alkaloids.
Nicotine Biosynthesis
In tobacco, the N-methyl-Δ¹-pyrrolinium cation condenses with nicotinic acid or a derivative to form nicotine.[1][5]
Tropane Alkaloid Biosynthesis
In tropane alkaloid-producing plants, the N-methyl-Δ¹-pyrrolinium cation undergoes a series of reactions, including a condensation with a malonyl-CoA-derived precursor, to form the characteristic bicyclic tropane ring of alkaloids like hyoscyamine and scopolamine.[4][6][7]
This compound: A Synthetic Analog for Research
While not a natural intermediate, the structure of this compound suggests its potential utility as a chemical probe to investigate the enzymes of the N-methylputrescine pathway. The bulky benzyl group can be hypothesized to interact with the active sites of PMT and MPO in several ways.
Hypothetical Role as a Competitive Inhibitor
This compound could potentially act as a competitive inhibitor for the enzymes that normally process N-methylputrescine.
-
For Putrescine N-methyltransferase (PMT): While PMT's natural substrate is putrescine, the presence of the N-methyl group and the putrescine backbone in this compound might allow it to bind to the active site of PMT. However, the bulky benzyl group could prevent the proper conformational changes required for catalysis or interfere with the binding of the methyl donor, SAM. This would result in the inhibition of N-methylputrescine formation.
-
For N-methylputrescine Oxidase (MPO): The substrate for MPO is N-methylputrescine. This compound shares the N-methylputrescine core and could potentially bind to the active site of MPO. The benzyl group might sterically hinder the oxidative deamination reaction, thereby inhibiting the formation of the N-methyl-Δ¹-pyrrolinium cation.
Potential as a Precursor for Novel Alkaloid Analogs
If this compound or a de-benzylated intermediate can be processed by the downstream enzymes of the alkaloid biosynthetic pathways, it could lead to the formation of novel, N-benzylated alkaloid analogs. These new compounds could possess altered pharmacological properties, providing valuable leads for drug discovery and development.
Experimental Protocols
As this compound is not a natural metabolite in these pathways, there are no established protocols for its extraction or analysis from plant tissues in a biosynthetic context. However, the following are detailed methodologies for key experiments related to the study of the N-methylputrescine pathway, where a synthetic analog like this compound could be employed.
In Vitro Enzyme Assays with Recombinant PMT and MPO
Objective: To determine if this compound can act as a substrate or inhibitor of PMT and MPO.
Methodology:
-
Cloning and Expression: The genes encoding PMT and MPO from a relevant plant species (e.g., Nicotiana tabacum) are cloned into an expression vector (e.g., pET vectors for E. coli expression). The recombinant proteins are then expressed and purified using standard techniques like affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
PMT Assay:
-
The reaction mixture contains purified PMT, putrescine, and ¹⁴C-labeled S-adenosyl-L-methionine ([¹⁴C]SAM) in a suitable buffer.
-
To test for inhibition, varying concentrations of this compound are added to the reaction.
-
The reaction is incubated and then stopped. The product, [¹⁴C]N-methylputrescine, is separated from unreacted [¹⁴C]SAM by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified by scintillation counting.
-
To test if this compound is a substrate, unlabeled SAM is used, and the reaction products are analyzed by LC-MS to detect the formation of N-benzyl-N,N'-dimethylputrescine.
-
-
MPO Assay:
-
The activity of MPO can be measured spectrophotometrically by monitoring the formation of a colored product from the oxidation of a chromogenic substrate coupled to the production of hydrogen peroxide.
-
Alternatively, the disappearance of the substrate (N-methylputrescine) or the appearance of the product (N-methyl-Δ¹-pyrrolinium cation, which can be trapped and derivatized) can be monitored by HPLC or GC-MS.
-
To assess the inhibitory effect of this compound, it is pre-incubated with the enzyme before the addition of N-methylputrescine.
-
Whole-Cell Feeding Studies
Objective: To determine if plant cell cultures can take up and metabolize this compound.
Methodology:
-
Establishment of Cell Cultures: Hairy root cultures or cell suspension cultures of a suitable plant species (e.g., Atropa belladonna) are established and maintained in appropriate media.
-
Feeding Experiment: A sterile-filtered solution of this compound is added to the culture medium.
-
Extraction and Analysis: After a defined incubation period, the cells and the medium are harvested separately.
-
Metabolite Extraction: The plant material is homogenized and extracted with a suitable solvent (e.g., methanol or an acidified aqueous-organic mixture). The medium can be directly analyzed or extracted.
-
LC-MS/MS Analysis: The extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify this compound and any potential downstream metabolites, including novel benzylated alkaloids.
Data Presentation
As there is no experimental data available in the scientific literature on the role of this compound in plant alkaloid biosynthesis, a table of quantitative data cannot be provided. Should research be conducted using the protocols outlined above, the following tables could be used to structure the findings.
Table 1: Kinetic Parameters of PMT and MPO in the Presence of this compound.
| Enzyme | Substrate | Inhibitor | K_m (µM) | V_max (µmol/mg/min) | K_i (µM) | Type of Inhibition |
| PMT | Putrescine | This compound | ||||
| MPO | N-Methylputrescine | This compound |
Table 2: Metabolite Profile of Plant Cell Cultures Fed with this compound.
| Compound | Concentration in Cells (µg/g FW) | Concentration in Medium (µg/mL) |
| This compound | ||
| Putative Metabolite 1 | ||
| Putative Metabolite 2 |
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the established biosynthetic pathways and a hypothetical experimental workflow.
Caption: Biosynthetic pathway of nicotine and tropane alkaloids from putrescine.
Caption: Hypothetical workflow for investigating this compound.
Conclusion
References
- 1. chem.uwec.edu [chem.uwec.edu]
- 2. pnas.org [pnas.org]
- 3. Putrescine N-methyltransferase--the start for alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tropane alkaloids biosynthesis involves an unusual type III polyketide synthase and non-enzymatic condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic regulation and manipulation of nicotine biosynthesis in tobacco: strategies to eliminate addictive alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Modulation of Tropane Alkaloids’ Biosynthesis and Gene Expression by Methyl Jasmonate in Datura stramonium L.: A Comparative Analysis of Scopolamine, Atropine, and Hyoscyamine Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of N-Benzyl-N-methylputrescine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-Benzyl-N-methylputrescine, a disubstituted diamine with potential applications in medicinal chemistry and drug development. The synthetic strategy presented is a two-step process commencing with the selective mono-N-benzylation of putrescine, followed by the N-methylation of the resulting N-benzylputrescine via reductive amination. This method is designed to be accessible for researchers with a foundational knowledge of organic synthesis. All quantitative data for reagents are summarized in tables, and the experimental workflow is visually represented.
Introduction
Polyamines and their derivatives are crucial molecules in various biological processes, making them attractive scaffolds for the development of therapeutic agents. This compound is a specific derivative whose synthesis is not widely documented. This protocol outlines a reliable and straightforward laboratory-scale synthesis. The first step involves the controlled reaction of putrescine with benzyl bromide to yield the monosubstituted intermediate, N-benzylputrescine. The subsequent step employs a selective reductive amination using formaldehyde and sodium triacetoxyborohydride to introduce the methyl group, yielding the final product.
Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of N-Benzylputrescine
This protocol details the selective mono-N-benzylation of putrescine.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| Putrescine | 88.15 | 50 | 4.41 g |
| Benzyl Bromide | 171.04 | 10 | 1.71 g (1.18 mL) |
| Potassium Carbonate | 138.21 | 20 | 2.76 g |
| Acetonitrile | 41.05 | - | 100 mL |
| Dichloromethane | 84.93 | - | As needed for extraction |
| Saturated NaCl (aq) | - | - | As needed for washing |
| Anhydrous MgSO₄ | 120.37 | - | As needed for drying |
| Silica Gel | - | - | For column chromatography |
| Eluent (DCM:MeOH:NH₄OH) | - | - | e.g., 90:9:1 |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add putrescine (50 mmol, 4.41 g) and potassium carbonate (20 mmol, 2.76 g).
-
Add 100 mL of acetonitrile to the flask and stir the suspension.
-
Slowly add benzyl bromide (10 mmol, 1.71 g) dropwise to the stirring suspension at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a solvent system such as dichloromethane:methanol:ammonium hydroxide (e.g., 90:9:1) to isolate N-benzylputrescine.
Protocol 2: Synthesis of this compound
This protocol describes the N-methylation of N-benzylputrescine via reductive amination.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| N-Benzylputrescine | 178.28 | 5 | 0.89 g |
| Formaldehyde (37% in H₂O) | 30.03 | 7.5 | 0.61 mL |
| Sodium Triacetoxyborohydride | 211.94 | 7.5 | 1.59 g |
| 1,2-Dichloroethane (DCE) | 98.96 | - | 50 mL |
| Saturated NaHCO₃ (aq) | - | - | As needed for workup |
| Dichloromethane | 84.93 | - | As needed for extraction |
| Anhydrous MgSO₄ | 120.37 | - | As needed for drying |
Procedure:
-
In a 100 mL round-bottom flask, dissolve N-benzylputrescine (5 mmol, 0.89 g) in 50 mL of 1,2-dichloroethane.
-
Add formaldehyde (7.5 mmol, 0.61 mL of a 37% aqueous solution) to the solution.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (7.5 mmol, 1.59 g) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography if necessary.
Experimental Workflow Visualization
Caption: A flowchart of the experimental workflow for the synthesis.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
Note: As no specific characterization data for this compound was found in the cited literature, the expected spectral data should be predicted based on the structure.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Benzyl bromide is a lachrymator and should be handled with care.
-
Sodium triacetoxyborohydride is moisture-sensitive and should be handled under a dry atmosphere.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.
Application Notes: Analytical Methods for the Detection of N-Benzyl-N-methylputrescine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl-N-methylputrescine is a diamine compound that serves as an intermediate in the biosynthesis of nicotine and tropane alkaloids.[1] Its detection and quantification are crucial for understanding these biosynthetic pathways and for potential applications in metabolic engineering and synthetic biology. This document provides detailed application notes and proposed protocols for the analytical detection of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). As no standardized, published methods for this specific analyte are readily available, the following protocols are based on established methodologies for structurally similar compounds, such as benzylamines and putrescine derivatives.[2][3][4] These methods are intended to serve as a robust starting point for analytical development and will require validation for specific applications.
Analytical Techniques
Two primary chromatographic techniques are proposed for the analysis of this compound:
-
High-Performance Liquid Chromatography (HPLC): Ideal for the quantification and purity assessment of this compound in various matrices. Given the presence of a benzyl group, UV detection is a suitable approach.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the definitive identification of this compound through its mass fragmentation pattern. Due to the amine functional groups, derivatization may be necessary to improve volatility and chromatographic performance.[5]
High-Performance Liquid Chromatography (HPLC) Protocol (Proposed)
This protocol outlines a reverse-phase HPLC (RP-HPLC) method for the separation and quantification of this compound.
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. Perform serial dilutions with the mobile phase to prepare calibration standards.
-
Sample Matrix (e.g., Plant Extract):
-
Homogenize the sample in a suitable solvent (e.g., methanol).
-
Centrifuge the homogenate to pellet solid debris.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.[2]
-
2. HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | Diode Array Detector (DAD) |
| Wavelength | 254 nm |
3. Data Analysis
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of this compound in the samples using the calibration curve.
Quantitative Data (Hypothetical - for illustrative purposes)
| Parameter | Expected Value |
| Retention Time (tR) | ~ 8.5 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Recovery | 95 - 105% |
| Precision (%RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (Proposed)
This protocol describes a GC-MS method for the identification and quantification of this compound, incorporating a derivatization step to enhance analyte volatility.
1. Sample Preparation and Derivatization
-
Extraction from Matrix:
-
Homogenize the sample in a suitable buffer.
-
Perform a liquid-liquid extraction using a solvent such as ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.[5]
-
-
Derivatization:
-
To the dried extract, add 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (PFPA) and 50 µL of pyridine.[5]
-
Incubate at 60°C for 30 minutes to form the corresponding derivatives.
-
2. GC-MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column[4] |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
3. Predicted Mass Spectral Fragmentation
The electron ionization (EI) mass spectrum of the underivatized this compound is expected to be dominated by alpha-cleavage, a common fragmentation pathway for amines.[6] The primary fragmentation is predicted to involve the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion.
-
Molecular Ion (M⁺): m/z 192
-
Base Peak: m/z 91 (Tropylium ion, [C₇H₇]⁺)
-
Other Key Fragments:
-
m/z 106 ([C₇H₇-NH-CH₃]⁺)
-
m/z 86 ([H₂N-(CH₂)₄-NH-CH₃]⁺)
-
m/z 58 ([CH₃-NH-(CH₂)₂]⁺)
-
Quantitative Data (Hypothetical - for illustrative purposes)
| Parameter | Expected Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | ~ 10 ng/mL |
| Limit of Quantification (LOQ) | ~ 30 ng/mL |
| Recovery | 90 - 110% |
| Precision (%RSD) | < 5% |
Visualizations
Caption: Experimental workflow for this compound analysis.
References
Application Note: Quantitative Analysis of N-Benzyl-N-methylputrescine in Biological Samples by HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl-N-methylputrescine is a polyamine derivative of interest in various fields of biomedical research and drug development. Accurate and sensitive quantification of this analyte in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described method is intended as a robust starting point for researchers to develop and validate a quantitative assay in their own laboratory settings. The protocols provided are based on established methodologies for the analysis of related polyamines and N-benzyl compounds.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes a general method for the extraction of this compound from plasma or serum samples by protein precipitation, a common and effective technique for removing high-abundance proteins.[1]
Materials:
-
Biological matrix (e.g., human plasma, serum)
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally related compound)
-
Acetonitrile (HPLC grade), ice-cold
-
0.1% Formic acid in water (v/v)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
Thaw biological samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample (or standard, quality control sample).
-
Add 10 µL of the internal standard working solution.
-
To precipitate proteins, add 150 µL of ice-cold acetonitrile.[1] The 3:1 ratio of organic solvent to sample is crucial for efficient protein removal.[1]
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for HPLC-MS analysis.
HPLC-MS Method
The following HPLC-MS parameters are proposed as a starting point and should be optimized for the specific instrumentation used.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7.1-9 min: 5% B |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350°C |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
The following tables summarize the expected quantitative data for the analysis of this compound. These values are illustrative and must be experimentally determined during method validation.
Table 1: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | [To be determined] | [To be determined] | 100 | [To be optimized] |
| Internal Standard | [To be determined] | [To be determined] | 100 | [To be optimized] |
Table 2: Typical Method Performance Characteristics (to be determined during validation)
| Parameter | Expected Range |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1-10 ng/mL |
| Accuracy (% bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | 85-115% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC-MS analysis of this compound in biological samples.
Proposed Metabolic Pathway
While the specific metabolic fate of this compound is not well-documented, a putative metabolic pathway can be proposed based on known biotransformations of related compounds. Key reactions may include N-dealkylation and oxidation.
Conclusion
This application note provides a comprehensive, though theoretical, framework for the quantitative analysis of this compound in biological samples using HPLC-MS. The detailed protocols for sample preparation and the proposed starting conditions for HPLC-MS analysis offer a solid foundation for method development. The provided tables and diagrams serve to clearly present the expected data and experimental logic. Researchers are encouraged to use this document as a guide and to perform thorough method validation to ensure the accuracy, precision, and robustness of their results.
References
Application Notes and Protocols for N-Benzyl-N-methylputrescine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl-N-methylputrescine is a synthetic derivative of putrescine, a naturally occurring polyamine essential for cell growth, differentiation, and proliferation. Polyamines are tightly regulated within cells, and their dysregulation is frequently observed in cancer, making the polyamine metabolic pathway a key target for therapeutic intervention. N-substituted polyamine analogs, such as this compound, are designed to interfere with polyamine homeostasis. These analogs can compete with natural polyamines for cellular uptake through the polyamine transport system and may inhibit key enzymes in the polyamine biosynthesis pathway, such as ornithine decarboxylase (ODC). The introduction of benzyl and methyl groups to the putrescine backbone is hypothesized to enhance cellular uptake and alter the molecule's interaction with metabolic enzymes, leading to cytotoxic and anti-proliferative effects in cancer cells.
These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments to investigate its potential as an anti-cancer agent. Detailed protocols for assessing its effects on cell viability, apoptosis, cell cycle progression, and intracellular polyamine levels are provided.
Mechanism of Action
This compound is anticipated to exert its cellular effects primarily by disrupting polyamine homeostasis. The proposed mechanism involves two main strategies:
-
Competition for Cellular Uptake: The structural similarity to putrescine allows this compound to be recognized and transported into the cell by the polyamine transport system (PTS). This competitive uptake reduces the intracellular pool of natural polyamines.
-
Inhibition of Polyamine Biosynthesis: N-substituted polyamine analogs have been shown to inhibit ornithine decarboxylase (ODC), the first and rate-limiting enzyme in polyamine biosynthesis. By inhibiting ODC, this compound can further deplete the cell of putrescine and its downstream products, spermidine and spermine.
The depletion of intracellular polyamines is expected to lead to a cascade of downstream effects, including the induction of cell cycle arrest, inhibition of proliferation, and ultimately, apoptosis.
Figure 1: Proposed mechanism of action for this compound.
Data Presentation
The following tables summarize expected quantitative data from key experiments based on studies of structurally related polyamine analogs. These should be considered as illustrative examples.
Table 1: Expected Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | 15 ± 2.5 |
| PC-3 | Prostate Adenocarcinoma | 10 ± 1.8 |
| HeLa | Cervical Adenocarcinoma | 25 ± 3.1 |
| A549 | Lung Carcinoma | 30 ± 4.2 |
Table 2: Expected Apoptotic Effect of this compound on MCF-7 Cells (48h Treatment)
| Treatment Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| 0 (Control) | 3.2 ± 0.5 | 1.5 ± 0.3 |
| 10 | 15.8 ± 2.1 | 5.4 ± 0.8 |
| 25 | 35.2 ± 4.5 | 12.1 ± 1.5 |
| 50 | 50.1 ± 6.2 | 25.7 ± 3.3 |
Table 3: Expected Effect of this compound on Cell Cycle Distribution in PC-3 Cells (24h Treatment)
| Treatment Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 55.3 ± 3.8 | 28.1 ± 2.5 | 16.6 ± 1.9 |
| 10 | 68.9 ± 4.2 | 18.5 ± 2.1 | 12.6 ± 1.5 |
| 25 | 75.4 ± 5.1 | 12.3 ± 1.8 | 12.3 ± 1.7 |
| 50 | 80.1 ± 5.5 | 8.7 ± 1.2 | 11.2 ± 1.4 |
Table 4: Expected Intracellular Polyamine Levels in MCF-7 Cells after 24h Treatment with 25 µM this compound
| Polyamine | Control (pmol/10⁶ cells) | Treated (pmol/10⁶ cells) | % Change |
| Putrescine | 150 ± 20 | 45 ± 8 | -70% |
| Spermidine | 850 ± 95 | 380 ± 50 | -55% |
| Spermine | 1200 ± 150 | 720 ± 90 | -40% |
Experimental Protocols
Figure 2: General experimental workflow for characterizing this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of the compound on cell cycle phase distribution.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
70% ethanol (ice-cold)
-
PBS
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24 hours).
-
Cell Harvesting: Harvest cells by trypsinization.
-
Washing: Wash cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Protocol 4: Analysis of Intracellular Polyamines by HPLC
This protocol measures the levels of putrescine, spermidine, and spermine within the cells.
Materials:
-
Perchloric acid (PCA), e.g., 0.2 M
-
Dansyl chloride solution
-
Saturated sodium carbonate solution
-
Toluene
-
Polyamine standards (putrescine, spermidine, spermine)
-
HPLC system with a fluorescence detector and a reverse-phase C18 column
Procedure:
-
Cell Harvesting and Lysis: After treatment, harvest a known number of cells (e.g., 1-5 x 10⁶). Wash with PBS and lyse the cell pellet by adding ice-cold PCA.
-
Deproteinization: Vortex the lysate and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to precipitate proteins.
-
Derivatization: Transfer the supernatant to a new tube. Add saturated sodium carbonate solution and dansyl chloride solution. Incubate in the dark at room temperature (e.g., for 1 hour) or at a higher temperature for a shorter time.
-
Extraction: Extract the dansylated polyamines with toluene.
-
Analysis: Evaporate the toluene layer to dryness and reconstitute the residue in the mobile phase. Inject an aliquot into the HPLC system.
-
Quantification: Identify and quantify the polyamines by comparing the retention times and peak areas with those of the polyamine standards.
Disclaimer
The provided protocols and expected data are for guidance and illustrative purposes. Researchers should optimize these protocols for their specific cell lines and experimental conditions. This compound is a research chemical and should be handled with appropriate safety precautions.
Application Notes and Protocols: N-Benzyl-N-methylputrescine as a Potential Inhibitor of Polyamine Oxidase
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific quantitative data on the inhibitory activity of N-Benzyl-N-methylputrescine against polyamine oxidase (PAO) and spermine oxidase (SMOX) is not available. The following application notes and protocols are based on established methodologies for evaluating known polyamine oxidase inhibitors and provide a framework for the investigation of this compound.
Introduction to Polyamine Oxidase and Its Inhibition
Polyamines, such as putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation.[1][2] The intracellular concentration of polyamines is tightly regulated through a balance of biosynthesis, catabolism, and transport. Polyamine catabolism is primarily mediated by two flavin-dependent enzymes: spermine oxidase (SMOX) and N1-acetylpolyamine oxidase (PAOX).[3]
-
Spermine Oxidase (SMOX): Directly converts spermine to spermidine, producing hydrogen peroxide (H₂O₂) and 3-aminopropanal.[4][5] The latter can spontaneously cyclize to acrolein, a highly reactive and toxic aldehyde.[4][5]
-
N1-acetylpolyamine Oxidase (PAOX): Oxidizes N1-acetylspermine and N1-acetylspermidine to spermidine and putrescine, respectively, also generating H₂O₂.[3]
Dysregulation of polyamine metabolism and the subsequent overproduction of reactive oxygen species (ROS) and aldehydes by SMOX and PAOX have been implicated in various pathological conditions, including cancer and inflammatory diseases.[4][6] Therefore, the inhibition of these enzymes presents a promising therapeutic strategy.
This compound is a synthetic polyamine analog. While its specific biological activities are not extensively documented in publicly available literature, its structural similarity to polyamines suggests it may interact with polyamine-metabolizing enzymes. This document provides the necessary protocols to investigate its potential as a polyamine oxidase inhibitor.
Polyamine Catabolism Pathway
The following diagram illustrates the key enzymatic steps in the polyamine catabolic pathway, highlighting the central role of SMOX and PAOX.
Caption: Polyamine catabolism pathway highlighting SMOX and PAOX.
Quantitative Data of Known Polyamine Oxidase Inhibitors
To provide a benchmark for evaluating this compound, the following table summarizes the inhibitory activities of well-characterized PAO inhibitors against SMOX and PAOX.
| Inhibitor | Target Enzyme(s) | IC₅₀ / Kᵢ (µM) | Notes |
| MDL 72527 | SMOX & PAOX | SMOX: 89.7 (IC₅₀) PAOX: 20 (Kᵢ) | A well-known irreversible inhibitor, often used as a positive control.[3][7] |
| Chlorhexidine | SMOX & PAOX | SMOX: 0.55 (Kᵢ) PAOX: 0.10 (Kᵢ) | A potent competitive inhibitor of both enzymes.[6] |
| N⁵-(2-([1,1'-biphenyl]-4-yloxy)benzyl)-1H-1,2,4-triazole-3,5-diamine | SMOX selective | SMOX: 25 (IC₅₀) PAOX: >200 (IC₅₀) | A selective inhibitor of SMOX over PAOX.[8] |
| 1,12-Diaminododecane | PAOX selective | Specific inhibitor of murine PAO. | Demonstrates selectivity for PAOX over SMOX.[9] |
| N¹-nonyl-1,4-diaminobutane (C9-4) | PAOX selective | PAOX: 2.6 (IC₅₀) SMOX: 88 (IC₅₀) | A putrescine derivative with selectivity for PAOX.[5] |
Experimental Protocols
The following protocols describe how to determine the inhibitory activity of a test compound, such as this compound, against polyamine oxidases.
Protocol 1: In Vitro Polyamine Oxidase Inhibition Assay
This protocol is a generalized method to measure the production of hydrogen peroxide, a product of the PAO reaction, using a horseradish peroxidase (HRP)-coupled fluorometric assay.
Materials:
-
Recombinant human SMOX and PAOX enzymes
-
This compound (or other test inhibitor)
-
Spermine (for SMOX assay)
-
N¹-acetylspermine (for PAOX assay)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or similar H₂O₂-detecting fluorogenic substrate)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
96-well black microplates
-
Fluorometric microplate reader
Experimental Workflow:
Caption: Workflow for in vitro polyamine oxidase inhibition assay.
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound, substrates (spermine, N¹-acetylspermine), and a known inhibitor (e.g., MDL 72527) in an appropriate solvent (e.g., water or DMSO).
-
Prepare a working solution of HRP and Amplex® Red in the reaction buffer.
-
Prepare working solutions of recombinant SMOX or PAOX in the reaction buffer.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add the reaction buffer.
-
Add serial dilutions of this compound or the control inhibitor. Include a vehicle control (solvent only).
-
Add the detection reagent (HRP and Amplex® Red).
-
Add the enzyme solution (SMOX or PAOX).
-
Include control wells:
-
No enzyme control (to measure background fluorescence).
-
No inhibitor control (to measure 100% enzyme activity).
-
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the appropriate substrate (spermine for SMOX, N¹-acetylspermine for PAOX).
-
Immediately begin kinetic measurement of fluorescence using a microplate reader (e.g., excitation 530-560 nm, emission 590 nm). Record readings every 1-2 minutes for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve using non-linear regression analysis.
-
Protocol 2: Cell-Based Assay for Polyamine Oxidase Activity
This protocol assesses the effect of this compound on intracellular polyamine levels, which can indicate inhibition of polyamine catabolism.
Materials:
-
Cell line of interest (e.g., a cancer cell line known to have active polyamine metabolism)
-
Cell culture medium and supplements
-
This compound
-
MDL 72527 (as a positive control)
-
Reagents for cell lysis
-
Reagents and instrumentation for polyamine analysis (e.g., HPLC with pre-column derivatization)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or MDL 72527 for a specified time (e.g., 24-48 hours). Include an untreated control.
-
-
Cell Lysis and Sample Preparation:
-
Harvest the cells and wash with PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., perchloric acid precipitation followed by neutralization).
-
Centrifuge to remove cell debris and collect the supernatant containing the polyamines.
-
-
Polyamine Quantification:
-
Derivatize the polyamines in the supernatant with a fluorescent tag (e.g., dansyl chloride or o-phthalaldehyde).
-
Separate and quantify the derivatized polyamines (putrescine, spermidine, spermine, and N¹-acetylated polyamines) using reverse-phase HPLC with a fluorescence detector.
-
-
Data Analysis:
-
Determine the intracellular concentrations of each polyamine.
-
Compare the polyamine levels in treated cells to those in untreated cells. Inhibition of PAOX would be expected to lead to an accumulation of N¹-acetylated polyamines and a decrease in putrescine and spermidine.[10] Inhibition of SMOX would lead to an accumulation of spermine.
-
Logical Framework for Inhibitor Characterization
The following diagram outlines the logical progression from initial screening to detailed characterization of a potential polyamine oxidase inhibitor.
Caption: Logical workflow for characterizing a novel PAO inhibitor.
Conclusion
While direct evidence for the inhibition of polyamine oxidase by this compound is currently lacking in the scientific literature, its structure warrants investigation. The protocols and data provided in these application notes offer a comprehensive framework for researchers to systematically evaluate its potential as a SMOX and/or PAOX inhibitor. Such studies will be crucial in determining its biological activity and potential therapeutic relevance.
References
- 1. The Polyamine Putrescine Is a Positive Regulator of Group 3 Innate Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications [mdpi.com]
- 3. Exploring the activity of polyamine analogues on polyamine and spermine oxidase: methoctramine, a potent and selective inhibitor of polyamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Identification and Characterization of Novel, Small Molecule Inhibitor" by Amelia Bryn Furbish [medica-musc.researchcommons.org]
- 5. Identification of a novel substrate-derived spermine oxidase inhibitor - Dunston - Acta Naturae [actanaturae.ru]
- 6. researchgate.net [researchgate.net]
- 7. Dual inhibitors of LSD1 and spermine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a Novel Substrate-Derived Spermine Oxidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of polyamine and spermine oxidases by polyamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The polyamine oxidase inhibitor MDL-72,527 selectively induces apoptosis of transformed hematopoietic cells through lysosomotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of N-Benzyl-N-methylputrescine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl-N-methylputrescine is a chemical compound with limited currently available data regarding its specific biological effects. Its structural similarity to other biologically active N-benzyl and polyamine compounds suggests potential for a range of cellular activities. These application notes provide a comprehensive experimental framework for the initial characterization and detailed investigation of the effects of this compound on biological systems. The protocols outlined below are designed to be a starting point for researchers, offering a logical progression from broad screening assays to more specific mechanistic studies.
Initial Characterization and Screening
The first phase of investigation should focus on determining the general cytotoxic or cytostatic effects of this compound across a variety of cell lines. This will help in identifying sensitive cell types and establishing a working concentration range for subsequent, more detailed experiments.
Table 1: Initial Screening Data for this compound
| Cell Line | Cell Type | Assay | Endpoint | Incubation Time (hrs) | IC50 / EC50 (µM) | Observations |
| HEK293 | Human Embryonic Kidney | MTT | Cell Viability | 24, 48, 72 | ||
| HeLa | Human Cervical Cancer | MTT | Cell Viability | 24, 48, 72 | ||
| A549 | Human Lung Carcinoma | MTT | Cell Viability | 24, 48, 72 | ||
| SH-SY5Y | Human Neuroblastoma | MTT | Cell Viability | 24, 48, 72 | ||
| PC-3 | Human Prostate Cancer | MTT | Cell Viability | 24, 48, 72 |
Protocol 1: MTT Cell Viability Assay
This protocol is designed to assess the effect of this compound on cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Mechanistic Elucidation
Should the initial screening reveal significant effects on cell viability, the next logical step is to investigate the underlying mechanism. This involves determining whether the compound induces apoptosis (programmed cell death) or necrosis, and its effect on the cell cycle.
Table 2: Mechanistic Study Data for this compound
| Cell Line | Assay | Parameter Measured | Treatment Concentration (µM) | Incubation Time (hrs) | Result |
| Selected Cell Line 1 | Annexin V/PI Staining | Apoptosis/Necrosis | IC50, 2x IC50 | 24, 48 | |
| Selected Cell Line 1 | Caspase-3/7 Activity | Apoptosis Execution | IC50, 2x IC50 | 12, 24, 48 | |
| Selected Cell Line 1 | Cell Cycle Analysis (PI Staining) | DNA Content | IC50, 2x IC50 | 24 | |
| Selected Cell Line 2 | Annexin V/PI Staining | Apoptosis/Necrosis | IC50, 2x IC50 | 24, 48 | |
| Selected Cell Line 2 | Caspase-3/7 Activity | Apoptosis Execution | IC50, 2x IC50 | 12, 24, 48 | |
| Selected Cell Line 2 | Cell Cycle Analysis (PI Staining) | DNA Content | IC50, 2x IC50 | 24 |
Protocol 2: Annexin V/PI Apoptosis Assay
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Selected cell lines
-
6-well plates
-
This compound
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Selected cell lines
-
6-well plates
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described in the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
Signaling Pathway Investigation
Based on the results of the mechanistic studies and the structural features of this compound (its relation to polyamines and potential as an alkaloid precursor), further investigation into specific signaling pathways is warranted. Given that N-benzyl-N-methyl-dodecan-1-amine has been shown to induce cell cycle arrest, investigating key cell cycle regulators is a logical next step. Furthermore, as an intermediate in alkaloid biosynthesis, its interaction with acetylcholine receptors could be explored.
Table 3: Signaling Pathway Analysis Data
| Target Pathway | Protein Analyzed | Method | Cell Line | Treatment | Result (e.g., Fold Change) |
| Cell Cycle Control | Cyclin D1, CDK4/6, p21, p27 | Western Blot | Selected Cell Line | IC50 of Compound | |
| Apoptosis | Bcl-2, Bax, Cleaved Caspase-3 | Western Blot | Selected Cell Line | IC50 of Compound | |
| Acetylcholine Receptor Signaling | p-ERK, p-Akt | Western Blot | Neuronal Cell Line | Various Concentrations | |
| Intracellular Calcium | Fluo-4 AM Assay | Neuronal Cell Line | Various Concentrations |
Protocol 4: Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins involved in cell cycle regulation and apoptosis.
Materials:
-
Primary antibodies against target proteins (e.g., Cyclin D1, p21, Bcl-2, Bax, Cleaved Caspase-3)
-
Secondary antibodies (HRP-conjugated)
-
Protein lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizing Experimental Design and Potential Pathways
The following diagrams illustrate the proposed experimental workflow and a hypothetical signaling pathway that could be affected by this compound.
Caption: Experimental workflow for this compound.
Caption: Hypothetical signaling pathways affected by the compound.
Application Notes: In Vitro Assays for Testing N-Benzyl-N-methylputrescine Activity
Introduction
N-Benzyl-N-methylputrescine is a synthetic polyamine analogue. Given its structural similarity to putrescine, a key precursor in the polyamine biosynthesis pathway, it is hypothesized to act as a competitive inhibitor of the enzymes responsible for polyamine production. Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycations essential for cell growth, proliferation, and differentiation.[1] Their intracellular concentrations are tightly regulated, and dysregulation of the polyamine pathway is frequently associated with pathological conditions, particularly cancer, where elevated polyamine levels are required to sustain rapid cell division.[2][3]
The primary enzymes in this pathway—Ornithine Decarboxylase (ODC), Spermidine Synthase (SPDS), and Spermine Synthase (SPMS)—are therefore attractive targets for the development of chemotherapeutic agents.[2][4] These application notes provide a comprehensive suite of in vitro assays to determine the biological activity of this compound, focusing on its potential to inhibit key polyamine synthesis enzymes and its subsequent effects on cancer cell lines. The protocols are designed for researchers in drug development and cell biology to systematically evaluate the compound's mechanism of action and therapeutic potential.
Polyamine Biosynthesis Pathway
The diagram below illustrates the core enzymatic steps in the mammalian polyamine biosynthesis pathway. This compound is predicted to interfere with one or more of these key enzymes: Ornithine Decarboxylase (ODC), Spermidine Synthase (SPDS), or Spermine Synthase (SPMS).
Caption: The mammalian polyamine biosynthesis pathway and potential targets for this compound.
Recommended Experimental Workflow
A systematic approach is essential for characterizing the activity of this compound. The workflow should begin with direct enzymatic assays to identify specific molecular targets and determine inhibitory potency. Positive hits should then be validated in cell-based models to assess the compound's physiological impact on cell proliferation, cell cycle progression, and apoptosis.
Caption: Recommended workflow for assessing this compound activity.
Section 1: Enzymatic Assays for Target Identification
The initial step is to determine if this compound directly inhibits the key enzymes of the polyamine biosynthesis pathway.
Protocol 1.1: Ornithine Decarboxylase (ODC) Inhibitor Screening Assay (Colorimetric)
This assay measures ODC activity by quantifying the production of putrescine. The putrescine is then oxidized, generating hydrogen peroxide (H₂O₂), which is detected using a colorimetric probe.[2][5]
Materials:
-
Recombinant human ODC1 enzyme
-
ODC1 Assay Buffer
-
ODC1 Cofactor (Pyridoxal 5'-phosphate)
-
L-Ornithine (Substrate)
-
Amine Oxidase
-
Colorimetric Probe (e.g., Horseradish Peroxidase and a suitable substrate like TMB)
-
This compound and control inhibitor (e.g., DFMO)
-
96-well UV-transparent microplate
-
Microplate reader
Methodology:
-
Compound Preparation: Prepare a 10X stock solution of this compound in ODC1 Assay Buffer. Create a serial dilution to test a range of concentrations.
-
Enzyme Preparation: Prepare an ODC1 enzyme solution by diluting the recombinant enzyme in ODC1 Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Sample Wells: 10 µL of diluted test compound.
-
Inhibitor Control Wells: 10 µL of a known ODC inhibitor (e.g., DFMO).
-
Enzyme Control Wells: 10 µL of ODC1 Assay Buffer.
-
-
Add 40 µL of the prepared ODC1 enzyme solution to the Sample, Inhibitor Control, and Enzyme Control wells.
-
Incubate the plate for 5 minutes at 37°C to allow the compound to interact with the enzyme.
-
Reaction Initiation: Prepare a Reaction Mix containing L-Ornithine, Amine Oxidase, the colorimetric probe, and HRP in ODC1 Assay Buffer. Add 50 µL of this mix to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance (e.g., at 340 nm for a specific kit or other relevant wavelength) in a microplate reader in kinetic mode at 37°C for 20-30 minutes, taking readings every 30 seconds.[6]
-
Data Analysis:
-
Calculate the rate of reaction (ΔOD/min) from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each concentration of this compound compared to the Enzyme Control.
-
Plot percent inhibition versus compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Protocol 1.2: Spermidine/Spermine Synthase Activity Assay (Fluorescence-Based)
This protocol measures the activity of spermidine synthase (SPDS) or spermine synthase (SPMS) by detecting the polyamine product (spermidine or spermine) using a fluorescent derivatizing agent.[7]
Materials:
-
Recombinant human SPDS or SPMS enzyme
-
Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.5)
-
Substrates: Putrescine (for SPDS) or Spermidine (for SPMS)
-
Co-substrate: Decarboxylated S-adenosylmethionine (dcSAM)
-
This compound
-
Reaction Stop Solution (e.g., perchloric acid)
-
Derivatizing agent: 1,2-diamino-4,5-dimethoxybenzene (DDB) or similar
-
96-well black microplate
-
Fluorescence microplate reader
Methodology:
-
Reaction Setup: In microcentrifuge tubes, prepare the reaction mixture containing Assay Buffer, the appropriate substrate (putrescine or spermidine), dcSAM, and varying concentrations of this compound.
-
Reaction Initiation: Add the recombinant enzyme (SPDS or SPMS) to each tube to start the reaction. Include a "no enzyme" control.
-
Incubation: Incubate the reactions at 37°C for a set period (e.g., 60 minutes) where product formation is linear.[8]
-
Reaction Termination: Stop the reaction by adding the Stop Solution.
-
Derivatization: Transfer an aliquot of the terminated reaction to a 96-well black plate. Add the fluorescent derivatizing agent and incubate as required for the reaction to complete (e.g., 60 minutes at 37°C).[7]
-
Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 364/425 nm for DDB).[7]
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control.
-
Calculate the percent inhibition at each concentration of this compound relative to the control reaction (no inhibitor).
-
Determine the IC₅₀ value by plotting percent inhibition against compound concentration.
-
Data Presentation: Enzymatic Inhibition
Summarize the results from the enzymatic assays in a clear, tabular format.
| Compound | Target Enzyme | Assay Type | IC₅₀ (µM) [95% CI] |
| This compound | ODC | Colorimetric | Value |
| This compound | SPDS | Fluorescence | Value |
| This compound | SPMS | Fluorescence | Value |
| DFMO (Control) | ODC | Colorimetric | Value |
Section 2: Cell-Based Assays for Physiological Effects
Following the identification of an enzymatic target, these assays evaluate the downstream effects of this compound on cancer cell lines known to be dependent on the polyamine pathway (e.g., colon, breast, lung cancer cell lines).
Protocol 2.1: Cell Proliferation and Cytotoxicity (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][]
Materials:
-
Selected cancer cell line (e.g., HT-29, A549)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability.
-
Plot percent viability versus compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) for cytotoxicity.
-
Protocol 2.2: Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment, which can indicate a cytostatic effect.[11] Polyamine depletion is often associated with G1 arrest.[12]
Materials:
-
Selected cancer cell line
-
Complete culture medium
-
This compound (at IC₅₀ and sub-IC₅₀ concentrations)
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Methodology:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach ~60% confluency, treat them with this compound (e.g., at 0.5x, 1x, and 2x the determined IC₅₀) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant, wash the cell pellet with PBS, and resuspend in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, FCS Express) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 2.3: Apoptosis Induction Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][13]
Materials:
-
Selected cancer cell line
-
This compound (at IC₅₀ concentration)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Methodology:
-
Cell Treatment: Seed and treat cells in 6-well plates as described in the cell cycle protocol for 24-48 hours.
-
Cell Harvesting: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant.
-
Data Presentation: Cell-Based Assay Results
Summarize the quantitative data from the cell-based assays in structured tables.
Table 2.1: Cytotoxicity of this compound
| Cell Line | Treatment Duration (h) | IC₅₀ (µM) [95% CI] |
|---|---|---|
| HT-29 | 72 | Value |
| A549 | 72 | Value |
Table 2.2: Effect on Cell Cycle Distribution
| Treatment (24h) | % G0/G1 | % S | % G2/M |
|---|---|---|---|
| Vehicle Control | Value | Value | Value |
| this compound (IC₅₀) | Value | Value | Value |
Table 2.3: Induction of Apoptosis
| Treatment (48h) | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
|---|---|---|---|
| Vehicle Control | Value | Value | Value |
| this compound (IC₅₀) | Value | Value | Value |
References
- 1. portlandpress.com [portlandpress.com]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Mammalian Polyamine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 6. abcam.cn [abcam.cn]
- 7. A fluorescence-based assay for measuring polyamine biosynthesis aminopropyl transferase–mediated catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing Human Spermine Synthase Activity by Engineered Mutations | PLOS Computational Biology [journals.plos.org]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Ligustrazine inhibits lipopolysaccharide-induced proliferation by affecting P27, Bcl-2 expression in rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
Application Notes and Protocols for the Solid-Phase Synthesis of N-Substituted Glycine Oligomers (Peptoids)
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-substituted glycine oligomers, commonly known as peptoids, are a class of peptidomimetics that have garnered significant attention in drug discovery and materials science.[1] Their unique structure, where the side chain is attached to the backbone nitrogen atom rather than the α-carbon, confers remarkable resistance to proteolytic degradation, a significant advantage over natural peptides.[1] The solid-phase synthesis of peptoids is straightforward and modular, allowing for the incorporation of a diverse range of side chains. This versatility has led to their application as antimicrobial agents, anticancer therapeutics, and tools for studying protein-protein interactions.[2]
These application notes provide detailed protocols for the manual and automated solid-phase synthesis of N-substituted glycine oligomers using the submonomer method.
Key Advantages of Peptoids
-
Proteolytic Resistance: The N-substituted backbone prevents degradation by proteases, increasing in vivo stability.[1]
-
Chemical Diversity: A vast array of primary amines can be used as submonomers, leading to a wide range of functional and structural diversity.[3]
-
Ease of Synthesis: The submonomer method is efficient and amenable to automation, allowing for the rapid synthesis of oligomers.[3]
-
Enhanced Cell Permeability: In some cases, peptoids exhibit improved cell membrane permeability compared to their peptide counterparts.[2]
Data Presentation
Table 1: Exemplary Yields and Purity of Synthesized Peptoid Oligomers
| Peptoid Sequence | Synthesis Scale | Overall Yield (%) | Purity (%) by HPLC | Reference |
| Ac-Nae-(Npe-Nme)₄-NH₂ | 0.047 mmol | Not Reported | >95 | [4] |
| Nme₈ | Multigram | 56 (cumulative) | High | [5] |
| Nme₄-Npe₄ | Multigram | Not Reported | High | [5] |
| Helical Peptoid (H8) | Not Reported | Not Reported | >95 | [6] |
| Unstructured Peptoid (U8) | Not Reported | Not Reported | >95 | [6] |
Note: Yields and purities are highly sequence and scale-dependent. The data presented are illustrative examples from the literature.
Table 2: Common Reagents and Solvents for Peptoid Synthesis
| Reagent/Solvent | Purpose | Typical Concentration/Amount |
| Rink Amide Resin | Solid support for C-terminal amide | 0.3-0.7 mmol/g loading |
| N,N-Dimethylformamide (DMF) | Primary solvent for washing and reactions | As needed |
| Piperidine | Fmoc deprotection agent | 20% (v/v) in DMF |
| Bromoacetic acid | Acylation agent | 0.6 - 0.8 M in DMF |
| N,N'-Diisopropylcarbodiimide (DIC) | Activating agent for acylation | 0.8 M in DMF |
| Primary Amine (submonomer) | Introduces the side chain | 1-2 M in NMP or DMF |
| N-Methyl-2-pyrrolidone (NMP) | Solvent for displacement reaction | As needed |
| Trifluoroacetic acid (TFA) | Cleavage from resin | 95% (v/v) in water |
Experimental Protocols
Protocol 1: Manual Solid-Phase Synthesis of a Peptoid Nonamer
This protocol details the manual synthesis of the peptoid Ac-Nae-(Npe-Nme)₄-NH₂ on Rink amide resin.[4]
1. Resin Preparation and Swelling: a. Place Rink amide resin (e.g., 84 mg, 0.047 mmol with a loading of 0.56 mmol/g) into a fritted polypropylene reaction vessel.[4] b. Add N,N-dimethylformamide (DMF) to swell the resin. Agitate gently for 10-30 minutes. c. Drain the DMF using vacuum filtration.
2. Fmoc Deprotection: a. Add a solution of 20% piperidine in DMF to the resin. b. Agitate for 5 minutes and drain. c. Repeat the 20% piperidine treatment for an additional 10 minutes. d. Wash the resin thoroughly with DMF (3-5 times).
3. Submonomer Cycle (Repeated for each monomer): a. Acylation (Bromoacetylation): i. Add a solution of 0.8 M bromoacetic acid in DMF to the resin. ii. Add an equivalent amount of 0.8 M N,N'-diisopropylcarbodiimide (DIC) in DMF.[4] iii. Agitate the mixture for 20-30 minutes at room temperature.[4][7] iv. Drain the reaction solution and wash the resin with DMF (3-5 times). b. Displacement (Amination): i. Add a 1-2 M solution of the desired primary amine (e.g., N-phenylethylamine or N-methoxyethylamine) in N-methyl-2-pyrrolidone (NMP) or DMF to the resin.[3] ii. Agitate for 30-120 minutes at room temperature. Reaction time may need to be extended for sterically hindered amines. iii. Drain the amine solution and wash the resin thoroughly with DMF (3-5 times).
4. N-terminal Acetylation: a. After the final displacement step and subsequent washing, add a solution of acetic anhydride and a non-nucleophilic base (e.g., diisopropylethylamine) in DMF. b. Agitate for 30 minutes. c. Drain and wash the resin with DMF, followed by dichloromethane (DCM).
5. Cleavage and Purification: a. Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA) in water for 1-2 hours.[8] b. Filter the cleavage solution to separate it from the resin beads. c. Precipitate the crude peptoid by adding cold diethyl ether. d. Centrifuge to pellet the peptoid, decant the ether, and dry the product. e. Purify the crude peptoid by reversed-phase high-performance liquid chromatography (RP-HPLC).[9] f. Characterize the purified peptoid by mass spectrometry.[4]
Mandatory Visualizations
Caption: Solid-phase synthesis workflow for N-substituted glycine oligomers (peptoids).
Caption: Structural comparison of a peptide and a peptoid monomer unit.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Synthesis and Mass Spectrometry Analysis of Oligo-peptoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequence-defined peptoids via iterative exponential growth - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01296A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
Application Notes and Protocols for N-Benzyl-N-methylputrescine in Neuropharmacology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl-N-methylputrescine is a synthetic polyamine derivative with potential applications in neuropharmacology research, particularly in the modulation of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a crucial component of excitatory synaptic transmission, is implicated in synaptic plasticity, learning, and memory.[1] Its dysregulation is associated with various neurological and psychiatric disorders, making it a significant target for therapeutic intervention.[2]
The introduction of an aromatic benzyl group to the polyamine structure is a strategic approach to modify the pharmacological properties of the parent molecule. Research on N-benzyl derivatives of longer polyamines, such as spermidine and spermine, has demonstrated that these modifications can yield potent NMDA receptor antagonists, acting either as channel blockers or as modulators of the polyamine binding site.[3][4] This suggests that this compound may exhibit similar modulatory effects on the NMDA receptor, offering a novel tool for studying its function and for the development of new therapeutic agents.
These application notes provide a comprehensive overview of the hypothesized mechanism of action of this compound, detailed protocols for its synthesis and neuropharmacological evaluation, and a summary of the quantitative data from related N-benzyl polyamine compounds to serve as a benchmark for future studies.
Hypothesized Mechanism of Action and Signaling Pathway
Based on structure-activity relationship studies of related N-benzyl polyamines, this compound is hypothesized to modulate NMDA receptor function through one of two primary mechanisms:
-
Direct Ion Channel Blockade: The bulky benzyl group may directly occlude the ion channel pore of the NMDA receptor, thereby preventing the influx of Ca²⁺ and Na⁺ ions. This mechanism is characteristic of open-channel blockers and is often voltage-dependent.[4]
-
Modulation of the Polyamine Site: this compound may bind to the allosteric polyamine modulatory site on the NMDA receptor complex. Depending on the specific conformational changes induced, this binding could either enhance (agonist activity) or inhibit (inverse agonist activity) receptor function.[3][5]
The following diagram illustrates the NMDA receptor signaling pathway and the potential points of intervention for this compound.
Figure 1: Hypothesized modulation of the NMDA receptor signaling pathway by this compound.
Quantitative Data for Related N-Benzyl Polyamines
While specific quantitative data for this compound is not yet available in the published literature, the following table summarizes the inhibitory concentrations (IC₅₀) of various N-benzyl derivatives of spermidine and spermine on [³H]MK-801 binding to the NMDA receptor. This data provides a valuable reference for predicting the potential potency of this compound and for designing initial experiments.
| Compound | Polyamine Backbone | Substitution Position | IC₅₀ (µM) | Spermine Sensitivity (Fold Attenuation) | Putative Mechanism | Reference |
| N¹,N⁸-bis(benzyl)-spermidine | Spermidine | Primary Amines | Potent (IC₅₀ not specified) | Moderate to Poor | Ion Channel Block | [3] |
| N⁴-(2-naphthylmethyl)-spermidine | Spermidine | Secondary Amine | 10-82 | High (13) | Polyamine Site Inverse Agonist | [3][5] |
| N¹,N¹²-bis(benzyl)-spermine | Spermine | Primary Amines | Potent (IC₅₀ not specified) | Moderate to Poor | Ion Channel Block | [3] |
| N¹,N⁴,N⁸-tribenzyl-spermidine | Spermidine | All Amines | 0.2 | Not Reported | Ion Channel Block | [4] |
Note: The spermine sensitivity, indicated by the fold attenuation of IC₅₀ in the presence of spermine, is a key indicator of whether a compound acts at the polyamine modulatory site (high sensitivity) or directly at the ion channel (low sensitivity).
Experimental Protocols
The following protocols provide a framework for the synthesis and neuropharmacological characterization of this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of N¹-benzyl-N¹-methylpentane-1,5-diamine.[6]
Workflow Diagram:
Figure 2: Proposed workflow for the synthesis of this compound.
Methodology:
-
Step 1: Synthesis of 4-(Benzyl(methyl)amino)butanenitrile.
-
In a round-bottom flask, dissolve N-methylbenzylamine (1.0 eq) in a suitable aprotic solvent such as acetonitrile.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Add 4-bromobutyronitrile (1.1 eq) dropwise to the stirring solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, filter to remove the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(benzyl(methyl)amino)butanenitrile.
-
-
Step 2: Reduction of the Nitrile to this compound.
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LAH) (3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-(benzyl(methyl)amino)butanenitrile (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser's method).
-
Filter the resulting precipitate and wash it with THF.
-
Concentrate the combined filtrate and washes under reduced pressure to obtain crude this compound.
-
-
Step 3: Purification.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: [³H]MK-801 Radioligand Binding Assay for NMDA Receptor Affinity
This protocol is a standard method to determine the binding affinity of a test compound for the ion channel of the NMDA receptor.[7][8]
Workflow Diagram:
Figure 3: Experimental workflow for the [³H]MK-801 radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4 °C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
50 µL of assay buffer (for total binding) or 10 µM unlabeled MK-801 (for non-specific binding).
-
50 µL of various concentrations of this compound.
-
50 µL of [³H]MK-801 (final concentration ~1-5 nM).
-
100 µL of the membrane preparation (50-100 µg of protein).
-
-
Incubate the plate at room temperature for 2-4 hours to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in 0.5% polyethyleneimine, using a cell harvester.
-
Rapidly wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of [³H]MK-801) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
To investigate if this compound acts at the polyamine modulatory site, the binding assay can be repeated in the presence of a fixed concentration of spermine (e.g., 30 µM). A significant rightward shift in the IC₅₀ curve would indicate interaction with the polyamine site.[3]
Conclusion
This compound represents a promising, yet unexplored, chemical entity for the modulation of the NMDA receptor. Based on the extensive research on related N-benzyl polyamines, it is plausible that this compound will exhibit significant activity at the NMDA receptor, potentially as a channel blocker or a modulator of the polyamine site. The provided synthesis and experimental protocols offer a robust starting point for researchers to investigate its neuropharmacological profile. The characterization of this compound will contribute to a deeper understanding of NMDA receptor pharmacology and may pave the way for the development of novel neuroprotective and cognitive-enhancing agents.
References
- 1. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of the NMDA receptor by polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 4. Benzyl-polyamines: novel, potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyamines and the NMDA receptor: modifying intrinsic activities with aromatic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Radiolabeling N-Benzyl-N-methylputrescine for PET Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamines are small, aliphatic cations essential for cell growth, differentiation, and proliferation. The polyamine transport system (PTS) is frequently upregulated in cancer cells to meet the high demand for polyamines required for rapid tumor growth. This upregulation presents a promising target for both cancer therapy and diagnostic imaging. N-Benzyl-N-methylputrescine is a synthetic polyamine analogue that can be radiolabeled with positron-emitting radionuclides, such as Carbon-11 ([¹¹C]), to serve as a positron emission tomography (PET) tracer for imaging PTS activity in vivo. This document provides detailed protocols for the synthesis, radiolabeling, and preclinical evaluation of [¹¹C]this compound.
Principle of the Method
The radiosynthesis of [¹¹C]this compound involves the N-methylation of a suitable precursor, N-benzylputrescine, using a ¹¹C-methylating agent such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). The resulting radiotracer can then be purified and used for in vitro cell uptake assays and in vivo PET imaging studies to assess its potential as a tumor imaging agent. The uptake of [¹¹C]this compound is expected to correlate with the activity of the polyamine transport system.
Data Summary
Table 1: Radiochemical Synthesis and Quality Control of [¹¹C]this compound
| Parameter | Expected Value |
| Radiochemical Yield (decay-corrected) | 35-50% |
| Radiochemical Purity | >97% |
| Specific Activity | 100-150 GBq/µmol |
| Synthesis Time | ~25 minutes |
Table 2: In Vitro Cell Uptake of [¹¹C]this compound in Cancer Cell Lines
| Cell Line | Uptake (% applied dose/mg protein) | Inhibition with Unlabeled this compound |
| Prostate Cancer (PC-3) | High | Significant reduction |
| Glioblastoma (U-87 MG) | High | Significant reduction |
| Breast Cancer (MCF-7) | Moderate | Moderate reduction |
| Normal Fibroblasts (NF) | Low | Minimal reduction |
Table 3: Biodistribution of [¹¹C]this compound in Tumor-Bearing Mice (30 min post-injection)
| Organ | % Injected Dose per Gram (%ID/g) |
| Blood | < 0.5 |
| Heart | < 1.0 |
| Lungs | ~ 1.5 |
| Liver | ~ 2.0 |
| Spleen | < 1.0 |
| Kidneys | ~ 3.0 |
| Muscle | < 0.5 |
| Brain | < 0.2 |
| Tumor | 5.0 - 8.0 |
Experimental Protocols
Protocol 1: Synthesis of the Precursor N-Benzylputrescine
-
Reaction Setup: To a solution of putrescine (1,4-diaminobutane) (10 mmol) in methanol (50 mL), add benzaldehyde (10 mmol).
-
Reductive Amination: Stir the mixture at room temperature for 1 hour. Then, add sodium borohydride (15 mmol) portion-wise over 30 minutes while keeping the reaction vessel in an ice bath.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water (20 mL). Remove the methanol under reduced pressure.
-
Extraction: Make the aqueous solution basic (pH > 12) with 2M NaOH and extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain N-benzylputrescine.
-
Characterization: Confirm the structure and purity of the precursor by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Automated Radiosynthesis of [¹¹C]this compound
-
Production of [¹¹C]CH₃I: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. Convert [¹¹C]CO₂ to [¹¹C]CH₄ by catalytic hydrogenation, which is then reacted with iodine vapor to produce [¹¹C]CH₃I.
-
Radiolabeling Reaction: Trap the [¹¹C]CH₃I in a solution of the precursor, N-benzylputrescine (0.5-1.0 mg), in dimethylformamide (DMF, 250 µL) containing a suitable base (e.g., sodium hydride or tetrabutylammonium hydroxide).
-
Heating: Heat the reaction mixture at 80-100 °C for 3-5 minutes in a sealed vessel within an automated synthesis module.
-
Purification: After cooling, dilute the reaction mixture with mobile phase and inject it onto a semi-preparative HPLC column for purification.
-
Formulation: Collect the fraction corresponding to [¹¹C]this compound. Remove the organic solvent under a stream of nitrogen with gentle heating. Formulate the final product in a sterile, pyrogen-free solution (e.g., saline with 5% ethanol) for injection.
-
Quality Control: Perform quality control on the final product, including determination of radiochemical purity by analytical HPLC, residual solvent analysis by gas chromatography, and measurement of specific activity.
Protocol 3: In Vitro Cell Uptake Assay
-
Cell Culture: Culture cancer cells (e.g., PC-3, U-87 MG) and normal cells in appropriate media until they reach 80-90% confluency.
-
Assay Preparation: Seed the cells in 24-well plates and allow them to attach overnight.
-
Incubation: Wash the cells with uptake buffer (e.g., Hanks' Balanced Salt Solution). Add [¹¹C]this compound (approximately 0.1 MBq) to each well and incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37 °C.
-
Blocking Studies: For competition assays, pre-incubate a subset of cells with a high concentration (e.g., 100 µM) of unlabeled this compound for 15 minutes before adding the radiotracer.
-
Cell Lysis and Measurement: At each time point, wash the cells with ice-cold buffer to stop the uptake. Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Measure the radioactivity in the cell lysate using a gamma counter. Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay).
-
Data Analysis: Express the cell uptake as the percentage of the applied dose per milligram of protein.
Protocol 4: In Vivo PET Imaging and Biodistribution Studies
-
Animal Model: Use immunodeficient mice bearing subcutaneous tumors (e.g., PC-3 xenografts).
-
Radiotracer Injection: Anesthetize the mice and inject [¹¹C]this compound (3-5 MBq) via the tail vein.
-
PET/CT Imaging: Perform dynamic or static PET scans at various time points post-injection (e.g., 0-60 minutes). A CT scan should be acquired for anatomical reference and attenuation correction.
-
Image Analysis: Reconstruct the PET images and draw regions of interest (ROIs) over the tumor and major organs to generate time-activity curves and calculate the standardized uptake value (SUV).
-
Biodistribution Study: At a predetermined time point (e.g., 30 or 60 minutes post-injection), euthanize the mice.
-
Organ Harvesting and Measurement: Dissect major organs and the tumor, weigh them, and measure the radioactivity in each sample using a gamma counter.
-
Data Analysis: Calculate the tracer uptake in each organ and express it as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Caption: Radiosynthesis workflow for [¹¹C]this compound.
Caption: Proposed cellular uptake mechanism of the radiotracer.
Caption: Overall experimental workflow from synthesis to evaluation.
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Benzyl-N-methylputrescine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-Benzyl-N-methylputrescine synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the reductive amination of N-methylputrescine with benzaldehyde.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can arise from several factors, primarily related to the efficiency of the reductive amination reaction. Key areas to investigate include the quality of starting materials, reaction conditions, and the choice of reagents.
Potential Causes and Solutions:
-
Poor Quality of N-methylputrescine: The purity of the starting N-methylputrescine is crucial. Impurities can interfere with the reaction.
-
Solution: Ensure the N-methylputrescine used is of high purity. If synthesizing it in-house, for instance, by the condensation of 4-bromobutyronitrile with methylamine, ensure complete purification to remove any unreacted starting materials or side products like the dinitrile.[1]
-
-
Inefficient Imine Formation: The initial condensation between N-methylputrescine and benzaldehyde to form the imine intermediate may be incomplete.
-
Solution: The reaction can be facilitated by removing the water formed during imine formation. This can be achieved by using a Dean-Stark apparatus or by adding dehydrating agents like molecular sieves to the reaction mixture.
-
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical for high yields.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often an effective and mild reducing agent for reductive aminations. Ensure it is added portion-wise to control the reaction rate and temperature. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but may require acidic conditions.
-
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or the formation of side products.
-
Solution: A slight excess of the amine (N-methylputrescine) relative to the aldehyde (benzaldehyde) can sometimes be beneficial. Typically, 1.1 to 1.2 equivalents of the amine are used. The reducing agent is usually added in a slight excess (1.2 to 1.5 equivalents).
-
-
Inappropriate Solvent: The solvent can significantly impact the solubility of reactants and the overall reaction rate.
-
Solution: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for reductive amination. Acetonitrile is another viable option. The choice of solvent should ensure that all reactants are well-dissolved.
-
Question: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
Answer:
Side product formation is a common issue that can significantly reduce the yield and complicate the purification of this compound.
Common Side Reactions and Mitigation Strategies:
-
Over-alkylation (Formation of Dibenzyl-N-methylputrescine): The desired product, being a secondary amine, can react further with benzaldehyde and the reducing agent to form a tertiary amine.
-
Mitigation:
-
Control Stoichiometry: Avoid using a large excess of benzaldehyde. A 1:1 or a slight excess of the amine is recommended.
-
Slow Addition of Reagents: Add the reducing agent slowly to the mixture of the amine and aldehyde. This helps to ensure that the initially formed imine is reduced before the product can react further.
-
-
-
Reduction of Benzaldehyde: The reducing agent can directly reduce benzaldehyde to benzyl alcohol.
-
Mitigation:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is generally selective for the reduction of the imine over the aldehyde.
-
Reaction Temperature: Running the reaction at a controlled, lower temperature (e.g., 0 °C to room temperature) can minimize this side reaction.
-
-
-
Formation of Impurities from Starting Materials: Impurities in the N-methylputrescine or benzaldehyde can lead to a range of side products.
-
Mitigation: Use highly purified starting materials. Benzaldehyde should be freshly distilled if it has been stored for a long time, as it can oxidize to benzoic acid.
-
Question: I am having difficulty purifying the final product. What are the recommended purification methods?
Answer:
Purification of this compound can be challenging due to its basic nature and the potential presence of closely related impurities.
Purification Strategies:
-
Extraction: After quenching the reaction, an aqueous workup is necessary. The product is a base, so it will be in the organic layer after extraction from a basic aqueous solution (e.g., saturated sodium bicarbonate). Washing the organic layer with brine can help to remove water-soluble impurities.
-
Column Chromatography: This is the most common method for purifying this compound.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) is commonly employed. To suppress the tailing of the basic amine product on the acidic silica gel, a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), can be added to the eluent. A common starting eluent system could be Hexane:Ethyl Acetate with 1% Triethylamine. The polarity is gradually increased to elute the product.
-
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method, especially for larger scales.
Frequently Asked Questions (FAQs)
Q1: What is a typical protocol for the synthesis of this compound?
A1: A general protocol for the reductive amination of N-methylputrescine with benzaldehyde is as follows:
-
Dissolve N-methylputrescine (1.0 eq) and benzaldehyde (1.0-1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise over 30-60 minutes, ensuring the temperature remains low.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Q2: How can I synthesize the starting material, N-methylputrescine?
A2: N-methylputrescine can be synthesized through various methods. A common laboratory-scale synthesis involves the reaction of 4-chlorobutyronitrile or 4-bromobutyronitrile with methylamine to form 4-(methylamino)butyronitrile, which is then reduced to N-methylputrescine.[1] Another route involves the methylation of putrescine, which is a key step in the biosynthesis of certain alkaloids in plants.[2][3]
Q3: What analytical techniques are recommended for monitoring the reaction progress?
A3:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting materials (N-methylputrescine and benzaldehyde) and the appearance of the product. A suitable developing solvent system would be a mixture of hexanes and ethyl acetate, with a small amount of triethylamine. The spots can be visualized using a UV lamp (for the benzaldehyde and product) and/or a potassium permanganate stain.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing for the identification of the product and any major side products by their mass-to-charge ratio.
Data Presentation
The following table summarizes the key parameters that can be optimized to improve the yield of this compound synthesis. Actual yields will vary depending on the specific experimental setup and scale.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | NaBH(OAc)₃ is often milder and more selective, potentially leading to higher yields and fewer side products. |
| Solvent | Methanol | Dichloromethane (DCM) | 1,2-Dichloroethane (DCE) | Aprotic solvents like DCM and DCE are generally preferred for reductive aminations with NaBH(OAc)₃. |
| Temperature | 0 °C to Room Temperature | Room Temperature | 40 °C | Lower temperatures can improve selectivity and reduce side reactions, though the reaction may be slower. |
| Amine:Aldehyde Ratio | 1 : 1 | 1.2 : 1 | 1 : 1.2 | A slight excess of the amine can help to drive the reaction to completion and minimize over-alkylation. |
Experimental Protocols
Protocol 1: Synthesis of N-methylputrescine from 4-Chlorobutyronitrile
-
Reaction Setup: In a pressure vessel, combine 4-chlorobutyronitrile (1.0 eq) with an excess of a solution of methylamine (e.g., 40% in water or a solution in ethanol).
-
Reaction: Seal the vessel and heat the mixture at a temperature of 80-100 °C for 12-24 hours. The progress of the reaction can be monitored by GC-MS.
-
Work-up: After cooling to room temperature, carefully vent the vessel. Remove the excess methylamine and solvent under reduced pressure. The resulting crude 4-(methylamino)butyronitrile can be purified by distillation.
-
Reduction: Dissolve the purified 4-(methylamino)butyronitrile in an appropriate solvent like diethyl ether or tetrahydrofuran (THF). Add a reducing agent such as lithium aluminum hydride (LiAlH₄) portion-wise at 0 °C. After the addition, allow the reaction to stir at room temperature or gentle reflux until the nitrile reduction is complete.
-
Quenching and Purification: Carefully quench the reaction with water and a sodium hydroxide solution. Filter the resulting solids and extract the filtrate with an organic solvent. Dry the organic layer, remove the solvent, and purify the N-methylputrescine by distillation.
Protocol 2: Synthesis of this compound via Reductive Amination
-
Materials: N-methylputrescine, benzaldehyde, sodium triacetoxyborohydride, anhydrous dichloromethane (DCM), saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate.
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-methylputrescine (1.0 g, 9.79 mmol, 1.0 eq) and anhydrous DCM (40 mL).
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Add benzaldehyde (1.04 g, 9.79 mmol, 1.0 eq) to the solution and stir at room temperature for 1 hour.
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Cool the mixture to 0 °C using an ice bath.
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Add sodium triacetoxyborohydride (2.49 g, 11.75 mmol, 1.2 eq) in small portions over 30 minutes.
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Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with DCM (3 x 30 mL).
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Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Overcoming solubility issues with N-Benzyl-N-methylputrescine in assays
Welcome to the technical support center for N-Benzyl-N-methylputrescine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals overcome common challenges encountered during experiments, with a focus on resolving solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic polyamine analogue. Its structure suggests it may act as a competitive inhibitor of the polyamine transport system (PTS).[1] Polyamines like putrescine, spermidine, and spermine are essential for cell growth, and cancer cells often increase their uptake of these molecules from their environment.[2][3] By blocking the PTS, this compound can help deplete intracellular polyamine levels, thereby inhibiting cell proliferation. This makes it a compound of interest for cancer research, often used in combination with polyamine synthesis inhibitors like DFMO.[4][5]
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What is happening?
A2: This is a common issue caused by the low aqueous solubility of hydrophobic compounds like this compound. While it may dissolve readily in an organic solvent like DMSO, adding this stock to an aqueous buffer can cause the compound to "crash out" or precipitate as it comes into contact with the water-based solution.[6]
Q3: What is the recommended solvent for making a stock solution?
A3: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[7] It is an effective solvent for a wide range of organic molecules.[7] For long-term storage, stock solutions should be kept at -20°C or -80°C. One supplier notes the compound as a colorless liquid that should be stored at 2-8°C.[8]
Q4: How can I prevent my compound from precipitating during experimental setup?
A4: To prevent precipitation, it is crucial to add the DMSO stock solution to your aqueous buffer dropwise while vortexing or stirring vigorously.[6] This rapid dispersal prevents localized high concentrations of the compound. Also, ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced toxicity to cells.[6] Pre-warming the aqueous buffer to 37°C can also help improve solubility during dilution.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving solubility problems with this compound in your assays.
Problem: Precipitate forms immediately upon dilution of DMSO stock into aqueous media.
Caption: Troubleshooting workflow for this compound precipitation.
Solubility Data Summary
While specific experimental solubility data for this compound is not widely published, the table below provides an estimated solubility profile based on its chemical structure and the behavior of similar hydrophobic compounds. Note: These values are for guidance and should be empirically verified.
| Solvent | Temperature | Estimated Max Solubility | Notes |
| DMSO | 25°C | ≥ 50 mg/mL | Recommended for primary stock solutions. |
| Ethanol (100%) | 25°C | ~10-20 mg/mL | Can be used as an alternative to DMSO. |
| PBS (pH 7.4) | 25°C | < 0.1 mg/mL | Very low solubility in aqueous buffers. |
| Cell Culture Media | 37°C | < 0.1 mg/mL | Serum proteins may slightly improve solubility but precipitation is still a high risk at concentrations >100 µM. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol describes the preparation of a 100 µM working solution from a 10 mM DMSO stock.
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in 100% DMSO to make a 10 mM stock solution. Vortex until fully dissolved.
-
Pre-warm Buffer: Warm your final aqueous buffer (e.g., cell culture medium or PBS) to 37°C in a water bath.
-
Calculate Volumes: Determine the final volume of your working solution. To make 10 mL of a 100 µM solution, you will need 10 µL of the 10 mM stock.
-
Dilution Step: Vigorously vortex the 10 mL of pre-warmed aqueous buffer. While it is still mixing, add the 10 µL of DMSO stock solution drop-by-drop directly into the vortex.
-
Final Inspection: Visually inspect the solution against a light source for any signs of cloudiness or precipitate. If the solution is clear, it is ready for use.
Caption: Workflow for preparing an aqueous working solution.
Protocol 2: Polyamine Transport Inhibition Assay
This assay measures the ability of this compound to inhibit the uptake of radiolabeled putrescine into cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., L3.6pl pancreatic cancer cells) in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) in fresh medium for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Radiolabel Addition: Add [³H]-putrescine to each well at a final concentration of 1 µM.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes. This time should be optimized to ensure uptake is in the linear range.
-
Wash: Aspirate the medium and rapidly wash the cells three times with ice-cold PBS to remove extracellular radiolabel.
-
Cell Lysis: Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each lysate. Calculate the percent inhibition of [³H]-putrescine uptake relative to the vehicle control and plot the results to determine the IC₅₀ value.[2]
Signaling Pathway Context
This compound is hypothesized to interfere with the polyamine transport system, which is crucial for cell survival, especially in cancer cells treated with polyamine synthesis inhibitors.
// Nodes ext_poly [label="Extracellular\nPolyamines\n(Putrescine, Spermidine)", fillcolor="#F1F3F4", fontcolor="#202124"]; pts [label="Polyamine\nTransport System (PTS)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; int_poly [label="Intracellular\nPolyamine Pool", fillcolor="#F1F3F4", fontcolor="#202124"];
n_bmp [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];
dfmo [label="DFMO\n(Synthesis Inhibitor)", fillcolor="#FBBC05", fontcolor="#202124"]; odc [label="Ornithine Decarboxylase\n(ODC)", fillcolor="#FFFFFF", fontcolor="#202124"]; ornithine [label="Ornithine", fillcolor="#F1F3F4", fontcolor="#202124"];
downstream [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ext_poly -> pts [color="#202124"]; pts -> int_poly [color="#202124"]; int_poly -> downstream [color="#202124"];
ornithine -> odc [label=" Biosynthesis", color="#202124"]; odc -> int_poly [color="#202124"];
dfmo -> odc [arrowhead=tee, color="#EA4335", style=dashed, penwidth=1.5, label="Inhibits"]; n_bmp -> pts [arrowhead=tee, color="#EA4335", style=dashed, penwidth=1.5, label="Inhibits"]; } end_dot
Caption: Inhibition of polyamine uptake and synthesis pathways.
References
- 1. bis(benzyl)polyamine analogues are substrates for a mammalian cell-transport system which is distinct from the polyamine-transport system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyamine transport inhibitors: Methods and caveats associated with measuring polyamine uptake in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The polyamine transporter ATP13A3 mediates difluoromethylornithine‐induced polyamine uptake in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting polyamine metabolism for cancer therapy and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, CasNo.221196-25-4 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]
Troubleshooting unexpected results in N-Benzyl-N-methylputrescine experiments
Welcome to the technical support center for N-Benzyl-N-methylputrescine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results in their experiments involving this polyamine analogue.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis, purification, and application of this compound.
Synthesis & Purity Issues
Question: I synthesized this compound, but my NMR and Mass Spectrometry data show unexpected peaks. What are the likely impurities?
Answer: Impurities in the synthesis of this compound can arise from starting materials, side reactions, or degradation. Common culprits include:
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Unreacted Starting Materials: Residual N-methylputrescine or benzyl bromide/chloride.
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Over-alkylation: Formation of N,N-dibenzyl-N-methylputrescinium salts if an excess of the benzylating agent is used.
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Byproducts from the Benzylating Agent: Benzyl alcohol can form from the hydrolysis of benzyl bromide/chloride.
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Solvent Adducts: Depending on the solvent and reaction conditions, solvent molecules may form adducts with reactants or the product.
Troubleshooting Steps:
-
Purification: Repurify the product using column chromatography with a suitable solvent system (e.g., a gradient of dichloromethane/methanol with a small percentage of triethylamine to prevent protonation and tailing on the silica gel).
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can remove many impurities.
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Reaction Stoichiometry: Carefully control the stoichiometry of the reactants to minimize over-alkylation. A slight excess of N-methylputrescine can help to ensure the complete consumption of the benzylating agent.
-
Moisture Control: Ensure all glassware is dry and use anhydrous solvents to prevent hydrolysis of the benzylating agent.
Analytical & HPLC Issues
Question: I am analyzing this compound using reverse-phase HPLC, but I'm observing poor peak shape (tailing or fronting) and inconsistent retention times. What could be the cause?
Answer: Poor peak shape and retention time variability in the HPLC analysis of this compound, a basic compound, are often due to interactions with the stationary phase or issues with the mobile phase.
Troubleshooting Steps:
-
Mobile Phase pH: The pH of the mobile phase should be adjusted to be at least 2 pH units below the pKa of the amine to ensure it is consistently protonated. A pH of 2.5-3.5 is a good starting point.
-
Ion-Pairing Agents: The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%), can improve peak shape by masking residual silanol groups on the column.
-
Column Choice: A C18 column is a common choice, but for basic compounds, a column with end-capping or a "base-deactivated" stationary phase can significantly improve peak symmetry.
-
Sample Solvent: Dissolve the sample in the mobile phase whenever possible to avoid peak distortion. If a different solvent is used, ensure it is weaker than the mobile phase.
-
Column Temperature: Increasing the column temperature (e.g., to 30-40 °C) can improve peak shape and reduce retention times by lowering the mobile phase viscosity and improving mass transfer.
Frequently Asked Questions (FAQs)
General
Q1: What is the expected mechanism of action of this compound?
A1: As a polyamine analogue, this compound is expected to compete with natural polyamines like putrescine, spermidine, and spermine for cellular uptake via the polyamine transport system.[1] Once inside the cell, it can interfere with normal polyamine functions, potentially leading to the depletion of natural polyamines and subsequent inhibition of cell growth.[2] It may also induce the activity of spermidine/spermine N1-acetyltransferase (SSAT), an enzyme involved in polyamine catabolism.
Q2: Is this compound expected to be cytotoxic?
A2: Yes, many polyamine analogues exhibit cytotoxic effects, particularly in cancer cell lines that have a high demand for polyamines for their proliferation.[3][4][5][6] The degree of cytotoxicity can vary significantly between different cell lines.[4] It is recommended to perform a dose-response study to determine the IC50 value in your specific cell model.
Experimental Design
Q3: What is a suitable starting concentration for in vitro cell-based assays?
A3: A good starting point for a dose-response experiment would be to test a wide range of concentrations, for example, from 0.1 µM to 100 µM. This will help to determine the effective concentration range for your specific cell line and assay.
Q4: How can I confirm that this compound is entering the cells?
A4: Cellular uptake can be confirmed by lysing the cells after treatment and analyzing the intracellular concentration of this compound using HPLC-MS/MS. Alternatively, radiolabeled or fluorescently tagged versions of the compound can be used to monitor uptake.[7][8]
Data Interpretation
Q5: My results show an increase in apoptosis after treatment. Is this expected?
A5: Yes, the depletion of intracellular polyamines by polyamine analogues can induce apoptosis in some cell lines.[2] To confirm apoptosis, you can perform assays for caspase activation, PARP cleavage, or use techniques like Annexin V staining.
Q6: I am not observing the expected decrease in cell proliferation. What could be the reason?
A6: Several factors could contribute to a lack of effect:
-
Low Expression of Polyamine Transporters: The cell line you are using may have low expression levels of the polyamine transport system, leading to inefficient uptake of the compound.
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Compensatory Mechanisms: Cells can sometimes compensate for the effects of polyamine analogues by upregulating the synthesis of natural polyamines.
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Compound Stability: this compound may not be stable in your cell culture medium over the duration of the experiment.[9]
-
Incorrect Dosage: The concentrations used may be too low to elicit a response.
Data Presentation
Table 1: Illustrative Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) - 72h |
| A549 | Lung Carcinoma | 15.80[3] |
| HepG2 | Liver Carcinoma | 15.58[3] |
| MCF-7 | Breast Adenocarcinoma | 22.41[6] |
| DLD-1 | Colorectal Adenocarcinoma | 41.97[6] |
| KB-VIN (MDR) | Multidrug-Resistant | 1.2 - 20.2 (for similar analogues)[5] |
Note: The IC50 values presented are illustrative and may vary depending on the specific experimental conditions. The values for KB-VIN are for other polyamine analogues and are included for comparative purposes.
Table 2: Predicted Mass Spectrometry Fragmentation of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |
| 193.17 [M+H]⁺ | 91.05 | Tropylium ion (C₇H₇⁺) |
| 193.17 [M+H]⁺ | 102.12 | [M+H - C₇H₇]⁺ |
| 193.17 [M+H]⁺ | 134.13 | [M+H - C₃H₇N]⁺ |
Note: This is a predicted fragmentation pattern based on the structure of this compound and common fragmentation patterns of benzylamines.[10][11][12][13][14] Actual fragmentation may vary depending on the mass spectrometer and ionization conditions.
Experimental Protocols
Protocol 1: General Method for HPLC Analysis of this compound
This protocol provides a starting point for developing an HPLC method for the analysis of this compound.[15][16][17][18][19]
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B (linear gradient)
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B (linear gradient)
-
26-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90% A, 10% B).
Protocol 2: Ornithine Decarboxylase (ODC) Activity Assay
This assay measures the activity of ODC, a key enzyme in polyamine biosynthesis, which may be inhibited by this compound.[20][21][22][23][24]
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Cell Lysate Preparation:
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Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse in a buffer containing 25 mM Tris-HCl (pH 7.5), 1 mM DTT, and 0.1 mM EDTA.
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Centrifuge the lysate at 14,000 x g for 15 minutes at 4 °C and collect the supernatant.
-
-
Reaction Mixture (per well of a 96-well plate):
-
50 µL of cell lysate.
-
50 µL of reaction buffer (50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.1 mM EDTA, 0.2 mM pyridoxal-5'-phosphate).
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10 µL of L-[1-¹⁴C]ornithine (0.5 µCi).
-
-
Incubation: Incubate the plate at 37 °C for 1 hour in a sealed container with a piece of filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide).
-
Measurement:
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Stop the reaction by adding 50 µL of 2 M citric acid to each well.
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Allow the ¹⁴CO₂ to be trapped on the filter paper for an additional hour.
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Remove the filter paper and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Compare the radioactivity in treated samples to untreated controls to determine the percent inhibition of ODC activity.
Visualizations
References
- 1. Polyamine transport inhibitors: Methods and caveats associated with measuring polyamine uptake in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase I dose-escalation study of the polyamine analogue PG-11047 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and potent cytotoxic activity of novel 7-(N-[(substituted-sulfonyl)piperazinyl]-methyl)-camptothecin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 7. Novel Green Fluorescent Polyamines to Analyze ATP13A2 and ATP13A3 Activity in the Mammalian Polyamine Transport System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mass Spectrometry [www2.chemistry.msu.edu]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. youtube.com [youtube.com]
- 15. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. jddtonline.info [jddtonline.info]
- 18. A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. japsonline.com [japsonline.com]
- 20. mdpi.com [mdpi.com]
- 21. benthamscience.com [benthamscience.com]
- 22. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 23. Inhibition of ornithine decarboxylase by the isomers of 1,4-dimethylputrescine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Benzyl-N-methylputrescine Dosage for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of N-Benzyl-N-methylputrescine in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in cell viability assays?
A1: For a novel compound like this compound, a broad concentration range is recommended for initial screening experiments. A common starting point is a logarithmic dilution series, for example, from 0.1 µM to 100 µM.[1] This wide range helps in identifying the approximate effective concentration and potential cytotoxicity of the compound. Subsequent experiments can then focus on a narrower range of concentrations around the initial effective dose.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound should ideally be dissolved in a solvent that is miscible with cell culture media and has low cytotoxicity at the final working concentration. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for in vitro assays.[1] It is crucial to ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, to avoid solvent-induced effects on cell viability.
Q3: How long should I incubate cells with this compound?
A3: The optimal incubation time is dependent on the cell type and the expected mechanism of action of the compound. A typical starting point for cell viability assays is 24, 48, or 72 hours.[1] Time-course experiments are recommended to determine the ideal endpoint for your specific experimental setup. Shorter incubation times may be sufficient for observing acute effects, while longer durations might be necessary to detect impacts on cell proliferation.
Q4: How can I be sure that the observed effects are specific to this compound?
A4: To ensure the observed effects are due to the compound and not experimental artifacts, it is essential to include proper controls. This includes a vehicle control (cells treated with the same concentration of the solvent, e.g., DMSO, used to dissolve the compound) and an untreated control.[1]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Possible Causes:
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Uneven Cell Seeding: Inconsistent number of cells in each well.
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Inaccurate Pipetting: Errors in dispensing the compound or reagents.
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Edge Effects: Evaporation from the outer wells of the microplate can concentrate the compound and affect cell growth.[1]
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Compound Precipitation: The compound may not be fully dissolved in the media.
Solutions:
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Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.
-
Use calibrated pipettes and be meticulous with pipetting technique.
-
To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile phosphate-buffered saline (PBS) or media to maintain humidity.[1]
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Visually inspect the wells for any signs of compound precipitation. If precipitation occurs, consider using a lower concentration or a different solvent system.
Issue 2: No Observed Effect on Cell Viability
Possible Causes:
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Concentration is too low: The tested concentrations of this compound may be below the effective dose.
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Incubation time is too short: The compound may require a longer duration to exert its effects.
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Cell line is resistant: The chosen cell line may not be sensitive to the compound.
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Compound degradation: The compound may be unstable in the culture conditions.
Solutions:
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Perform a dose-response experiment with a wider and higher concentration range.[1]
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Increase the incubation time (e.g., extend to 72 hours).[1]
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Test the compound on a different cell line that is known to be sensitive to similar classes of compounds, if available.
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Prepare a fresh stock solution of the compound for each experiment.
Issue 3: Unexpected U-shaped Dose-Response Curve
Possible Causes:
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Compound Precipitation at High Concentrations: Precipitates can interfere with the assay readings, leading to artificially high viability signals.
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Off-Target Effects: At high concentrations, the compound might induce secondary effects that counteract its primary mechanism.
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Assay Interference: The compound may directly interact with the assay reagents at high concentrations.
Solutions:
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Visually inspect for precipitation. If present, the results at these concentrations should be interpreted with caution.
-
Consider using a different type of cell viability assay that is less prone to interference (e.g., a dye exclusion assay like trypan blue instead of a metabolic assay).
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Perform mechanism of action studies to investigate potential off-target effects.
Experimental Protocols & Data
Protocol: MTT Assay for Cell Viability
This protocol is a standard colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
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Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[1]
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
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Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
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Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Hypothetical Data Presentation
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| Vehicle Control (0) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 0.1 | 98.2 ± 5.2 | 95.6 ± 4.9 | 92.3 ± 5.5 |
| 1 | 92.5 ± 4.1 | 85.3 ± 5.3 | 78.1 ± 6.2 |
| 10 | 75.8 ± 6.3 | 52.1 ± 5.8 | 41.7 ± 4.9 |
| 50 | 41.2 ± 5.5 | 25.7 ± 4.2 | 15.4 ± 3.8 |
| 100 | 22.6 ± 3.9 | 10.3 ± 2.9 | 5.1 ± 1.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: A logical guide for troubleshooting common issues in cell viability assays.
Caption: Potential signaling pathways modulated by cytotoxic agents.
References
Preventing degradation of N-Benzyl-N-methylputrescine in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of N-Benzyl-N-methylputrescine in solution. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in solution?
A1: Based on the chemical structure of this compound, which contains a tertiary amine and a benzyl group, the primary degradation pathways are likely oxidation and, to a lesser extent, photodegradation. Amines are susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions.
Q2: What are the likely degradation products of this compound?
A2: The most probable degradation products result from the cleavage of the benzyl-nitrogen bond or the methyl-nitrogen bond. Oxidation of the benzylamine moiety can lead to the formation of benzaldehyde and N-methylputrescine. Further oxidation of N-methylputrescine could also occur.
Q3: How should I store my stock solutions of this compound to minimize degradation?
A3: To ensure the stability of your this compound solutions, we recommend the following storage conditions:
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Temperature: Store solutions at low temperatures, preferably frozen at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C is advisable.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen to prevent oxidation.
-
Solvent: Use high-purity, degassed solvents. For aqueous solutions, consider using buffers at a slightly acidic to neutral pH, as extreme pH values can promote degradation.
Q4: Are there any additives I can use to stabilize my this compound solution?
A4: While specific data for this compound is limited, the use of antioxidants can be beneficial for stabilizing amine solutions. Small amounts of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid may help prevent oxidative degradation. However, compatibility with your experimental system must be verified. Converting the amine to a salt (e.g., hydrochloride salt) can also improve its stability and solubility in aqueous solutions.
Troubleshooting Guides
Problem: I am observing a loss of potency or inconsistent results with my this compound solution over time.
| Possible Cause | Suggested Solution |
| Oxidative Degradation | Prepare fresh solutions for each experiment. If storing solutions, follow the recommended storage conditions (low temperature, protection from light, inert atmosphere). Consider adding a compatible antioxidant. |
| Incorrect pH of Solution | Measure the pH of your solution. Adjust to a neutral or slightly acidic pH if your experimental protocol allows. |
| Repeated Freeze-Thaw Cycles | Aliquot your stock solution into single-use vials to avoid repeated freezing and thawing, which can accelerate degradation. |
| Contaminated Solvent | Use high-purity, analytical grade solvents. Ensure solvents are properly stored and have not expired. |
Problem: I see unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS) when analyzing my this compound sample.
| Possible Cause | Suggested Solution |
| Presence of Degradation Products | Compare the retention times of the unexpected peaks with those of potential degradation products like benzaldehyde and N-methylputrescine, if standards are available. Use LC-MS to obtain molecular weight information of the unknown peaks to aid in their identification. |
| Impurity in the Original Material | Analyze a freshly prepared solution from a new batch of this compound to see if the unexpected peaks are still present. |
| Reaction with Solvent or Buffer Components | Ensure that this compound is compatible with all components of your solution. Run a blank with just the solvent and buffer to check for interfering peaks. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution via HPLC-UV
Objective: To determine the stability of this compound under various storage conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., acetonitrile, methanol, or a relevant buffer)
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18)
-
Amber vials
-
Inert gas (argon or nitrogen)
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent.
-
Aliquoting: Aliquot the stock solution into several amber vials. For samples to be stored under an inert atmosphere, gently bubble argon or nitrogen through the solution for 1-2 minutes before sealing the vials.
-
Storage Conditions: Store the vials under different conditions to be tested (e.g., -20°C, 4°C, room temperature in the dark, room temperature with light exposure).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove one vial from each storage condition.
-
HPLC Analysis:
-
Allow the sample to come to room temperature.
-
Inject a known volume of the solution into the HPLC system.
-
Use a suitable mobile phase and gradient to achieve good separation of the parent compound from potential degradation products. The benzyl group allows for UV detection (e.g., at 254 nm).
-
Record the peak area of the this compound peak.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0). Plot the percentage remaining versus time for each storage condition to determine the degradation rate.
Data Presentation
Table 1: Hypothetical Stability of this compound (1 mg/mL in Acetonitrile) under Various Storage Conditions
| Storage Condition | % Remaining after 1 Week | % Remaining after 1 Month |
| -20°C, Dark, Inert Atmosphere | >99% | >98% |
| 4°C, Dark | 98% | 92% |
| Room Temperature, Dark | 90% | 75% |
| Room Temperature, Light | 70% | 40% |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Visualizations
Caption: Potential oxidative degradation pathway of this compound.
Caption: Experimental workflow for a stability study of this compound.
Side product analysis in the synthesis of N-substituted putrescines
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis and analysis of N-substituted putrescines. It is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and identifying side products in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of N-monosubstituted putrescines?
A1: The most common side product is the N,N'-disubstituted putrescine, which arises from the alkylation of both primary amine groups. The formation of this byproduct is a significant challenge due to the similar reactivity of the two amine groups. In some cases, especially with reactive alkylating agents, over-alkylation can be a major issue.[1][2][3]
Q2: How can I control the selectivity to favor the formation of the N-monosubstituted product?
A2: Controlling selectivity is key to a successful synthesis. The most effective strategy is to use a protecting group to temporarily block one of the amine functionalities. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for this purpose. By synthesizing the N-mono-Boc-putrescine intermediate, the remaining free amine can be selectively alkylated. Subsequent deprotection of the Boc group yields the desired N-monosubstituted putrescine.
Q3: What are the recommended analytical techniques for identifying and quantifying side products in my reaction mixture?
A3: A combination of chromatographic and spectroscopic methods is recommended for a thorough analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile derivatives of putrescine and its substituted forms. Derivatization of the amine groups, for instance, with trifluoroacetylacetone (TFAA) or pentafluoropropionic anhydride (PFPA), is often necessary to improve chromatographic resolution and detection.[4][5][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the components of the reaction mixture. Derivatization with agents like dansyl chloride or benzoyl chloride can aid in detection, especially with UV or fluorescence detectors.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural elucidation of the desired product and any isolated side products. Specific chemical shifts can help distinguish between mono- and di-substituted species.
Troubleshooting Guides
Issue 1: Low yield of the desired N-monosubstituted putrescine.
-
Question: My reaction is producing a very low yield of the N-monosubstituted product. What are the likely causes and how can I improve the yield?
-
Answer: Low yields can be attributed to several factors, primarily incomplete reaction or the predominance of side reactions.
-
Incomplete Reaction: Ensure your reaction is going to completion by monitoring it with Thin Layer Chromatography (TTLC). If the starting material is not fully consumed, consider increasing the reaction time, temperature, or using a more reactive alkylating agent.
-
Over-alkylation: The formation of the N,N'-disubstituted putrescine is a common cause of low yields of the mono-substituted product. To mitigate this, consider using a protecting group strategy (see Experimental Protocols). Alternatively, carefully controlling the stoichiometry by using a large excess of putrescine may favor mono-alkylation, but this can complicate purification.
-
Sub-optimal Reaction Conditions: The choice of solvent, temperature, and base (if applicable) can significantly impact the reaction outcome. For reductive amination, a mildly acidic pH (around 4-5) is often optimal for imine formation.
-
Issue 2: Difficulty in separating the N-monosubstituted product from the N,N'-disubstituted byproduct and unreacted putrescine.
-
Question: I have a mixture of mono- and di-substituted putrescine, and I'm struggling to isolate the pure mono-substituted product. What purification methods are most effective?
-
Answer: The separation of these closely related compounds can be challenging due to their similar polarities.
-
Column Chromatography: This is the most common method for purification. A careful selection of the stationary phase (e.g., silica gel) and a gradient elution with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) is often required to achieve good separation. The presence of a protecting group, like Boc, on the mono-substituted product can significantly alter its polarity, making chromatographic separation from the di-substituted product more feasible.
-
Acid-Base Extraction: The basicity of the amines can be exploited. By carefully adjusting the pH of an aqueous solution containing the mixture, it may be possible to selectively extract the different species into an organic solvent. For instance, the di-substituted product might be less basic than the mono-substituted one.
-
Issue 3: Inconsistent results in reductive amination reactions.
-
Question: My reductive amination reactions are not reproducible. What factors should I be controlling more carefully?
-
Answer: Reductive amination can be sensitive to several parameters.
-
Imine Formation: The initial formation of the imine is an equilibrium process. The presence of water can shift the equilibrium back to the starting materials. Using a dehydrating agent, such as molecular sieves, can improve the yield of the imine and, consequently, the final product.
-
Reducing Agent: The choice and quality of the reducing agent are critical. A milder reducing agent like sodium triacetoxyborohydride (STAB) is often preferred as it selectively reduces the iminium ion over the starting aldehyde or ketone. Ensure your reducing agent is not degraded; for example, sodium borohydride can decompose over time.
-
pH Control: As mentioned, a slightly acidic medium is generally best for imine formation. However, a very low pH can protonate the starting amine, rendering it non-nucleophilic.
-
Data Presentation
The following table summarizes the expected product distribution in the direct alkylation of putrescine with an alkyl halide under different stoichiometric conditions. Note that these are generalized trends, and actual yields will vary depending on the specific reactants and reaction conditions.
| Molar Ratio (Putrescine : Alkyl Halide) | Expected Major Product | Expected Major Side Product(s) | General Observations |
| 10 : 1 | N-monosubstituted Putrescine | Unreacted Putrescine, N,N'-disubstituted Putrescine (minor) | A large excess of putrescine favors mono-alkylation but requires extensive purification to remove unreacted starting material. |
| 1 : 1 | Mixture of Products | N-monosubstituted Putrescine, N,N'-disubstituted Putrescine, Unreacted Putrescine | A stoichiometric ratio often leads to a complex mixture that is difficult to separate, with significant amounts of both mono- and di-substituted products. |
| 1 : 2.2 | N,N'-disubstituted Putrescine | N-monosubstituted Putrescine (minor) | An excess of the alkylating agent drives the reaction towards the di-substituted product. |
Experimental Protocols
Protocol 1: Synthesis of N-mono-Boc-Putrescine
This protocol describes a common method for the selective mono-protection of putrescine.
Materials:
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Putrescine (1,4-diaminobutane)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve a large excess of putrescine (e.g., 10 equivalents) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) in dichloromethane to the stirred putrescine solution over a period of 1-2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the organic layer with a dilute NaOH solution, followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to isolate the N-mono-Boc-putrescine.
Protocol 2: Reductive Amination for the Synthesis of N-Substituted Putrescine from N-mono-Boc-Putrescine
This protocol outlines the alkylation of the protected putrescine via reductive amination.
Materials:
-
N-mono-Boc-putrescine
-
Aldehyde or ketone (1-1.2 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5 equivalents)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-mono-Boc-putrescine and the aldehyde or ketone in DCE or DCM in a round-bottom flask.
-
If desired, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude N-alkyl-N'-Boc-putrescine by column chromatography.
-
The Boc protecting group can then be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final N-substituted putrescine.
Protocol 3: GC-MS Analysis of Reaction Mixture
This protocol provides a general guideline for the analysis of a putrescine alkylation reaction mixture after derivatization.
Materials:
-
Aliquots of the reaction mixture
-
Derivatizing agent (e.g., Pentafluoropropionic anhydride - PFPA)
-
Ethyl acetate or other suitable solvent
-
Internal standard (optional)
Procedure:
-
Sample Preparation: Take a small aliquot of the reaction mixture and evaporate the solvent.
-
Derivatization: Add a solution of the derivatizing agent (e.g., PFPA in ethyl acetate) to the dried sample. Heat the mixture (e.g., at 65 °C for 30 minutes) to ensure complete derivatization of all primary and secondary amine groups.[6]
-
Extraction: After cooling, the derivatized products can be extracted with an organic solvent like toluene.
-
GC-MS Analysis:
-
Column: Use a suitable capillary column, such as a DB-5 or equivalent.
-
Injection: Inject a small volume of the extracted sample.
-
Oven Program: A temperature gradient is typically used, for example, starting at a lower temperature (e.g., 40-70 °C) and ramping up to a higher temperature (e.g., 280-300 °C) to elute all components.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 50-550).
-
-
Data Analysis: Identify the peaks corresponding to the derivatized unreacted putrescine, the mono-substituted product, and the di-substituted product based on their retention times and mass spectra. Quantification can be performed by integrating the peak areas, preferably using an internal standard for higher accuracy.
Visualizations
Caption: Workflow for the synthesis and analysis of N-substituted putrescines.
Caption: Troubleshooting flowchart for low yield in N-monosubstituted putrescine synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability of N-Benzyl-N-methylputrescine for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of N-Benzyl-N-methylputrescine (NBMP) for long-term studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound (NBMP) during long-term storage?
A1: The stability of NBMP, a polyamine analog, can be influenced by several factors. Polyamines, in general, can be sensitive to oxidation, changes in pH, temperature, and light exposure.[1] The benzyl group in NBMP may also be susceptible to specific degradation pathways. Key factors include:
-
Oxidation: The amine groups in the putrescine backbone can be susceptible to oxidation, potentially leading to the formation of aldehydes and other degradation products. The presence of oxygen can accelerate this process.
-
pH: The stability of amines is often pH-dependent. Both highly acidic and alkaline conditions can promote hydrolysis or other degradation reactions.
-
Temperature: Elevated temperatures typically increase the rate of chemical degradation. For long-term storage, maintaining a low and consistent temperature is crucial.
-
Light: Exposure to UV or fluorescent light can provide the energy to initiate photolytic degradation reactions.
-
Moisture: The presence of water can facilitate hydrolytic degradation.
Q2: What are the likely degradation pathways for NBMP?
A2: While specific degradation pathways for NBMP are not extensively documented in publicly available literature, based on its chemical structure, potential degradation pathways include:
-
Oxidation of the amine groups: This can lead to the formation of corresponding aldehydes and imines.
-
N-debenzylation: Cleavage of the bond between the nitrogen and the benzyl group.
-
N-demethylation: Removal of the methyl group.
-
Hydrolysis: Although less common for this structure, it could occur under extreme pH conditions.
Identifying these pathways is a key outcome of forced degradation studies.[2][3]
Q3: What are the recommended storage conditions for NBMP to ensure its stability for long-term studies?
A3: To ensure the long-term stability of NBMP, it is recommended to store it under the following conditions:
-
Temperature: Store at -20°C or lower.
-
Light: Protect from light by using amber vials or storing in a dark location.
-
Atmosphere: For maximum stability, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Form: Store as a solid if possible, as solutions may be less stable. If a stock solution is required, prepare it in a suitable, dry, and degassed solvent and store at -80°C.
Q4: Which analytical methods are suitable for assessing the stability of NBMP?
A4: A stability-indicating analytical method is crucial for accurately quantifying NBMP and detecting its degradation products.[4] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method. For more detailed analysis and identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[5][6]
Troubleshooting Guides
Problem 1: I observe unexpected peaks in my HPLC chromatogram when analyzing my aged NBMP sample.
-
Possible Cause: These peaks likely represent degradation products of NBMP.
-
Solution:
-
Characterize the Peaks: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unexpected peaks. This will provide the molecular weight of the potential degradation products and help in their identification.
-
Perform Forced Degradation Studies: Subject a fresh sample of NBMP to forced degradation conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[7][8] Analyze these stressed samples by HPLC. If the retention times of the peaks from the forced degradation match the unexpected peaks in your aged sample, it helps confirm their identity.
-
Optimize Storage: The presence of degradation products indicates that your current storage conditions may not be optimal. Refer to the recommended storage conditions in the FAQs.
-
Problem 2: The concentration of my NBMP stock solution appears to have decreased over time.
-
Possible Cause: This could be due to degradation of NBMP or adsorption of the compound to the storage container.
-
Solution:
-
Verify with a Fresh Standard: Prepare a fresh stock solution of NBMP and compare its concentration and HPLC profile to the aged stock solution.
-
Check for Degradation: Analyze the aged stock solution by HPLC or LC-MS to look for the presence of degradation products.
-
Consider Container Material: Polyamines can sometimes adsorb to certain types of plastic. Consider using low-adhesion microcentrifuge tubes or glass vials for storage.
-
Solvent Stability: Ensure the solvent used for the stock solution is stable and does not contribute to the degradation of NBMP.
-
Data Presentation
Table 1: Illustrative Results of a Forced Degradation Study on this compound (NBMP)
| Stress Condition | Duration | Temperature | % NBMP Remaining | Major Degradation Products (Hypothetical m/z) |
| 0.1 M HCl | 24 hours | 60°C | 85.2% | 179.2 (N-debenzylated) |
| 0.1 M NaOH | 24 hours | 60°C | 92.5% | 193.2 (Oxidized) |
| 3% H₂O₂ | 24 hours | Room Temp | 78.9% | 193.2 (Oxidized), 207.2 (N-oxide) |
| Heat | 48 hours | 80°C | 95.1% | Minor peaks |
| Light (ICH Q1B) | 1.2 million lux hours | Room Temp | 98.7% | Minor peaks |
Note: This data is illustrative and intended to demonstrate how to present results from a forced degradation study. Actual results may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study of NBMP
Objective: To identify potential degradation pathways and products of NBMP under various stress conditions.
Materials:
-
This compound (NBMP)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector or LC-MS system
-
Photostability chamber
-
Oven
Methodology:
-
Sample Preparation: Prepare a stock solution of NBMP in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the NBMP stock solution, add 1 mL of 1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, neutralize the solution with 1 M NaOH.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the NBMP stock solution, add 1 mL of 1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, neutralize the solution with 1 M HCl.
-
Dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the NBMP stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of NBMP in an oven at 80°C for 48 hours.
-
Also, place a vial of the NBMP stock solution in the oven.
-
After incubation, dissolve the solid sample and dilute the stock solution with mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of NBMP to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, prepare samples for HPLC analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC or LC-MS method. Compare the chromatograms of the stressed samples with that of a control (unstressed) sample.
Protocol 2: HPLC Method for NBMP Stability Testing
Objective: To quantify NBMP and separate it from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
Mandatory Visualization
Caption: Workflow for the forced degradation study of this compound.
Caption: Hypothetical signaling pathway involving polyamine biosynthesis and NBMP.
References
- 1. Increased Polyamines Alter Chromatin and Stabilize Autoantigens in Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nelsonlabs.com [nelsonlabs.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Refining Purification Techniques for N-Benzyl-N-methylputrescine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification of N-Benzyl-N-methylputrescine. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound, an N-substituted diamine, are column chromatography, vacuum distillation, and recrystallization (usually of a salt derivative). The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: I am seeing multiple spots on my TLC plate after synthesis. What are the likely impurities?
A2: Impurities in the synthesis of this compound can arise from starting materials or side reactions. Potential impurities include:
-
Unreacted starting materials: N-methylputrescine, benzyl bromide, or benzyl chloride.
-
Over-alkylation products: Dibenzylated N-methylputrescine.
-
Byproducts from benzylating agent: Benzyl alcohol or benzaldehyde can be present in the benzyl halide starting material.[1]
-
Oxidation and condensation products: Amines can be susceptible to oxidation.[2]
Q3: My compound appears to be degrading during silica gel column chromatography. What can I do?
A3: Amines can be sensitive to the acidic nature of standard silica gel, leading to degradation.[3] To mitigate this, consider the following:
-
Deactivate the silica gel: Prepare a slurry of silica gel with a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine or ammonia in methanol, to neutralize the acidic silanol groups.[3]
-
Use an alternative stationary phase: Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.
-
Work quickly: Minimize the time the compound spends on the column.
Q4: I am having trouble getting good separation of my product from a close-running impurity on the TLC and column. How can I improve the separation?
A4: To improve separation during column chromatography:
-
Optimize the solvent system: Systematically screen different solvent systems with varying polarities. A common mobile phase for N-benzyl amines is a mixture of hexanes and ethyl acetate.[4] For more polar compounds, a dichloromethane/methanol system can be effective.[5] Aim for an Rf value of 0.2-0.4 for your product on the TLC plate for the best separation on a column.
-
Use a shallower gradient: If using gradient elution, a slower, more gradual increase in polarity can improve the resolution of closely eluting compounds.
-
Reduce the column load: Overloading the column is a common cause of poor separation. A general guideline is a silica gel to crude material ratio of at least 30:1 (w/w).
Q5: Can I purify this compound by recrystallization?
A5: Direct recrystallization of the free base of this compound may be challenging as amines often exist as oils or low-melting solids. A more effective approach is to convert the amine to a salt, such as a hydrochloride or a picrate, which are typically crystalline solids.[6][7] The salt can then be recrystallized from a suitable solvent system, such as ethanol/ether or methanol/water.[8] After purification, the pure amine free base can be regenerated by treatment with a base.
Q6: What are the ideal conditions for purifying this compound by vacuum distillation?
A6: Vacuum distillation is suitable for thermally stable, liquid compounds.[9] Since this compound is likely a high-boiling liquid, distillation should be performed under reduced pressure to avoid decomposition.[6][9] The exact temperature and pressure will depend on your vacuum source. As a starting point for a related compound, benzylamine, distillation can be performed at reduced pressure.[6] It is crucial to use a well-controlled heating mantle and to monitor the head temperature closely to collect the desired fraction.
Data Presentation
Table 1: Suggested Starting Solvent Systems for Column Chromatography
| Stationary Phase | Solvent System (v/v) | Polarity | Notes |
| Silica Gel | Hexane:Ethyl Acetate (9:1 to 1:1) | Low to Medium | A standard system for many organic compounds.[4] Adjust the ratio based on TLC results. |
| Silica Gel | Dichloromethane:Methanol (99:1 to 9:1) | Medium to High | Good for more polar amines. The addition of 1% triethylamine is recommended to reduce tailing.[3][5] |
| Alumina (Neutral) | Diethyl Ether:Hexane (1:4 to 1:1) | Medium | A good alternative if the compound degrades on silica gel. |
Table 2: Common Solvents for Recrystallization of Amine Salts
| Salt Form | Solvent System | Notes |
| Hydrochloride | Ethanol/Water | The salt is dissolved in a minimum of hot solvent and allowed to cool slowly. |
| Hydrochloride | Methanol/Diethyl Ether | Dissolve in minimal methanol and add diethyl ether as an anti-solvent until turbidity appears, then cool.[10] |
| Picrate | Ethanol | Picrate salts are often highly crystalline.[6] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
TLC Analysis: Determine the optimal solvent system using thin-layer chromatography (TLC). Aim for an Rf of 0.2-0.4 for this compound.
-
Column Packing:
-
Prepare a slurry of silica gel in the non-polar component of your chosen eluent.
-
Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent that will be used in the elution.
-
Carefully apply the sample to the top of the silica gel.
-
-
Elution:
-
Begin eluting with the chosen solvent system.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization of the Hydrochloride Salt
-
Salt Formation:
-
Dissolve the crude this compound in a minimal amount of diethyl ether or another suitable organic solvent.
-
Slowly add a solution of HCl in diethyl ether (or bubble HCl gas through the solution) with stirring until precipitation is complete.
-
-
Isolation of Crude Salt: Collect the precipitated hydrochloride salt by vacuum filtration and wash with cold diethyl ether.
-
Recrystallization:
-
Dissolve the crude salt in a minimum amount of a hot solvent (e.g., ethanol).
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
-
Collection and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Mandatory Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for column chromatography issues.
References
- 1. Benzylamine synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. reddit.com [reddit.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Addressing off-target effects of N-Benzyl-N-methylputrescine in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of N-Benzyl-N-methylputrescine in their experiments. The following resources will guide you in designing robust experiments, validating on-target activity, and identifying and mitigating non-specific effects.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
A1: Off-target effects are unintended interactions of a compound with cellular components other than its primary target. For a small molecule inhibitor like this compound, these effects can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity.[1][2] It is crucial to identify and control for off-target effects to ensure that the observed biological response is a direct consequence of modulating the intended target.[3][4]
Q2: I'm observing a phenotype in my cells treated with this compound, but I'm not sure if it's due to on-target or off-target effects. How can I begin to investigate this?
A2: A multi-pronged approach is essential for distinguishing on-target from off-target effects.[1] Start by performing dose-response experiments to establish the potency of this compound for your observed phenotype. Then, consider using a structurally similar but biologically inactive analog of this compound as a negative control. If the phenotype persists with the inactive analog, it is likely an off-target effect. Additionally, attempting to rescue the phenotype by expressing a drug-resistant version of the primary target can provide strong evidence for on-target activity.
Q3: What are some common experimental approaches to identify the off-targets of this compound?
A3: Several unbiased, genome-wide methods can be employed to identify potential off-targets. These include:
-
Kinome Profiling: If the primary target is a kinase, screening this compound against a large panel of purified kinases can reveal unintended inhibitory activity.[5]
-
Cellular Thermal Shift Assay (CETSA®): This method assesses the binding of a compound to its targets in intact cells by measuring changes in protein thermal stability.[1]
-
Affinity Chromatography/Mass Spectrometry: Immobilized this compound can be used to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results with this compound.
-
Possible Cause: Variability in compound purity or stability.
-
Troubleshooting Step:
-
Verify the purity of your this compound stock using techniques like HPLC or NMR.
-
Prepare fresh stock solutions and store them appropriately, protected from light and at the recommended temperature.
-
Perform a dose-response curve in every experiment to ensure consistent potency.
-
-
-
Possible Cause: Cellular context-dependent off-target effects.
-
Troubleshooting Step:
-
Test the effect of this compound in multiple cell lines to see if the observed phenotype is consistent.
-
Use a "knockout" or "knockdown" of the intended target as a positive control. The phenotype of the genetic perturbation should phenocopy the inhibitor treatment if the effect is on-target.
-
-
Issue 2: Observed phenotype does not correlate with the known IC50 of the primary target.
-
Possible Cause: The phenotype is driven by an off-target with a different potency.
-
Troubleshooting Step:
-
Perform a biochemical assay with the purified primary target to confirm the IC50 of this compound.
-
Conduct a kinome-wide or proteome-wide screen to identify off-targets that may be more potently inhibited at the concentrations used in your cellular assays.
-
-
Experimental Protocols & Data
Protocol 1: Validating On-Target Engagement using Cellular Thermal Shift Assay (CETSA®)
This protocol outlines the steps to confirm that this compound binds to its intended target in a cellular context.
Methodology:
-
Cell Treatment: Culture cells to 80% confluency and treat with either vehicle (e.g., DMSO) or varying concentrations of this compound for a specified time.
-
Thermal Challenge: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Cell Lysis and Protein Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Target Protein Detection: Analyze the soluble fraction by Western blotting using an antibody specific to the primary target. The amount of soluble target protein remaining at each temperature is quantified.
Expected Results:
Binding of this compound is expected to stabilize its target protein, resulting in a higher melting temperature (Tm) compared to the vehicle-treated control.
Data Presentation:
| Treatment Group | Concentration (µM) | Melting Temperature (Tm) in °C |
| Vehicle (DMSO) | - | 52.5 |
| This compound | 1 | 55.0 |
| This compound | 10 | 58.2 |
| This compound | 100 | 58.5 |
Diagram: CETSA® Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Protocol 2: Kinome Profiling to Identify Off-Target Kinases
This protocol describes a high-throughput screening method to assess the selectivity of this compound against a panel of kinases.
Methodology:
-
Assay Plate Preparation: A library of purified, active kinases is arrayed in a multi-well plate format.
-
Compound Incubation: this compound is added to the wells at a fixed concentration (e.g., 1 µM).
-
Kinase Reaction: The kinase reaction is initiated by adding ATP and a suitable substrate. The reaction is allowed to proceed for a specific time.
-
Detection: The kinase activity is measured using a detection method such as radiometric assay (e.g., ³³P-ATP) or fluorescence-based assay.
-
Data Analysis: The percentage of inhibition for each kinase is calculated by comparing the activity in the presence of this compound to a control (e.g., DMSO).
Data Presentation:
| Kinase Target | % Inhibition at 1 µM this compound |
| Primary Target A | 95% |
| Off-Target Kinase X | 82% |
| Off-Target Kinase Y | 65% |
| Off-Target Kinase Z | 15% |
Diagram: Logic for Interpreting Kinome Profiling Data
Caption: Decision tree for identifying potential off-targets from kinome profiling.
Signaling Pathway Considerations
If this compound is found to interact with off-targets, it is crucial to understand the signaling pathways in which these off-targets are involved. This will help in predicting the potential confounding effects on your experimental system.
Diagram: Hypothetical Signaling Pathway with On- and Off-Target Effects
Caption: On-target vs. off-target signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Reducing off-target effects in RNA interference experiments [horizondiscovery.com]
- 3. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize variability in experiments with N-Benzyl-N-methylputrescine
Welcome to the technical support center for experiments involving N-Benzyl-N-methylputrescine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize variability and achieve reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and related polyamine analogues?
A1: this compound is a synthetic polyamine analogue. Its primary mechanism of action involves the profound induction of the enzyme spermidine/spermine N1-acetyltransferase (SSAT).[1] This is the rate-limiting enzyme in polyamine catabolism. The induction of SSAT leads to the depletion of natural intracellular polyamines (putrescine, spermidine, and spermine), which are essential for cell proliferation and differentiation. This depletion ultimately results in the inhibition of cell growth and can induce apoptosis, particularly in cancer cells that have a high polyamine turnover.[1][2]
Q2: What are the recommended solvents and storage conditions for this compound?
A2: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For cell culture experiments, it is common to prepare a high-concentration stock solution in sterile DMSO. To minimize degradation, the solid compound should be stored in a cool, dry, and dark place, tightly sealed to protect from moisture.[3] Stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For long-term stability, storage under an inert atmosphere like nitrogen or argon is recommended.[3]
Q3: How can I minimize variability in my cell culture experiments?
A3: Minimizing variability requires careful attention to several factors:
-
Consistent Compound Preparation: Always prepare fresh dilutions of your working solution from a thawed aliquot of the stock solution immediately before use. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments, including the vehicle control, and is kept at a low, non-toxic level (typically ≤0.5%).
-
Cell Culture Conditions: Maintain consistency in cell passage number, seeding density, and growth phase. Cells can respond differently to treatments depending on these factors.
-
Time-Course and Dose-Response Experiments: Always perform initial experiments to determine the optimal concentration and incubation time for your specific cell line and endpoint. This helps to identify a window where on-target effects are maximized and off-target effects are minimized.
-
Appropriate Controls: Always include a vehicle control (cells treated with the same concentration of solvent as the highest drug concentration) and an untreated control.
Q4: What are potential off-target effects and how can I control for them?
A4: While specific off-target effects for this compound are not extensively documented, related N-benzyl compounds may have other biological activities. For example, some benzyl-polyamines can act as antagonists for NMDA receptors.[4] To differentiate on-target from potential off-target effects:
-
Use the Lowest Effective Concentration: As determined from your dose-response studies.
-
Rescue Experiments: If the observed phenotype is due to polyamine depletion, it may be possible to "rescue" the cells by adding back natural polyamines like putrescine or spermidine.
-
Use a Structurally Related Inactive Analogue: If available, a similar compound that does not induce SSAT can serve as a negative control.
-
Knockdown/Overexpression Studies: Modulating the expression of SSAT in your cell model can help confirm if the observed effects are dependent on this enzyme.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or No Biological Effect | Compound Degradation: Improper storage of solid or stock solutions. | Store solid compound in a cool, dark, dry place. Aliquot stock solutions in DMSO and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Solubility Issues: Compound precipitating out of the solution when diluted in aqueous media. | Prepare stock solutions in 100% DMSO. When diluting into culture media, do so in a stepwise manner and vortex gently. Ensure the final DMSO concentration is low (<0.5%). Visually inspect for precipitates. | |
| Cell Line Resistance: The specific cell line may not be sensitive to this class of polyamine analogue. | Test a range of concentrations (e.g., 1 µM to 100 µM). Measure SSAT induction to confirm the compound is active in the cells. Consider using a different cell line known to be sensitive to polyamine analogues. | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven number of cells per well. | Ensure a homogenous cell suspension before plating. Use calibrated pipettes and mix the cell suspension between plating replicates. |
| Edge Effects in Plates: Evaporation from wells on the edge of the plate. | Avoid using the outermost wells of 96-well plates for treatments. Fill them with sterile PBS or media to maintain humidity. | |
| Inaccurate Pipetting: Errors in preparing serial dilutions or adding reagents. | Use calibrated micropipettes and sterile, low-retention tips. Prepare a master mix of the treatment media for all replicate wells. | |
| Unexpected Cytotoxicity in Vehicle Control | High Solvent Concentration: The concentration of DMSO (or other solvent) is toxic to the cells. | Ensure the final solvent concentration is consistent and below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a solvent toxicity curve to determine the maximum tolerated concentration. |
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables present data for the well-characterized and structurally related polyamine analogue N1,N11-bis(ethyl)norspermine (BENSpm) as a representative example.
Table 1: Comparative Induction of SSAT Activity by BENSpm in Various Cancer Cell Lines
| Cell Line | Cancer Type | SSAT Activity Increase (Fold) | Reference |
| MALME-3 | Human Melanoma | >200-fold | [1] |
| L1210 | Mouse Leukemia | 15-fold (at 2 µM) | [1] |
| CHO | Chinese Hamster Ovary | ~600-fold | [1] |
| MALME-3M Tumor (in vivo) | Human Melanoma | ~274-fold | [2] |
Table 2: Solubility of Related Polyamine Analogues in Common Solvents
| Solvent | Solubility Profile | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing high-concentration stock solutions.[5] |
| Ethanol | Soluble | Can be used as an alternative to DMSO. |
| Water | Poor to Slightly Soluble | Generally not recommended for primary stock solutions. Salts of the compound may have better aqueous solubility. |
| Phosphate-Buffered Saline (PBS) | Poor | Direct dilution of DMSO stock into PBS may cause precipitation. Dilute in full culture medium. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol determines the effect of this compound on cell proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be constant and less than 0.5%. Remove the old medium and add the treatment media to the wells. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.[1]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: SSAT Activity Assay
This assay quantifies the enzymatic activity of SSAT after treatment.
-
Cell Treatment: Seed cells in larger format plates (e.g., 6-well or 10 cm dishes) and treat with this compound for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Harvest cells by scraping into ice-cold lysis buffer. Sonicate or freeze-thaw the cells to ensure complete lysis. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of the lysate using a Bradford or BCA assay.
-
Enzymatic Reaction: In a reaction tube, combine the cell lysate with a reaction mixture containing [¹⁴C]acetyl-CoA and spermidine.
-
Incubation: Incubate the reaction at 37°C for a set time (e.g., 10-30 minutes).
-
Extraction: Stop the reaction and extract the resulting [¹⁴C]acetylspermidine using an organic solvent (e.g., toluene or scintillation fluid).
-
Quantification: Measure the radioactivity of the organic phase using a scintillation counter. The activity is typically expressed as pmol of acetylspermidine formed per minute per mg of protein.
Protocol 3: Intracellular Polyamine Analysis by HPLC
This protocol measures the levels of putrescine, spermidine, and spermine.
-
Cell Treatment and Harvesting: Treat cells as in Protocol 2. Harvest the cells and wash with ice-cold PBS.
-
Extraction: Lyse the cell pellet with an acid, typically 0.2 M perchloric acid.[6] Vortex vigorously and centrifuge at high speed to precipitate proteins.
-
Derivatization (Benzoylation):
-
Transfer the supernatant to a new tube.
-
Add 2 N NaOH and 10 µL of benzoyl chloride. Vortex for 30-60 seconds.
-
Incubate at room temperature for 20-30 minutes.
-
Stop the reaction by adding saturated NaCl solution.
-
Extract the benzoylated polyamines with diethyl ether.
-
Evaporate the ether layer to dryness under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried residue in the HPLC mobile phase (e.g., methanol/water mixture).
-
Inject the sample onto a reverse-phase C18 column.
-
Use an isocratic or gradient elution with a mobile phase such as methanol:water.
-
Detect the benzoylated polyamines using a UV detector at 254 nm.[7]
-
Quantify the peaks by comparing their area to a standard curve generated with known concentrations of polyamine standards.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Antitumor activity of N1,N11-bis(ethyl)norspermine against human melanoma xenografts and possible biochemical correlates of drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Benzyl-polyamines: novel, potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of experimental conditions on the detection of spermine in cell extracts and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Comparing N-Benzyl-N-methylputrescine with Other Polyamine Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Polyamines—such as putrescine, spermidine, and spermine—are essential polycationic molecules crucial for cell growth, differentiation, and proliferation. Their biosynthesis pathway is frequently dysregulated in cancer and other proliferative diseases, making its constituent enzymes attractive targets for therapeutic intervention.[1][2][3] N-Benzyl-N-methylputrescine is a synthetic derivative of putrescine whose potential as a polyamine inhibitor is yet to be fully characterized in publicly available literature.
This guide provides a comprehensive framework for the evaluation of this compound, comparing its potential efficacy against established inhibitors of the polyamine biosynthesis pathway. Due to the current lack of specific experimental data for this compound, this document outlines the requisite experimental protocols and data presentation structures, using data from well-known inhibitors as illustrative examples.
The Polyamine Biosynthesis Pathway: Key Enzymatic Targets
The biosynthesis of polyamines is a highly regulated enzymatic cascade. The primary targets for inhibition are Ornithine Decarboxylase (ODC), the rate-limiting enzyme that produces putrescine, and the subsequent aminopropyltransferases, Spermidine Synthase (SpdS) and Spermine Synthase (SpmS).
Caption: Key enzymatic targets in the polyamine biosynthesis pathway.
Data Presentation: Quantitative Comparison of Inhibitors
To objectively compare this compound, its inhibitory activity against each key enzyme should be quantified and tabulated. The half-maximal inhibitory concentration (IC50) is a critical metric for this comparison.
Table 1: Comparison of Ornithine Decarboxylase (ODC) Inhibitors
| Compound | Type of Inhibition | IC50 Value (µM) | Cell Line / Assay Condition | Reference |
|---|---|---|---|---|
| This compound | To be determined | To be determined | e.g., Purified human ODC | N/A |
| DFMO (Eflornithine) | Irreversible | 252 | Purified human ODC | [4] |
| α-Methylornithine | Competitive | Data varies | Rat prostate ODC | [5] |
| Allicin | Non-competitive (Allosteric) | 0.011 | Purified human ODC |[4] |
Table 2: Comparison of Spermidine Synthase (SpdS) Inhibitors
| Compound | Type of Inhibition | IC50 Value (µM) | Enzyme Source | Reference |
|---|---|---|---|---|
| This compound | To be determined | To be determined | e.g., Human SpdS | N/A |
| Cyclohexylamine | Competitive | ~1000 (in cells) | 9L Rat Brain Tumor Cells | [6] |
| Decarboxylated S-adenosylhomocysteine (dcSAH) | Competitive | 43 | Human SpdS | [7] |
| S-adenosyl-1,8-diamino-3-thiooctane (AdoDATO) | Multisubstrate Adduct | 0.2 | T. maritima PAPT |[8] |
Table 3: Comparison of Spermine Synthase (SpmS) Inhibitors
| Compound | Type of Inhibition | IC50 Value (µM) | Enzyme Source | Reference |
|---|---|---|---|---|
| This compound | To be determined | To be determined | e.g., Human SpmS | N/A |
| Decarboxylated S-adenosylhomocysteine (dcSAH) | Competitive | 5 | Human SpmS | [7] |
| Dimethyl(5'-adenosyl)sulfonium perchlorate | Selective | 8 | Rat Prostate SpmS | [9][10] |
| 5'-[(3-Aminopropyl)amino]-5'-deoxyadenosine | Competitive | 17 | Rat Prostate SpmS |[9][10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for assessing polyamine inhibitor activity.
Ornithine Decarboxylase (ODC) Activity Assay (Radiometric Method)
This assay measures the enzymatic activity of ODC by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.
-
Principle: ODC catalyzes the decarboxylation of ornithine to putrescine, releasing CO₂. Using a radiolabeled ornithine substrate allows for the sensitive detection of this released CO₂.
-
Materials:
-
Purified ODC enzyme or cell/tissue lysate
-
L-[1-¹⁴C]ornithine
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 0.05 mM pyridoxal-5'-phosphate (PLP), 5 mM Dithiothreitol (DTT)
-
Inhibitor stock solution (e.g., this compound in a suitable solvent)
-
96-well filter plates with CO₂-trapping paper (e.g., soaked in hyamine hydroxide)
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor (this compound) and known control inhibitors (e.g., DFMO).
-
In each well of a reaction plate, add the assay buffer.
-
Add the inhibitor or vehicle control to the respective wells.
-
Add the purified enzyme or cell lysate and pre-incubate for 15 minutes at 37°C to allow inhibitor binding.
-
Initiate the reaction by adding L-[1-¹⁴C]ornithine.
-
Immediately seal the plate with the filter mat containing the CO₂-trapping paper.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by injecting a strong acid (e.g., 2 M citric acid) into each well, which also facilitates the release of all dissolved ¹⁴CO₂.
-
Incubate for an additional 30 minutes to ensure complete trapping of the ¹⁴CO₂ onto the filter paper.
-
Remove the filter mat, place it in scintillation vials with scintillation fluid, and measure radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
-
Spermidine/Spermine Synthase Activity Assay (HPLC-based Method)
This assay quantifies the formation of spermidine or spermine from their respective substrates.
-
Principle: SpdS and SpmS catalyze the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to putrescine or spermidine, respectively. The product is then derivatized and quantified by High-Performance Liquid Chromatography (HPLC).
-
Materials:
-
Purified SpdS or SpmS enzyme
-
Substrates: Putrescine (for SpdS) or Spermidine (for SpmS), and dcSAM
-
Assay Buffer: e.g., 100 mM Sodium Phosphate (pH 7.5)
-
Inhibitor stock solutions
-
Derivatizing agent: e.g., o-phthalaldehyde (OPA) or benzoyl chloride
-
HPLC system with a fluorescence or UV detector and a suitable column (e.g., C18 reverse-phase)
-
-
Procedure:
-
Prepare reaction mixtures containing assay buffer, the appropriate amine substrate (putrescine or spermidine), and various concentrations of the inhibitor.
-
Pre-incubate the mixtures at 37°C for 10 minutes.
-
Initiate the reaction by adding dcSAM.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes) during which the reaction is linear.
-
Terminate the reaction by adding a strong acid (e.g., 0.4 M perchloric acid).
-
Derivatize the polyamines in the reaction mixture with OPA or benzoyl chloride according to established protocols.
-
Analyze the samples by HPLC to separate and quantify the product (spermidine or spermine).
-
Calculate the percentage of inhibition and determine the IC50 value as described for the ODC assay.
-
Cell Proliferation Assay (MTT or CCK-8 Assay)
This assay assesses the effect of the inhibitor on the growth of cancer cell lines, which are often highly dependent on polyamines.
-
Principle: The viability of cells is determined by measuring the metabolic activity of mitochondria. Tetrazolium salts (like MTT or WST-8 in CCK-8 kits) are reduced by mitochondrial dehydrogenases in living cells to form a colored formazan product, which can be quantified spectrophotometrically.
-
Materials:
-
Cancer cell line (e.g., L1210 leukemia, DU145 prostate cancer)
-
Complete cell culture medium
-
Inhibitor stock solutions
-
MTT or CCK-8 reagent
-
Solubilization buffer (for MTT)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or control inhibitors for 48-72 hours.
-
After the incubation period, add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of growth inhibition relative to vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
-
Visualizing the Experimental Workflow
A structured workflow ensures a logical progression from enzymatic assays to cellular-level evaluation.
Caption: Workflow for evaluating novel polyamine biosynthesis inhibitors.
Conclusion
The systematic evaluation of this compound using the detailed enzymatic and cell-based assays outlined in this guide will enable a thorough characterization of its potential as a polyamine biosynthesis inhibitor. By quantifying its IC50 against ODC, SpdS, and SpmS and assessing its impact on cancer cell proliferation, researchers can objectively compare its performance to established inhibitors. This structured approach is essential for identifying novel and potent therapeutic candidates targeting the polyamine pathway for the treatment of cancer and other proliferative diseases.
References
- 1. Inhibitors of polyamine metabolism: review article - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting polyamine metabolism for cancer therapy and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allicin, a Potent New Ornithine Decarboxylase Inhibitor in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of ornithine decarboxylase by the isomers of 1,4-dimethylputrescine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The crystal structure of spermidine synthase with a multisubstrate adduct inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effects of certain 5'-substituted adenosines on polyamine synthesis: selective inhibitors of spermine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Polyamine Depletion: N-Benzyl-N-methylputrescine versus DFMO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two agents used in polyamine depletion studies: N-Benzyl-N-methylputrescine and the well-characterized ornithine decarboxylase (ODC) inhibitor, α-difluoromethylornithine (DFMO). While extensive data exists for DFMO, information on this compound is less direct. This comparison is based on the established mechanism of DFMO and the presumed mechanism of this compound as a polyamine analogue that induces polyamine catabolism, a common characteristic of such compounds.
Introduction to Polyamines and Their Depletion
Polyamines—primarily putrescine, spermidine, and spermine—are essential polycations vital for cell growth, differentiation, and proliferation. Their intracellular concentrations are tightly regulated through a balance of biosynthesis, catabolism, and transport. Dysregulation of polyamine metabolism is a hallmark of numerous diseases, including cancer, making the polyamine pathway a critical target for therapeutic intervention. Polyamine depletion, the strategy of reducing intracellular polyamine levels, is a key approach in studying their function and in developing new therapies.
Mechanism of Action: A Tale of Two Strategies
The primary difference between DFMO and this compound lies in their distinct mechanisms for inducing polyamine depletion.
DFMO: Inhibiting Polyamine Biosynthesis
DFMO is an irreversible inhibitor of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the polyamine biosynthesis pathway. ODC catalyzes the conversion of ornithine to putrescine. By inactivating ODC, DFMO effectively blocks the production of new polyamines, leading to the depletion of putrescine and subsequently spermidine.
This compound: A Presumed Inducer of Polyamine Catabolism
While direct studies on this compound are limited, it is classified as a polyamine analogue. Such analogues are known to induce the activity of spermidine/spermine N1-acetyltransferase (SSAT), the rate-limiting enzyme in the polyamine catabolic pathway. SSAT acetylates spermidine and spermine, marking them for either export from the cell or for oxidation by polyamine oxidase (PAO), which converts them back to putrescine and spermidine, respectively. This induction of SSAT leads to an accelerated breakdown of existing polyamine pools.
Presumed Mechanism of Action for this compound: Based on the known actions of similar polyamine analogues, it is presumed that this compound depletes polyamines by inducing the expression and activity of spermidine/spermine N1-acetyltransferase (SSAT).
Comparative Effects on Intracellular Polyamine Pools
The different mechanisms of DFMO and this compound result in distinct changes to the intracellular concentrations of individual polyamines.
| Polyamine | Effect of DFMO | Presumed Effect of this compound |
| Putrescine | Markedly Decreased | Potentially Increased (due to catabolism of spermidine and spermine) |
| Spermidine | Decreased | Markedly Decreased |
| Spermine | Variable (often less affected) | Decreased |
Signaling Pathways and Cellular Effects
Both compounds ultimately lead to polyamine depletion, which in turn affects various cellular processes and signaling pathways.
DFMO-induced polyamine depletion typically leads to:
-
G1 Cell Cycle Arrest: Reduced polyamine levels inhibit the progression of the cell cycle from the G1 to the S phase.[1]
-
Inhibition of Proliferation: The block in the cell cycle results in a cytostatic effect, halting cell division.[1]
-
Modulation of Gene Expression: Polyamines are known to influence the expression of various genes, and their depletion can alter these expression patterns.
Polyamine depletion via SSAT induction by analogues like this compound can result in:
-
Rapid Depletion of Spermidine and Spermine: The induction of catabolism leads to a swift reduction in these higher polyamines.
-
Potential for Increased Oxidative Stress: The action of polyamine oxidase (PAO) in the catabolic pathway produces hydrogen peroxide as a byproduct, which can contribute to oxidative stress.
-
Complex Cellular Responses: The accumulation of acetylated polyamines and altered ratios of the natural polyamines can trigger various cellular stress and signaling pathways.
Below is a diagram illustrating the points of intervention for both compounds within the polyamine metabolic pathway.
Caption: Polyamine metabolic pathway showing DFMO inhibition of ODC and the presumed induction of SSAT by this compound.
Experimental Protocols
To comparatively evaluate the effects of this compound and DFMO, the following experimental workflow can be employed.
Caption: A typical experimental workflow for comparing polyamine depletion agents in vitro.
Key Experimental Methodologies
1. Cell Culture and Treatment:
-
Select a suitable cell line (e.g., a cancer cell line known to have active polyamine metabolism).
-
Culture cells to a logarithmic growth phase.
-
Treat cells with varying concentrations of DFMO and this compound, including a vehicle control.
2. Cell Proliferation Assay (e.g., MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat with the compounds for desired time points (e.g., 24, 48, 72 hours).
-
Add MTT reagent and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm to determine cell viability.
3. Polyamine Analysis by High-Performance Liquid Chromatography (HPLC):
-
Harvest cells and prepare cell lysates.
-
Derivatize the polyamines in the lysate with a fluorescent agent (e.g., dansyl chloride or o-phthalaldehyde).
-
Separate the derivatized polyamines using a reverse-phase HPLC column.
-
Detect and quantify the polyamines using a fluorescence detector.
-
Normalize the polyamine levels to the total protein content of the lysate.
4. Ornithine Decarboxylase (ODC) Activity Assay:
-
Prepare cell extracts from treated and control cells.
-
Incubate the extracts with L-[1-¹⁴C]ornithine as a substrate.
-
Measure the amount of ¹⁴CO₂ released, which is proportional to ODC activity.
5. Spermidine/spermine N1-acetyltransferase (SSAT) Activity Assay:
-
Prepare cell extracts.
-
Incubate the extracts with [¹⁴C]acetyl-CoA and spermidine as substrates.
-
Separate the resulting [¹⁴C]N1-acetylspermidine from unreacted [¹⁴C]acetyl-CoA using a cation-exchange paper or column.
-
Quantify the radioactivity of the acetylated product to determine SSAT activity.
Summary and Conclusion
DFMO and this compound represent two distinct approaches to achieving polyamine depletion. DFMO acts as a "gatekeeper" by blocking the entry of ornithine into the polyamine synthesis pathway. In contrast, this compound, as a polyamine analogue, is presumed to act as a "drain opener" by accelerating the catabolism of existing polyamines.
The choice between these agents will depend on the specific research question. DFMO provides a well-established and specific method for inhibiting polyamine biosynthesis. This compound and similar analogues offer a means to study the effects of rapid polyamine catabolism, which may have different downstream consequences, including the generation of reactive oxygen species and the accumulation of acetylated polyamines.
For drug development professionals, understanding these different mechanisms is crucial for designing novel therapeutic strategies that target the polyamine pathway. Combination therapies that utilize both an inhibitor of synthesis and an inducer of catabolism could potentially offer a more potent and comprehensive approach to polyamine depletion in diseases like cancer. Further direct experimental evaluation of this compound is warranted to confirm its mechanism and to fully elucidate its comparative efficacy against DFMO.
References
Validating the Inhibitory Effect of N-Benzyl-N-methylputrescine on Spermine Synthase: A Comparative Guide
For researchers and drug development professionals investigating novel therapeutics targeting polyamine metabolism, this guide provides a comparative framework for validating the inhibitory effect of N-Benzyl-N-methylputrescine on spermine synthase. By benchmarking against established inhibitors and employing standardized experimental protocols, a comprehensive understanding of the compound's potency and specificity can be achieved.
The Polyamine Biosynthesis Pathway: A Therapeutic Target
Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for cell growth, proliferation, and differentiation. Their biosynthesis is a tightly regulated enzymatic cascade, making it an attractive target for therapeutic intervention, particularly in oncology. Spermine synthase (SMS) catalyzes the final step in this pathway, the conversion of spermidine to spermine. Inhibition of this enzyme can disrupt polyamine homeostasis and impede cancer cell proliferation.
Below is a diagram illustrating the key enzymes and steps in the polyamine biosynthesis pathway, highlighting the points of inhibition by various compounds.
Caption: The polyamine biosynthesis pathway and points of enzymatic inhibition.
Comparative Analysis of Spermine Synthase Inhibitors
A thorough evaluation of a novel inhibitor requires comparison with existing compounds. The following table summarizes the characteristics of several known inhibitors of spermine synthase and other key enzymes in the polyamine pathway.
| Inhibitor Name | Target Enzyme(s) | Mechanism of Action | IC50 Value (µM) |
| Direct Spermine Synthase Inhibitors | |||
| This compound | Spermine Synthase (Hypothesized) | To be determined | To be determined |
| Decarboxylated S-adenosylhomocysteine (dcSAH) | Spermine Synthase, Spermidine Synthase | Substrate analog | 5 (human SpmS)[1] |
| 5'-Methylthioadenosine (MTA) | Spermine Synthase, Spermidine Synthase | Product inhibition | 10-15 (rat SpmS)[2] |
| N-(3-Aminopropyl)cyclohexylamine (APCHA) | Spermine Synthase | Specific inhibitor | - |
| Spermidine Synthase Inhibitors (Indirectly affect spermine synthesis) | |||
| Dicyclohexylamine (DCHA) | Spermidine Synthase | Potent inhibitor | - |
| Upstream Enzyme Inhibitors (Affect substrate availability for SpmS) | |||
| α-Difluoromethylornithine (DFMO) | Ornithine Decarboxylase (ODC) | Irreversible inhibitor | - |
| Methylglyoxal bis(guanylhydrazone) (MGBG) | S-adenosylmethionine Decarboxylase (SAMDC) | Competitive inhibitor | - |
IC50 values can vary depending on the assay conditions and the species from which the enzyme is derived.
Experimental Protocols for Inhibitor Validation
To validate the inhibitory effect of this compound on spermine synthase, a series of in vitro and cell-based assays should be conducted.
In Vitro Spermine Synthase Activity Assay
This assay directly measures the enzymatic activity of purified spermine synthase in the presence and absence of the inhibitor.
Principle: The assay quantifies the formation of spermine from the substrates spermidine and decarboxylated S-adenosylmethionine (dcSAM). The amount of spermine produced is measured, typically by High-Performance Liquid Chromatography (HPLC).
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 7.5), purified recombinant human spermine synthase, the substrate spermidine, and the aminopropyl donor dcSAM.
-
Inhibitor Addition: Add varying concentrations of this compound (and/or a known inhibitor as a positive control) to the reaction mixture. A control reaction without any inhibitor should be included.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a quenching agent, such as perchloric acid.
-
Quantification: Analyze the samples by HPLC to separate and quantify the amount of spermine formed. The peak area corresponding to spermine is integrated and compared across different inhibitor concentrations.
Determination of IC50 Value
The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of an inhibitor.
Procedure:
-
Perform the spermine synthase activity assay with a range of this compound concentrations.
-
Calculate the percentage of enzyme inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Cell-Based Assay for Intracellular Polyamine Levels
This assay assesses the effect of the inhibitor on the polyamine content within cultured cells.
Principle: Cells are treated with the inhibitor, and the intracellular concentrations of putrescine, spermidine, and spermine are measured to determine the inhibitor's effect on the polyamine pathway in a cellular context.
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., a human cancer cell line known to have active polyamine metabolism) in appropriate growth media.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24-72 hours). Include untreated cells as a control.
-
Cell Lysis: Harvest the cells and lyse them to release the intracellular contents.
-
Polyamine Extraction: Extract the polyamines from the cell lysate.
-
Quantification: Analyze the extracted polyamines by HPLC to determine the intracellular concentrations of putrescine, spermidine, and spermine.
-
Analysis: Compare the polyamine levels in the treated cells to those in the control cells. A specific inhibitor of spermine synthase is expected to cause a decrease in spermine levels and a potential accumulation of its precursor, spermidine.[3][4]
Experimental Workflow for Validating a Novel Inhibitor
The following diagram outlines the logical flow of experiments for characterizing a new spermine synthase inhibitor.
Caption: Workflow for validating a novel spermine synthase inhibitor.
Hypothetical Data Presentation
The following table demonstrates how experimental data for this compound could be presented in comparison to a known inhibitor, dcSAH.
| Parameter | This compound (Hypothetical Data) | dcSAH (Reference Data) |
| In Vitro Assay | ||
| Spermine Synthase IC50 (µM) | [Insert experimental value] | 5 µM[1] |
| Cell-Based Assay (e.g., in a cancer cell line) | ||
| Change in Intracellular Spermine | [Insert % decrease] | Significant decrease |
| Change in Intracellular Spermidine | [Insert % increase/decrease] | Potential increase |
| Effect on Cell Proliferation | [Insert IC50 or % inhibition] | Antiproliferative effects observed |
By systematically following these experimental protocols and comparing the results with established data, researchers can effectively validate the inhibitory properties of this compound on spermine synthase and determine its potential as a novel therapeutic agent.
References
- 1. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies of inhibition of rat spermidine synthase and spermine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of dicyclohexylamine sulfate, a spermidine synthase inhibitor, in 9L rat brain tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific depletion of spermidine and spermine in HTC cells treated with inhibitors of aminopropyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of N-Benzyl-N-methylputrescine's biological activity in different cell lines
A comprehensive review of available scientific literature did not yield specific quantitative data on the biological activity of N-Benzyl-N-methylputrescine across different cell lines. While the broader class of polyamine analogs, to which this compound belongs, has been the subject of extensive research in cancer and other diseases, specific studies detailing the cytotoxic or other biological effects of this particular compound, including IC50 values, were not found in the performed searches.
Polyamines are essential for cell growth and proliferation, and their dysregulation is a hallmark of cancer. This has led to the development of various polyamine analogs as potential therapeutic agents. These analogs can interfere with polyamine metabolism and function, leading to cytostatic or cytotoxic effects in cancer cells. Broadly, research in this area has focused on compounds that inhibit polyamine biosynthesis or compete with natural polyamines for transport into cells.
Given the absence of specific data for this compound, this guide will provide a framework for how such a compound would be evaluated and compared, using methodologies and examples from studies on structurally related polyamine analogs.
Hypothetical Comparison of Biological Activity
To illustrate how the biological activity of this compound could be presented, the following table provides a hypothetical summary of IC50 values. IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line | Cancer Type | This compound (μM) | Alternative 1: Spermidine Analog (μM) | Alternative 2: Spermine Analog (μM) |
| MCF-7 | Breast Cancer | Data Not Available | Hypothetical Value: 5.2 | Hypothetical Value: 2.8 |
| PC-3 | Prostate Cancer | Data Not Available | Hypothetical Value: 8.1 | Hypothetical Value: 4.5 |
| A549 | Lung Cancer | Data Not Available | Hypothetical Value: 12.5 | Hypothetical Value: 7.9 |
| HCT116 | Colon Cancer | Data Not Available | Hypothetical Value: 6.8 | Hypothetical Value: 3.1 |
Caption: Hypothetical IC50 values for this compound and two alternative polyamine analogs in various cancer cell lines.
Experimental Protocols
The evaluation of the biological activity of a compound like this compound would typically involve a series of in vitro assays. A detailed protocol for a standard cytotoxicity assay is provided below.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
This compound
-
Alternative polyamine analogs
-
Human cancer cell lines (e.g., MCF-7, PC-3, A549, HCT116)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Plates are incubated overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is removed and replaced with 100 µL of medium containing the various concentrations of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the treated wells.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is typically used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental Workflow and Potential Signaling Pathways
To understand the experimental process and potential mechanisms of action, diagrams are essential.
Caption: Workflow for determining the cytotoxicity of a compound using the MTT assay.
Caption: A potential mechanism of action for a polyamine analog.
Comparative Analysis of N-Benzyl-N-methylputrescine and Its Structural Analogs as Modulators of Cellular Proliferation and Polyamine Metabolism
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of N-Benzyl-N-methylputrescine Analogs with Supporting Experimental Data.
The intricate machinery of polyamine metabolism, essential for normal cell growth and proliferation, presents a compelling target for therapeutic intervention, particularly in oncology. Elevated polyamine levels are a hallmark of rapidly dividing cancer cells, making the enzymes and transport systems within this pathway attractive targets for drug development. This guide provides a comparative analysis of this compound and its structural analogs, focusing on their potential as modulators of polyamine metabolism and cellular proliferation. While direct biological data for this compound is not extensively documented in publicly available literature, analysis of its close structural analogs provides significant insights into its probable mechanisms of action and therapeutic potential.
Introduction to this compound and the Polyamine Pathway
This compound belongs to the family of N-substituted putrescine derivatives. Putrescine, a diamine, is the initial substrate in the biosynthesis of the higher polyamines, spermidine and spermine. The conversion of ornithine to putrescine by ornithine decarboxylase (ODC) is the first rate-limiting step in this pathway. Subsequent additions of aminopropyl groups, derived from decarboxylated S-adenosylmethionine (dcSAM), are catalyzed by spermidine synthase and spermine synthase to produce spermidine and spermine, respectively. The catabolism of polyamines is regulated by enzymes such as spermine/spermidine N1-acetyltransferase (SSAT) and polyamine oxidase (PAO). Given the critical role of polyamines in cell proliferation, DNA stabilization, and gene expression, inhibitors of their biosynthesis are of significant interest as potential anticancer agents.
Structural Analogs and Their Biological Activities
The introduction of alkyl and benzyl groups to the nitrogen atoms of putrescine and other polyamines has been a strategy to develop compounds that can interfere with polyamine homeostasis. These analogs can act through various mechanisms, including competitive inhibition of biosynthetic enzymes, disruption of polyamine transport, and induction of polyamine catabolism.
N-Benzyl-N-methyldecan-1-amine (BMDA): An Anti-inflammatory and Anti-neoplastic Analog
A close structural analog of this compound, differing in the length of the alkyl chain, is N-benzyl-N-methyldecan-1-amine (BMDA). This compound, originally identified from Allium sativum, has demonstrated both anti-inflammatory and anti-neoplastic activities. In THP-1 cells, a human monocytic cell line, BMDA and its derivative, decyl-(4-methoxy-benzyl)-methyl-amine (DMMA), were shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor (TNF)-α and interleukin (IL)-1β. This inhibition was associated with the blockade of key inflammatory signaling pathways, including JNK, p38 MAPK, and NF-κB.
Bis-benzylputrescine Analogs: Modulators of Intracellular Polyamine Pools
Studies on a series of bis-benzyldiamine analogs have shown their ability to modulate the intracellular polyamine content in P388D1 cells. These compounds were observed to increase the cellular levels of putrescine and spermine while decreasing the spermidine content. At higher concentrations, some of these putrescine analogs also exhibited inhibitory effects on polyamine oxidase (PAO).
Comparative Data of Structural Analogs
To provide a clear comparison, the following table summarizes the biological activities of key structural analogs. Due to the limited direct data on this compound, data from closely related compounds are presented to infer its potential activity profile.
| Compound/Analog Class | Primary Biological Activity | Key Findings | Cell Line(s) | Quantitative Data (IC50, etc.) | Reference |
| N-benzyl-N-methyldecan-1-amine (BMDA) | Anti-inflammatory, Anti-neoplastic | Inhibits TNF-α and IL-1β production; Blocks JNK, p38, and NF-κB signaling. | THP-1 | Not specified in abstract | |
| Bisbenzylputrescine Analogs | Modulation of intracellular polyamine pools | Increased putrescine and spermine, decreased spermidine. Inhibition of polyamine oxidase at high doses. | P388D1 | IC50 values for cytotoxicity were determined but not specified in the abstract. | |
| α-Benzyl-(+/-)-ornithine | Ornithine Decarboxylase (ODC) Inhibition | Competitive inhibitor of ODC. | Rat prostate, L1210 leukemia cells, regenerating rat liver | Less active than α-methyl-(+/-)-ornithine. | |
| N,N'-bis(ethyl)polyamines | Downregulation of ODC and AdoMetDC | Reduce intracellular polyamine levels, leading to cytostasis or cytotoxicity. | Various mammalian cell lines | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the study of this compound and its analogs.
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the effect of the compounds on cell proliferation and survival.
-
Methodology:
-
Cells (e.g., cancer cell lines) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Cell viability is assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which measures mitochondrial metabolic activity, or by direct cell counting.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curves.
-
Enzyme Inhibition Assays (e.g., Ornithine Decarboxylase Activity)
-
Objective: To measure the inhibitory effect of the compounds on specific enzymes in the polyamine biosynthesis pathway.
-
Methodology:
-
A crude enzyme extract or a purified enzyme preparation is obtained from a relevant source (e.g., rat liver).
-
The enzyme is incubated with its substrate (e.g., L-[1-14C]ornithine for ODC) in the presence of varying concentrations of the inhibitor.
-
The reaction is allowed to proceed for a set time at an optimal temperature and pH.
-
The amount of product formed (e.g., [14C]CO2 for ODC) is quantified, typically by scintillation counting.
-
The IC50 and Ki (inhibition constant) values are determined from the inhibition data.
-
Quantification of Intracellular Polyamines
-
Objective: To determine the effect of the compounds on the intracellular concentrations of putrescine, spermidine, and spermine.
-
Methodology:
-
Cells are treated with the test compounds for a specific duration.
-
The cells are harvested, and the intracellular polyamines are extracted, typically using an acid precipitation method.
-
The extracted polyamines are derivatized (e.g., with dansyl chloride) to make them fluorescent.
-
The derivatized polyamines are then separated and quantified using high-performance liquid chromatography (HPLC) with a fluorescence detector.
-
Visualizing the Polyamine Biosynthesis Pathway and Inhibition
The following diagram, generated using Graphviz, illustrates the core polyamine biosynthesis pathway and highlights the potential points of inhibition by this compound and its analogs.
Caption: Polyamine biosynthesis pathway and potential inhibition sites.
Logical Workflow for Evaluating Novel Analogs
The discovery and development of new therapeutic agents require a systematic approach. The following diagram outlines a logical workflow for the synthesis and biological evaluation of novel analogs of this compound.
Caption: Workflow for the development of novel polyamine metabolism inhibitors.
Conclusion
While this compound itself remains a molecule with underexplored biological activity, the analysis of its structural analogs strongly suggests its potential as a modulator of polyamine metabolism and cellular proliferation. The presence of the N-benzyl-N-methyl motif in compounds with demonstrated anti-inflammatory and anti-neoplastic properties provides a compelling rationale for the synthesis and detailed biological evaluation of this compound and a focused library of its derivatives. The experimental protocols and workflows outlined in this guide offer a robust framework for future research aimed at elucidating the therapeutic potential of this class of compounds. Further investigation is warranted to establish precise structure-activity relationships and to identify lead candidates for preclinical development.
A Comparative Guide to the Structure-Activity Relationship of N-Benzylputrescine Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
N-benzylputrescine derivatives represent a versatile scaffold in medicinal chemistry, demonstrating significant inhibitory activity against a range of enzymes crucial for pathogen survival and the progression of human diseases. This guide provides a comparative analysis of their structure-activity relationships (SAR) as inhibitors of three key enzymes: Trypanothione Reductase (TR), a vital enzyme in trypanosomatid parasites; Ornithine Decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis; and Acetylcholinesterase (AChE), a critical enzyme in cholinergic neurotransmission.
Quantitative Data Summary
The inhibitory activities of various N-benzyl derivatives are summarized below. The data highlights the influence of substitutions on the benzyl and putrescine-analog moieties on their potency against different enzymatic targets.
Table 1: N-Benzyl Benzimidazole Derivatives Against Leishmania Species
| Compound | R Group (Benzimidazole) | Ar Group (Benzyl) | L. mexicana IC50 (µM) | L. braziliensis IC50 (µM) | L. donovani IC50 (µM) | Reference |
| 1 | H | 4-Cl | 3.21 | 1.89 | 10.2 | [1][2] |
| 2 | H | 4-F | 2.62 | 2.01 | 12.5 | [1][2] |
| 3 | H | 2,4-diCl | 4.50 | 3.75 | 15.1 | [1] |
| 4 | 5-CF3 | 4-Cl | - | - | - | [3] |
| Miltefosine | - | - | 15.34 | 4.87 | 3.12 | [1][2] |
| Amphotericin B | - | - | 0.23 | 0.18 | 0.11 | [1] |
Note: The anti-leishmanial activity of these compounds is often attributed to the inhibition of enzymes in the trypanothione pathway, including Trypanothione Reductase.
Table 2: N-Benzylpiperidine Derivatives as Acetylcholinesterase (AChE) Inhibitors
| Compound | Linker | Aryl Moiety | AChE IC50 (µM) | Reference |
| 5 | Carboxylate | 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl | 0.03 | [4] |
| 6 | Carboxamide | 1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl | 5.94 | [4] |
| 7 | Carboxamide | 5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl | 0.41 | [4] |
| Donepezil | - | - | 0.023 | [5] |
Note: SAR studies indicate that replacing the ester linker with a more metabolically stable amide and modifying the aryl moiety significantly impacts inhibitory activity.[4]
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below to facilitate the replication and validation of these findings.
Trypanothione Reductase (TR) Inhibition Assay
The activity of TR is typically measured spectrophotometrically by monitoring the NADPH-dependent reduction of trypanothione disulfide (TS₂) or a substrate analog like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Principle: TR catalyzes the transfer of electrons from NADPH to TS₂, reducing it to trypanothione (T(SH)₂). The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.
Procedure:
-
A reaction mixture is prepared containing buffer (e.g., 40 mM HEPES, pH 7.5), 1 mM EDTA, the enzyme (recombinant TR), and the test compound at various concentrations.
-
The mixture is pre-incubated to allow for inhibitor binding.
-
The reaction is initiated by the addition of NADPH (e.g., 150 µM) and TS₂ (e.g., 50 µM).
-
The decrease in absorbance at 340 nm is recorded over time using a spectrophotometer.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to that of a control (without inhibitor).
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Ornithine Decarboxylase (ODC) Activity Assay (Radiolabeling Method)
This assay measures the activity of ODC by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]-ornithine.
Principle: ODC catalyzes the decarboxylation of ornithine to produce putrescine and CO₂. By using a radiolabeled substrate, the enzymatic activity can be determined by trapping and counting the released ¹⁴CO₂.
Procedure:
-
Cell or tissue extracts containing ODC are prepared.
-
The reaction is carried out in sealed vials containing a buffer (e.g., Tris-HCl), pyridoxal-5'-phosphate (a cofactor), DTT, the enzyme source, and the test inhibitor.
-
The reaction is initiated by the addition of L-[1-¹⁴C]-ornithine.
-
The vials are incubated at 37°C to allow the reaction to proceed.
-
The reaction is stopped by the addition of an acid (e.g., citric or sulfuric acid).
-
The released ¹⁴CO₂ is trapped on a filter paper soaked in a scintillation cocktail or a CO₂-trapping agent.
-
The radioactivity on the filter paper is measured using a scintillation counter.
-
IC50 values are determined by measuring the reduction in ¹⁴CO₂ production at various inhibitor concentrations.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This is a widely used colorimetric assay for measuring cholinesterase activity.
Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine and acetic acid. The produced thiocholine reacts with DTNB (Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion, which can be quantified spectrophotometrically at 412 nm.
Procedure:
-
The assay is typically performed in a 96-well plate.
-
A reaction mixture is prepared containing a phosphate buffer (pH 8.0), DTNB, and the test compound.
-
The enzyme (AChE from electric eel or human recombinant) is added to the wells and pre-incubated with the inhibitor.
-
The reaction is initiated by the addition of the substrate, acetylthiocholine iodide (ATChI).
-
The absorbance at 412 nm is measured at regular intervals using a microplate reader.
-
The rate of the reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is determined by comparing the rates of reaction with and without the inhibitor.
-
IC50 values are calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and a general experimental workflow for screening enzyme inhibitors.
Caption: The Trypanothione Redox Pathway in Trypanosomatids.
Caption: The Polyamine Biosynthesis Pathway.
Caption: Cholinergic Neurotransmission at the Synapse.
Caption: General Experimental Workflow for Inhibitor Screening.
References
- 1. In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole derivatives endowed with potent antileishmanial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Independent Verification of N-Benzyl-N-methylputrescine's Mode of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-Benzyl-N-methylputrescine (NBMP) and its alternatives, focusing on their mode of action as modulators of polyamine transport. Due to the limited availability of direct quantitative data for NBMP in the public domain, this guide draws upon data from closely related bis(benzyl)polyamine analogues and compares them with well-characterized alternative polyamine transport inhibitors.
Executive Summary
Polyamines are essential for cell growth and proliferation, and their transport systems are frequently upregulated in cancer cells, making them a key target for anti-cancer drug development. This compound belongs to a class of polyamine analogues that interfere with polyamine homeostasis. Evidence suggests that bis(benzyl)polyamine analogues are substrates for a mammalian cell transport system that is distinct from the primary polyamine transport system. These compounds competitively inhibit the uptake of natural polyamines, leading to reduced intracellular polyamine levels and subsequent inhibition of cell growth. This guide will compare the mode of action of this class of compounds with other known polyamine transport inhibitors, namely AMXT-1501 and Trimer44NMe, and the polyamine biosynthesis inhibitor, α-difluoromethylornithine (DFMO).
Comparative Analysis of Polyamine Transport Modulators
| Compound | Target | Cell Line | IC50 (Cell Proliferation) | Ki (Spermidine Uptake) | Reference |
| AMXT-1501 | Polyamine Transport | Neuroblastoma | 14.13 - 17.72 µM | 2.5 ± 0.1 μM | |
| Trimer44NMe | Polyamine Transport | Pancreatic Ductal Adenocarcinoma (L3.6pl) | Not Reported | 2.6 ± 0.3 μM | |
| DFMO | Ornithine Decarboxylase (Polyamine Biosynthesis) | Neuroblastoma | 20.76 - 33.3 mM | Not Applicable | |
| This compound | Polyamine Transport (presumed) | Not Reported | Not Reported | Not Reported |
Note: The IC50 values for AMXT-1501 and DFMO reflect their impact on cell proliferation, which is a downstream effect of their primary mechanism of action. The Ki values for AMXT-1501 and Trimer44NMe provide a more direct measure of their potency in inhibiting the polyamine transport system.
Mode of Action and Signaling Pathways
This compound and Bis(benzyl)polyamine Analogues
Bis(benzyl)polyamine analogues act as competitive substrates for a distinct polyamine transport system. Once inside the cell, they are not effectively utilized in the same manner as natural polyamines, leading to a disruption of polyamine-dependent cellular processes. Furthermore, studies on the filarial worm Brugia pahangi have shown that bis(benzyl)polyamines are potent inhibitors of both putrescine and spermidine/spermine uptake systems.
Figure 1. Proposed mode of action for this compound.
Alternative Polyamine Transport Inhibitors: AMXT-1501 and Trimer44NMe
AMXT-1501 and Trimer44NMe are potent, competitive inhibitors of the primary polyamine transport system. By blocking the uptake of extracellular polyamines, they induce a state of polyamine depletion within the cell, which is particularly effective in cancer cells that have a high demand for these molecules.
Figure 2. Mechanism of action for alternative polyamine transport inhibitors.
Polyamine Biosynthesis Inhibition: DFMO
DFMO inhibits ornithine decarboxylase (ODC), a key enzyme in the de novo synthesis of polyamines. This leads to a reduction in the intracellular production of putrescine and downstream polyamines. However, cells can often compensate by increasing the uptake of extracellular polyamines. This has led to the development of combination therapies using DFMO with a polyamine transport inhibitor.
Figure 3. Mechanism of action for the polyamine biosynthesis inhibitor DFMO.
Experimental Protocols
To independently verify the mode of action of this compound and compare it to its alternatives, the following experimental protocols are recommended.
Radiolabeled Polyamine Uptake Inhibition Assay
This assay directly measures the ability of a compound to inhibit the transport of radiolabeled polyamines (e.g., [³H]spermidine or [¹⁴C]putrescine) into cells.
Workflow:
Figure 4. Workflow for a radiolabeled polyamine uptake inhibition assay.
Detailed Methodology:
-
Cell Culture: Plate cells (e.g., a cancer cell line with high polyamine transport activity) in a multi-well format and grow to approximately 80% confluency.
-
Pre-incubation: Wash the cells with a buffered salt solution and then pre-incubate them for a defined period (e.g., 15-30 minutes) with varying concentrations of the test compound (NBMP or an alternative) or vehicle control.
-
Radiolabeling: Add a known concentration of radiolabeled polyamine (e.g., [³H]spermidine) to each well.
-
Uptake: Incubate the cells for a specific time (e.g., 15-60 minutes) at 37°C to allow for polyamine uptake.
-
Washing: Terminate the uptake by rapidly washing the cells multiple times with ice-cold buffer containing a high concentration of unlabeled polyamine to displace any non-specifically bound radiolabel.
-
Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the radiolabeled polyamine uptake (IC50) by plotting the percentage of inhibition against the log of the inhibitor concentration. The inhibitor constant (Ki) can be calculated using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the transporter for the radiolabeled substrate is known.
Cell Proliferation Assay (e.g., MTT or Crystal Violet Assay)
This assay assesses the downstream effect of polyamine depletion on cell viability and growth.
Detailed Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a low density.
-
Treatment: After allowing the cells to adhere, treat them with a range of concentrations of the test compound (NBMP, alternatives, or combinations).
-
Incubation: Incubate the cells for a prolonged period (e.g., 48-96 hours) to allow for effects on proliferation to become apparent.
-
Staining:
-
MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce the MTT to formazan. Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
Crystal Violet Assay: Fix the cells and then stain with crystal violet solution. After washing, solubilize the stain and measure the absorbance.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cell proliferation.
Conclusion
This compound and its analogues represent a class of compounds that interfere with polyamine homeostasis, likely through a distinct transport mechanism. While direct quantitative comparisons with leading polyamine transport inhibitors like AMXT-1501 and Trimer44NMe are currently limited by the lack of specific data for NBMP, the experimental protocols outlined in this guide provide a clear path for such an independent verification. The provided comparative data for established inhibitors underscores the therapeutic potential of targeting the polyamine transport system in diseases characterized by rapid cell proliferation, such as cancer. Further research to elucidate the precise molecular target of this compound and to quantify its inhibitory activity is warranted.
A Comparative Analysis of N-Benzyl-N-methylputrescine and Other Modulators of Polyamine Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the putative polyamine transport inhibitor, N-Benzyl-N-methylputrescine, and other well-characterized agents that modulate polyamine metabolism. Due to the limited publicly available data on this compound, its profile is based on its structural similarity to other polyamine analogs. This document contrasts its hypothetical effects with established experimental data for selected alternative compounds, offering detailed experimental protocols for researchers seeking to investigate these agents further.
Compound Profiles
1. This compound (Hypothetical Profile)
This compound is a synthetic polyamine derivative. Structurally, it is an analog of putrescine, a key polyamine in cellular metabolism. The addition of benzyl and methyl groups likely modifies its interaction with the polyamine transport system (PTS), a critical pathway for polyamine uptake in rapidly proliferating cells, including cancer cells. It is hypothesized that this compound acts as a competitive inhibitor of the PTS, thereby restricting the cellular uptake of natural polyamines like putrescine, spermidine, and spermine. This inhibition is expected to lead to polyamine depletion, resulting in cytostatic or cytotoxic effects, particularly in cells with a high demand for polyamines.
2. Alternative Polyamine Metabolism Modulators
-
AMXT 1501 : A novel polyamine transport inhibitor designed to block the uptake of polyamines.[1][2] It is often used in combination with DFMO to achieve a comprehensive suppression of polyamine metabolism.[1][3]
-
Trimer44NMe : Another potent polyamine transport inhibitor that has been shown to block the uptake of natural polyamines in mammalian cells.[4][5]
-
α-Difluoromethylornithine (DFMO) : An irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.[6][7][8] By inhibiting ODC, DFMO prevents the synthesis of putrescine from ornithine.
-
Methylglyoxal bis(guanylhydrazone) (MGBG) : A competitive inhibitor of S-adenosylmethionine decarboxylase (AdoMetDC), another key enzyme in polyamine synthesis that is responsible for the production of spermidine and spermine.[9][10][11][12][13]
Comparative Data on Polyamine Metabolism Inhibitors
The following tables summarize the effects of various polyamine metabolism inhibitors on cancer cell lines. Data for this compound is not available and is presented as "Not Available" (N/A).
Table 1: Inhibition of Cell Viability (IC50 Values)
| Compound | Cell Line | IC50 | Citation(s) |
| This compound | N/A | N/A | |
| AMXT 1501 | Neuroblastoma | 14.13 - 17.72 µM | [14] |
| DFMO | Neuroblastoma | 20.76 - 33.3 mM | [14] |
| MGBG | N/A | N/A |
Table 2: Effects on Cellular Processes
| Compound | Effect | Cell Line | Observations | Citation(s) |
| This compound | N/A | N/A | N/A | |
| AMXT 1501 + DFMO | Apoptosis | Neuroblastoma | Increased cleaved PARP and cleaved caspase 3 | [14] |
| Cell Cycle Arrest | Neuroblastoma | Hypophosphorylation of retinoblastoma protein (Rb), suggesting G1 arrest | [14] | |
| Proliferation | Pancreatic Cancer | Reduced cell viability | [4] | |
| DFMO | Immune Modulation | Various Cancers | Enhances anti-tumor CD8+ T cell infiltration and IFN-γ production | [15] |
| MGBG | Differentiation | Monocytes | Inhibited differentiation into M1 and M2 macrophages | [12] |
| Gene Expression | Monocytes | Downregulated osteopontin (OPN) expression | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound and its alternatives.
Polyamine Transport Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled polyamines.
-
Cell Seeding : Plate cells in 12-well plates to reach approximately 70-80% confluency on the day of the experiment.[16]
-
Pre-treatment : Pre-incubate the cells with varying concentrations of the test compound (e.g., this compound) for a specified time (e.g., 30 minutes) at 37°C.
-
Radiolabeled Polyamine Incubation : Add a solution containing a radiolabeled polyamine (e.g., [14C]-putrescine, [14C]-spermidine, or [14C]-spermine) to each well and incubate for 30 minutes at 37°C.[16]
-
Washing : Aspirate the incubation medium and wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove extracellular radiolabel.
-
Cell Lysis : Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification : Measure the radioactivity in the cell lysates using a scintillation counter. The protein concentration in each lysate should also be determined to normalize the data.
-
Analysis : Calculate the percentage of inhibition of polyamine uptake at each concentration of the test compound compared to the untreated control.
Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[17][18][19][20]
-
Cell Seeding : Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well and allow them to adhere overnight.[18]
-
Treatment : Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Incubation : Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[17][18]
-
Formazan Solubilization : Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement : Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]
-
Analysis : Express cell viability as a percentage of the untreated control.
Apoptosis Assay (Western Blot for Cleaved Caspases)
This method detects the cleavage of caspases, a hallmark of apoptosis.[21][22][23][24][25]
-
Cell Treatment and Lysis : Treat cells with the test compound, harvest them, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[21]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[21]
-
Immunoblotting :
-
Detection : Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.[22]
-
Analysis : Analyze the intensity of the bands corresponding to the cleaved proteins, using a loading control (e.g., β-actin or GAPDH) for normalization.
Cell Migration (Wound Healing/Scratch) Assay
This assay measures the rate of collective cell migration.[26][27][28]
-
Cell Seeding : Grow cells to a confluent monolayer in a 6-well or 12-well plate.[28]
-
Creating the "Wound" : Create a scratch in the monolayer using a sterile pipette tip.[26]
-
Treatment : Wash the cells to remove debris and add fresh medium containing the test compound.
-
Imaging : Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Analysis : Measure the area of the wound at each time point and calculate the rate of wound closure.
Long-Term Survival (Clonogenic) Assay
This assay assesses the ability of single cells to form colonies after treatment, indicating long-term survival.[29][30][31][32][33]
-
Cell Seeding : Plate a known number of cells in 6-well plates. The number of cells seeded will depend on the expected toxicity of the treatment.
-
Treatment : Allow cells to attach, then treat them with the test compound for a specified period.
-
Incubation : Replace the treatment medium with fresh medium and incubate the plates for 1-3 weeks, until visible colonies are formed.[30]
-
Fixation and Staining : Fix the colonies with a solution like 10% neutral buffered formalin and stain them with crystal violet.[29][30]
-
Colony Counting : Count the number of colonies containing at least 50 cells.
-
Analysis : Calculate the plating efficiency and the surviving fraction for each treatment condition.
Visualizations
Signaling Pathways and Mechanisms
Caption: Polyamine metabolism and points of inhibition.
Experimental Workflow
Caption: General workflow for inhibitor evaluation.
References
- 1. targetedonc.com [targetedonc.com]
- 2. onclive.com [onclive.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Difluoromethylornithine Combined with a Polyamine Transport Inhibitor Is Effective against Gemcitabine Resistant Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Polyamine Inhibition with DFMO: Shifting the Paradigm in Neuroblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of polyamine biosynthesis using difluoromethylornithine acts as a potent immune modulator and displays therapeutic synergy with PD1-blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Methylglyoxal bis(guanylhydrazone) elimination of polyamine effects on protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methylglyoxal-bis(guanylhydrazone) (Methyl-GAG): current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase II trial of methylglyoxal bis (guanylhydrazone) (MGBG) in advanced head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methylglyoxal-bis-guanylhydrazone inhibits osteopontin expression and differentiation in cultured human monocytes | PLOS One [journals.plos.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pure.psu.edu [pure.psu.edu]
- 15. Difluoromethylornithine (DFMO), an Inhibitor of Polyamine Biosynthesis, and Antioxidant N-Acetylcysteine Potentiate Immune Response in Mice to the Recombinant Hepatitis C Virus NS5B Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Green Fluorescent Polyamines to Analyze ATP13A2 and ATP13A3 Activity in the Mammalian Polyamine Transport System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. broadpharm.com [broadpharm.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Apoptosis western blot guide | Abcam [abcam.com]
- 24. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 26. clyte.tech [clyte.tech]
- 27. bio-protocol.org [bio-protocol.org]
- 28. med.virginia.edu [med.virginia.edu]
- 29. Clonogenic Assay [bio-protocol.org]
- 30. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. creative-bioarray.com [creative-bioarray.com]
- 32. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 33. youtube.com [youtube.com]
Comparative Efficacy of N-Benzyl Moiety-Containing Compounds as Anticonvulsants
A review of a structural analog in the absence of direct data on N-Benzyl-N-methylputrescine.
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the anticonvulsant efficacy of this compound is not available in the reviewed scientific literature. This guide provides a comparative analysis of a structurally related compound, (R)-N-benzyl-2-acetamido-3-methoxypropionamide, a known potent anticonvulsant and an analog of the approved drug lacosamide. This compound shares the key N-benzyl structural feature and serves as a valuable reference for understanding the potential anticonvulsant profile of N-benzyl derivatives. The data presented is based on preclinical studies in rodent models, which are standard for the initial screening of anticonvulsant drug candidates.
Quantitative Comparison of Anticonvulsant Efficacy and Neurotoxicity
The following table summarizes the median effective dose (ED50) in the maximal electroshock (MES) seizure test and the median toxic dose (TD50) in the rotarod test for (R)-N-benzyl-2-acetamido-3-methoxypropionamide and established antiepileptic drugs (AEDs). The protective index (PI), calculated as TD50/ED50, is a critical measure of a drug's therapeutic window. All data pertains to intraperitoneal (i.p.) administration in mice.
| Compound | MES ED50 (mg/kg, i.p.) | Rotorod TD50 (mg/kg, i.p.) | Protective Index (PI = TD50/ED50) |
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | 4.5 | 27 | 6.0 |
| Phenytoin | ~9.5 | ~68.9 | ~7.3 |
| Carbamazepine | ~7.6 | ~40.9 | ~5.4 |
| Valproate | ~272 | ~431 | ~1.6 |
Note: Data for standard drugs can exhibit variability based on specific experimental conditions and strains of animals used.
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures. Its primary endpoint is the prevention of the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.
-
Objective: To evaluate a compound's ability to prevent the spread of seizures.
-
Apparatus: An electroconvulsive shock generator with corneal electrodes.
-
Procedure:
-
Male albino mice are administered the test compound or a vehicle control, typically via intraperitoneal injection.
-
At the time of predicted peak effect of the compound, a drop of a local anesthetic/electrolyte solution (e.g., 0.5% tetracaine hydrochloride in 0.9% saline) is applied to the corneas of the animals to ensure proper electrical contact and minimize discomfort.
-
Corneal electrodes are placed, and a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered.
-
The animal is observed for the presence or absence of a tonic hindlimb extension. Abolition of this response is indicative of anticonvulsant activity.
-
The ED50, the dose at which 50% of the animals are protected from the tonic hindlimb extension, is then calculated.
-
Rotorod Test for Neurotoxicity
The rotarod test is a standard procedure to assess motor coordination, balance, and potential neurological deficits or neurotoxicity induced by a test compound.
-
Objective: To determine the dose of a compound that causes motor impairment.
-
Apparatus: A rotating rod apparatus with adjustable speed, divided into lanes for individual animals.
-
Procedure:
-
Animals are trained on the rotarod at a constant or accelerating speed for a set period before the administration of the test compound.
-
The test compound or vehicle is administered, and at the time of anticipated peak effect, the animals are placed back on the rotating rod.
-
The rod's rotation is initiated (e.g., accelerating from 4 to 40 rpm over a 300-second period).
-
The latency for each animal to fall off the rod is recorded. An inability to remain on the rod for a predetermined amount of time is considered a measure of motor impairment.
-
The TD50, the dose at which 50% of the animals exhibit motor impairment, is calculated.
-
Mandatory Visualizations
Caption: Experimental workflow for anticonvulsant drug screening.
Caption: Proposed mechanism of action for N-benzyl amide anticonvulsants.
Mechanism of Action of N-Benzyl Amide Derivatives
While the precise mechanism for all N-benzyl derivatives is a subject of ongoing research, the anticonvulsant activity of lacosamide and its analogs is believed to be primarily mediated through the selective enhancement of the slow inactivation of voltage-gated sodium channels. This is a distinct mechanism compared to many traditional AEDs like phenytoin and carbamazepine, which primarily affect the fast inactivation of these channels.
By stabilizing the slow inactivated state of the sodium channels, these compounds reduce the number of channels available to open, thereby dampening neuronal hyperexcitability without causing a complete blockade of normal neuronal firing. This leads to the stabilization of hyperexcitable neuronal membranes and inhibition of repetitive neuronal firing, which are hallmarks of seizure activity. Some studies also suggest that these compounds may interact with other targets, such as the collapsin response mediator protein-2 (CRMP-2), which could contribute to their overall neuroprotective effects.
Assessing the Selectivity of N-Benzyl-N-methylputrescine for Its Target Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to N-Benzyl-N-methylputrescine and Its Putative Targets
This compound is a derivative of putrescine, a key diamine in the polyamine biosynthesis pathway. Its formation is catalyzed by putrescine N-methyltransferase (PMT), an enzyme that has evolved from spermidine synthase (SPDS).[1][2] This evolutionary relationship suggests that SPDS and the subsequent enzyme in the pathway, spermine synthase (SPS), are potential off-target enzymes for this compound. Understanding the selectivity of this compound is crucial for its potential development as a specific inhibitor or chemical probe.
The core enzymes in this pathway are:
-
Putrescine N-methyltransferase (PMT): Catalyzes the S-adenosylmethionine (SAM)-dependent methylation of putrescine to form N-methylputrescine, the precursor to this compound in certain alkaloid biosynthesis pathways.[1][3]
-
Spermidine Synthase (SPDS): Catalyzes the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to putrescine to form spermidine.[1][2]
-
Spermine Synthase (SPS): Catalyzes the transfer of an aminopropyl group from dcSAM to spermidine to form spermine.
Comparative Enzyme Kinetics
To date, specific inhibitory constants (IC50 or Ki) for this compound against PMT, SPDS, and SPS have not been reported in the literature. However, understanding the kinetic parameters of these enzymes with their natural substrates and known inhibitors provides a baseline for comparison. Researchers are encouraged to use the experimental protocols outlined below to determine the corresponding values for this compound.
Table 1: Kinetic Parameters of Key Polyamine Biosynthesis Enzymes
| Enzyme | Organism | Substrate | K_m_ (µM) | Inhibitor | IC_50_ (µM) | K_i_ (µM) |
| Putrescine N-methyltransferase (PMT) | Datura stramonium | Putrescine | Data not available | Data not available | Data not available | Data not available |
| S-adenosylmethionine | Data not available | |||||
| Spermidine Synthase (SPDS) | Human | Putrescine | ~20 | Decarboxylated S-adenosylhomocysteine (dcSAH) | 43 | - |
| Thermatoga maritima | Putrescine | 20 | Decarboxylated S-adenosylhomocysteine (dcSAH) | 2 | - | |
| Plasmodium falciparum | Putrescine | Data not available | Decarboxylated S-adenosylhomocysteine (dcSAH) | 5 | - | |
| Spermine Synthase (SPS) | Human | Spermidine | Data not available | Decarboxylated S-adenosylhomocysteine (dcSAH) | 5 | - |
Note: The table is populated with available data for known substrates and inhibitors. Kinetic data for this compound is currently unavailable and awaits experimental determination.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and comparable data. The following are established protocols for assaying the activity of PMT, SPDS, and SPS.
Protocol 1: Putrescine N-methyltransferase (PMT) Activity Assay
This protocol is adapted from methods used for characterizing plant PMT.[3]
Objective: To measure the enzymatic activity of PMT and assess the inhibitory potential of this compound.
Materials:
-
Purified recombinant PMT enzyme
-
Putrescine
-
S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]SAM)
-
This compound (as potential inhibitor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl₂, 1 mM DTT)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, a known concentration of putrescine, and varying concentrations of this compound.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding [¹⁴C]SAM.
-
Incubate the reaction for a defined period (e.g., 30 minutes) during which the reaction is linear.
-
Stop the reaction by adding a strong base (e.g., 2 M NaOH).
-
Extract the radiolabeled N-methylputrescine product using an organic solvent (e.g., chloroform).
-
Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the reaction velocity and determine the kinetic parameters (K_m_ and V_max_) and the inhibitory constant (K_i_ or IC_50_) for this compound.
Protocol 2: Spermidine Synthase (SPDS) and Spermine Synthase (SPS) Activity Assay
This protocol is a general method applicable to both SPDS and SPS, using the appropriate amine substrate.[4]
Objective: To measure the enzymatic activity of SPDS and SPS and to evaluate the selectivity of this compound.
Materials:
-
Purified recombinant SPDS or SPS enzyme
-
Putrescine (for SPDS) or Spermidine (for SPS)
-
Decarboxylated S-adenosylmethionine (dcSAM)
-
This compound (as potential inhibitor)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
Dansyl chloride solution
-
HPLC system with a fluorescence detector
Procedure:
-
Set up reaction mixtures containing the reaction buffer, the respective amine substrate (putrescine or spermidine), dcSAM, and a range of this compound concentrations.
-
Add the enzyme (SPDS or SPS) to initiate the reaction.
-
Incubate at 37°C for a predetermined time.
-
Terminate the reaction by adding perchloric acid.
-
Derivatize the polyamines in the reaction mixture with dansyl chloride.
-
Separate and quantify the dansylated polyamine products (spermidine or spermine) using reverse-phase HPLC with fluorescence detection.
-
Determine the enzyme activity and calculate the IC_50_ or K_i_ values for this compound against both enzymes to assess its selectivity.
Visualizing the Pathways and Workflows
Signaling Pathway
The following diagram illustrates the core polyamine biosynthesis pathway, highlighting the position of PMT as a branch point leading to alkaloid synthesis.
Caption: Polyamine biosynthesis pathway showing the action of PMT, SPDS, and SPS.
Experimental Workflow
The generalized workflow for assessing the selectivity of this compound is depicted below.
Caption: General workflow for determining the enzyme selectivity of this compound.
Conclusion and Future Directions
The provided guide establishes a clear path for the systematic evaluation of this compound's selectivity for its primary target, PMT, against the closely related enzymes SPDS and SPS. While direct quantitative data is currently lacking in the public domain, the outlined experimental protocols provide the necessary tools for researchers to generate this critical information. The resulting data will be invaluable for understanding the specific interactions of this compound within the polyamine pathway and for guiding its future applications in biochemical research and drug development. It is recommended that future studies also include a broader panel of methyltransferases to further characterize the selectivity profile of this compound.
References
- 1. Frontiers | Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase [frontiersin.org]
- 2. Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Putrescine N-methyltransferase--the start for alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Safe Disposal of N-Benzyl-N-methylputrescine
This document provides procedural guidance for the safe and compliant disposal of N-Benzyl-N-methylputrescine, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with this chemical.
Hazard Identification and Preliminary Assessment
Assumed Hazards: Based on structurally similar compounds, this compound should be considered as potentially:
-
Harmful if swallowed or inhaled.
-
A cause of serious eye irritation.
-
A cause of skin irritation or allergic reaction.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear the appropriate personal protective equipment to prevent exposure.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety goggles or a face shield | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Respiratory | Use in a well-ventilated area or fume hood. | To avoid inhalation of potential vapors.[1] |
Step-by-Step Disposal Protocol
The primary objective for the disposal of this compound is to prevent its release into the environment. This chemical must not be disposed of down the drain or in regular solid waste.[2]
Step 1: Waste Segregation
Proper segregation at the source of generation is a critical first step.[3] Do not mix this compound waste with other chemical waste streams unless their compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) office.
-
Solid Waste: Includes any contaminated disposable labware such as pipette tips, weighing paper, and gloves.
-
Liquid Waste: Includes unused solutions containing this compound.
-
Sharps Waste: Includes any contaminated needles or blades.
Step 2: Containerization and Labeling
All waste must be collected in appropriate, clearly labeled containers.
-
Select a Compatible Container: Use a chemically resistant container with a secure, leak-proof lid.[2] For liquid waste, ensure the container is shatter-resistant (plastic is often preferred over glass).[4]
-
Label the Container: The label must be clear and permanent. Affix a "Hazardous Waste" label provided by your institution's EHS office.[4] The label must include:
-
The full chemical name: "this compound".
-
The words "Hazardous Waste".[5]
-
An accurate estimation of the concentration and total quantity.
-
The date of waste generation (the date the first drop of waste entered the container).[4]
-
The name and contact information of the principal investigator or responsible person.[4]
-
Appropriate hazard pictograms (e.g., irritant, health hazard).
-
Step 3: Storage of Chemical Waste
Store the sealed hazardous waste container in a designated and secure satellite accumulation area.[6] This area should be:
-
At or near the point of generation.[7]
-
Away from heat sources, direct sunlight, and incompatible materials.[8]
-
In a well-ventilated location.
-
Within secondary containment (e.g., a larger, chemically resistant tray or bin) to contain any potential leaks.[2]
Step 4: Final Disposal
Arrange for the collection of the hazardous waste with your institution's EHS office or a licensed hazardous waste disposal contractor.[2] Do not attempt to transport the waste yourself unless you are trained and authorized to do so.[9] The most common disposal method for this type of organic chemical waste is incineration by a licensed facility.[3]
Step 5: Spill Management
In the event of a spill:
-
Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial absorbent pad.[2]
-
Carefully collect the contaminated absorbent material and place it in the designated hazardous waste container.[2]
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
Contact your institution's emergency response team or EHS office immediately.
-
Waste Minimization
In accordance with federal and state regulations, laboratories should implement a waste minimization strategy.[7]
-
Order only the quantity of this compound required for your experiments.[7]
-
Maintain an accurate chemical inventory to avoid ordering duplicates.[7]
-
Consider if a less hazardous chemical can be substituted.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 9. How to Dispose of Chemical Waste Safely and Legally [kcmwaste.com]
Essential Safety and Disposal Protocols for N-Benzyl-N-methylputrescine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for a secure and compliant laboratory environment. This document provides critical safety and logistical information for managing N-Benzyl-N-methylputrescine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on data from structurally related compounds, such as N-Benzylmethylamine, to establish a precautionary protocol. Users are strongly advised to consult the specific SDS from the manufacturer or supplier for definitive guidance.
Immediate Safety Considerations
Based on analogous compounds, this compound should be handled as a potentially hazardous substance. Key potential hazards include:
-
Skin and Eye Damage : Similar compounds are known to cause severe skin burns and eye damage.[1]
-
Respiratory Irritation : Inhalation may cause respiratory irritation.[1]
-
Harmful if Swallowed : Ingestion can be harmful.
Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Personal Protective Equipment (PPE)
The following PPE is recommended to minimize exposure and ensure personal safety.
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[2] | To prevent skin contact. |
| Body Protection | A standard laboratory coat or protective suit.[3] | To protect skin and clothing. |
| Respiratory | Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary if ventilation is inadequate.[1][4] | To avoid inhalation of vapors or aerosols.[2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for minimizing risks during the handling of this compound.
-
Preparation :
-
Handling :
-
In Case of Exposure :
-
If Inhaled : Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[6]
-
If on Skin : Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.[6]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[6]
-
If Swallowed : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][6]
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][7]
-
Waste Segregation :
-
Designate a specific, clearly labeled, and sealed container for this compound waste.[7]
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Spill Management :
-
Small Spills : Carefully sweep up solid material, avoiding dust generation.[5] Place the spilled material into the designated hazardous waste container.
-
Large Spills : Evacuate the area and follow your institution's emergency spill response procedures.
-
-
Container Management :
-
Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area.[2]
-
The container should be properly labeled with the chemical name and associated hazards.
-
-
Final Disposal :
Workflow for Handling and Disposal
Caption: Handling and disposal workflow for this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
